AMG7703
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cevidoplenib (SKI-O-703): A Selective Spleen Tyrosine Kinase (Syk) Inhibitor
It appears there may be a specific nomenclature query for "AMG7703." Extensive searches have not yielded a designated molecule with this exact name. However, the numeric portion "703" corresponds to known investigational compounds, with the most prominent being SKI-O-703 (Cevidoplenib) . It is also possible that the query may have intended to refer to other Amgen (AMG) compounds or different molecules with a "703" designation.
This guide will focus on the most likely candidate, Cevidoplenib (SKI-O-703) , providing an in-depth technical overview of its mechanism of action. Additionally, brief summaries of two other compounds, MDK-703 and AMG 557 , are included to ensure comprehensive coverage of potential user intent.
Cevidoplenib (SKI-O-703) is an orally available small molecule that selectively inhibits spleen tyrosine kinase (Syk), a critical mediator of signaling in various immune cells.[1][2][3] Its mechanism of action makes it a promising therapeutic candidate for a range of antibody-mediated autoimmune diseases.[2][3]
Core Mechanism of Action
Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR) found on mast cells, macrophages, neutrophils, and natural killer (NK) cells.[2][4] Dysregulated Syk activity is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[3][5]
Cevidoplenib binds to and inhibits the activity of Syk, thereby blocking the downstream signaling cascades that lead to the activation, proliferation, and differentiation of these immune cells.[1][2] This dual action on both autoantibody-producing B cells and autoantibody-sensing innate inflammatory cells forms the basis of its therapeutic potential.[5]
Signaling Pathway
The inhibitory action of Cevidoplenib on the Syk-mediated signaling pathway is multifaceted. In B cells, Syk is essential for transducing signals from the BCR. Upon antigen binding, Syk is activated and phosphorylates downstream targets, leading to the activation of pathways that promote B-cell survival, proliferation, and differentiation into antibody-secreting plasma cells.[4] By inhibiting Syk, Cevidoplenib disrupts this process, leading to a reduction in autoantibody production.[3][5]
In innate immune cells, Syk is activated by Fc receptors that bind to immune complexes (antibody-antigen complexes). This activation triggers the release of pro-inflammatory cytokines and mediators of tissue damage. Cevidoplenib's inhibition of Syk in these cells dampens the inflammatory response.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GENOSCO [genosco.com]
- 3. Cevidoplenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG7703: A Selective Allosteric Agonist of Free Fatty Acid Receptor 2 (FFA2) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[1] As a critical sensor of metabolic and microbial activity, particularly in the gut, FFA2 has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases.[1] The development of selective ligands is crucial to unraveling the complex physiological roles of this receptor. AMG7703 is a potent and selective allosteric agonist of FFA2, offering a valuable tool for targeted therapeutic development and research.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed quantitative pharmacological data, in-depth experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a selective allosteric agonist of FFA2.[2][4] Unlike endogenous orthosteric agonists (SCFAs) that bind to the primary receptor pocket, allosteric modulators like this compound bind to a distinct site on the receptor.[5] This not only allows this compound to directly activate the FFA2 receptor but also to positively cooperate with endogenous ligands, enhancing the signaling response.[4][6]
FFA2 couples to two primary G protein families, leading to distinct downstream signaling cascades:[1][5]
-
Gαi/o Pathway: Activation of this pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5] This mechanism is predominantly associated with metabolic regulation, such as the inhibition of lipolysis in adipocytes.[2]
-
Gαq/11 Pathway: This pathway, upon activation, stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade culminates in an increase in intracellular calcium (Ca²⁺) levels.[1][4]
This compound has been demonstrated to potently activate both the Gαi/o and Gαq/11 signaling pathways.[3][6]
Signaling Pathways
The activation of FFA2 by this compound initiates two distinct signaling cascades within the cell.
Data Presentation
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the quantitative pharmacological data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | Potency (IC50/EC50) | Cell Line/System |
| Gαi-coupled cAMP Inhibition | FFA2 | Human (hFFA2) | 0.7 µM (IC50) | CHO |
| Gαi-coupled cAMP Inhibition | FFA2 | Mouse (mFFA2) | 0.96 µM (IC50) | CHO |
| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Human (hFFA2) | 0.45 µM (EC50) | CHO-K1/hFFA2 |
| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Mouse (mFFA2) | 1.27 µM (EC50) | CHO |
| cAMP Assay | human FFA2 | Human | ~30 nM (pEC₅₀ ≈ 7.5) | Flp-In T-REx 293 cells |
Data sourced from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.[1][3][6]
Table 2: Functional Activity of this compound
| Functional Assay | Cell Line | Measured Effect | Concentration Range |
| Lipolysis Inhibition | 3T3L1 Adipocytes | Gαi-dependent inhibition of lipolysis | 1 - 30 µM |
| Calcium Mobilization | CHO cells (hFFA2) | Concentration-dependent stimulation | 0 - 1 µM |
Data sourced from MedchemExpress.[2][6]
Table 3: Selectivity Profile of this compound
This compound demonstrates high selectivity for FFA2 over other closely related receptors.
| Target GPCR | This compound Activity (at 30 µM) | Primary Signaling Pathway |
| FFA2 (GPR43) | Agonist | Gαi, Gαq |
| FFA1 (GPR40) | Inactive | Gαq |
| FFA3 (GPR41) | Inactive | Gαi |
This high selectivity at a concentration significantly above its effective dose highlights a wide therapeutic window.[3]
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Gαi-Mediated cAMP Inhibition Assay
This assay quantifies the ability of this compound to activate the Gαi pathway by measuring the inhibition of forskolin-stimulated cAMP production.[1]
Experimental Workflow
Methodology
-
Cell Culture and Plating:
-
Compound Addition and Stimulation:
-
Detection and Analysis:
-
Following incubation, lyse the cells.[1]
-
Measure the intracellular cAMP levels using a commercially available competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[1]
-
Plot the percentage of inhibition of the forskolin response against the log concentration of this compound and calculate the IC₅₀ value using a four-parameter logistic regression.[1]
-
Gαq-Mediated Calcium Mobilization Assay
This assay quantifies the ability of this compound to activate the Gαq pathway by measuring the increase in intracellular calcium.[1]
Experimental Workflow
Methodology
-
Cell Culture and Plating:
-
Dye Loading:
-
Compound Addition and Measurement:
-
Add varying concentrations of this compound to the wells. To assess allosteric modulation, this can be done in the presence of a low concentration of a natural FFA2 agonist like acetate.[7]
-
Immediately measure the change in fluorescence (or luminescence for aequorin) using a fluorescence plate reader (e.g., FLIPR or FlexStation).[7]
-
-
Data Analysis:
Lipolysis Inhibition Assay
This assay assesses the functional Gαi-mediated response of this compound by measuring the inhibition of stimulated lipolysis in adipocytes.[1]
Methodology
-
Cell Culture:
-
Differentiate 3T3L1 pre-adipocytes into mature adipocytes in multi-well plates.[1]
-
-
Pre-incubation and Stimulation:
-
Glycerol (B35011) Measurement:
-
Data Analysis:
Conclusion
This compound is a potent and highly selective allosteric agonist of FFA2, demonstrating robust activation of both Gαi/o and Gαq/11 signaling pathways. Its minimal cross-reactivity with other GPCRs underscores its value as a precise chemical probe for elucidating the physiological and pathological roles of FFA2. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of FFA2 and its therapeutic potential.
References
GPR43 Activation by AMG7703: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activation of G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), by the selective allosteric agonist AMG7703. GPR43 is a promising therapeutic target for metabolic and inflammatory diseases, and understanding its activation mechanism is crucial for the development of novel therapeutics. This document details the signaling pathways associated with GPR43, the pharmacological profile of this compound, and comprehensive experimental protocols for key in vitro assays.
Core Signaling Pathways of GPR43
GPR43 is a pleiotropic receptor that couples to multiple G-protein families, primarily Gαq and Gαi/o, initiating distinct downstream signaling cascades. Additionally, GPR43 activation can trigger β-arrestin-mediated signaling.
Gαq-Mediated Signaling: Upon agonist binding, GPR43 can couple to Gαq proteins. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1]
Gαi/o-Mediated Signaling: Alternatively, GPR43 activation can lead to the coupling of Gαi/o proteins. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This pathway is often associated with the anti-lipolytic effects of GPR43 activation in adipocytes.
β-Arrestin Signaling: Like many GPCRs, GPR43 can also signal through a G-protein-independent pathway involving β-arrestins. Upon agonist-induced receptor phosphorylation, β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization and internalization, as well as scaffolding of other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade.
Pharmacological Profile of this compound
This compound is a selective allosteric agonist for GPR43.[1] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands, such as short-chain fatty acids (SCFAs), bind. This can lead to a modulation of the receptor's response to endogenous ligands.
Quantitative Data Summary
While specific quantitative data for this compound from publicly available literature is limited, the following table structure is provided for the presentation of typical pharmacological parameters obtained from in vitro assays.
| Compound | Assay | Parameter | Value (nM) | Cell System | Species |
| This compound | Calcium Mobilization | EC50 | Data not available | CHO-K1 | Human |
| This compound | cAMP Inhibition | IC50 | Data not available | HEK293 | Human |
| This compound | GTPγS Binding | EC50 | Data not available | Membrane Prep | Human |
| This compound | β-Arrestin Recruitment | EC50 | Data not available | U2OS | Human |
| Propionate | Calcium Mobilization | EC50 | ~10,000 | HEK293 | Human |
| Acetate | Calcium Mobilization | EC50 | ~30,000 | HEK293 | Human |
Note: The values for this compound are placeholders. Researchers should populate this table with their own experimental data.
Signaling Pathway and Experimental Workflow Visualizations
GPR43 Signaling Pathways
Caption: GPR43 signaling upon this compound activation.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR43 activation via the Gαq pathway.
Principle: Activation of the Gαq pathway leads to the release of intracellular calcium stores. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.
Materials:
-
GPR43-expressing cells (e.g., CHO-K1 or HEK293T)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound and control compounds
-
Fluorescence plate reader with an integrated liquid handler
Procedure:
-
Cell Plating: Seed GPR43-expressing cells into black-walled, clear-bottom plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in an assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Use the instrument's liquid handler to add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/Fmax). Plot the response against the logarithm of the compound concentration to determine the EC50 value.
Caption: Workflow for the calcium mobilization assay.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity following GPR43 activation via the Gαi/o pathway.
Principle: Activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease is measured, often after stimulating the cells with forskolin (B1673556) to induce a measurable baseline of cAMP.
Materials:
-
GPR43-expressing cells
-
White, opaque 96-well or 384-well plates
-
Cell culture medium
-
Assay buffer
-
Forskolin
-
This compound and control compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Luminometer or fluorescence plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed GPR43-expressing cells into white, opaque-walled plates and incubate overnight.
-
Compound Addition: Pre-treat cells with serial dilutions of this compound for a short period.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The decrease in the cAMP signal in the presence of the agonist is measured. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for the cAMP inhibition assay.
GTPγS Binding Assay
This is a functional membrane-based assay that measures the direct activation of G proteins by an agonist-bound GPCR.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, is used. Its incorporation into G proteins is measured as an indicator of receptor activation.
Materials:
-
Membranes prepared from cells expressing GPR43
-
Assay buffer (containing MgCl2 and GDP)
-
[35S]GTPγS
-
This compound and control compounds
-
Non-specific binding control (unlabeled GTPγS)
-
Filter plates and vacuum manifold or scintillation proximity assay (SPA) beads
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, assay buffer containing GDP, and serial dilutions of this compound.
-
Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Separation: Terminate the reaction by rapid filtration through filter plates, washing away unbound [35S]GTPγS. Alternatively, if using SPA beads, the signal is measured directly without a separation step.
-
Detection: Measure the radioactivity of the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract non-specific binding. Plot the specific binding against the logarithm of the compound concentration to determine EC50 and Emax values.
Caption: Workflow for the GTPγS binding assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR43.
Principle: Various technologies can be used, such as enzyme fragment complementation (EFC). In this system, GPR43 is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).
Materials:
-
Cells engineered to co-express GPR43 and β-arrestin with complementary tags (e.g., from DiscoverX, Promega)
-
Multi-well plates
-
Cell culture medium
-
This compound and control compounds
-
Detection reagents specific to the assay technology
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells in multi-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to determine the EC50 value.
References
The Immunomodulatory Landscape of AMG7703 (MGN1703/Lefitolimod): A Deep Dive into Immune Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by the Toll-like receptor 9 (TLR9) agonist AMG7703, also known as MGN1703 and Lefitolimod. This document details the molecular mechanisms of action in key immune cells, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the core signaling cascades.
Core Mechanism of Action: TLR9 Agonism
This compound is a synthetic DNA-based immunomodulator designed to mimic microbial DNA by containing unmethylated CpG motifs.[1] These motifs are recognized by TLR9, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] The binding of this compound to TLR9 initiates a signaling cascade that triggers a broad activation of both the innate and adaptive immune systems.[1]
Signaling Pathways in Plasmacytoid Dendritic Cells (pDCs)
pDCs are the primary producers of type I interferons (IFN-α/β) in response to viral infections and are a key target of this compound. The signaling pathway in pDCs can be bifurcated into two main branches downstream of the MyD88 adaptor protein.
The MyD88-IRF7 Axis and Type I Interferon Production
Upon this compound binding, TLR9 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein, initiating the formation of a signaling complex known as the "Myddosome".[3] This complex includes IL-1 receptor-associated kinase 4 (IRAK4) and IRAK1.[3] IRAK4 phosphorylates and activates IRAK1.[3] Activated IRAK1, in concert with IκB kinase α (IKKα), phosphorylates interferon regulatory factor 7 (IRF7), a master regulator of type I IFN gene expression.[3] Phosphorylated IRF7 then dimerizes and translocates to the nucleus, where it drives the transcription of IFN-α and IFN-β genes.[3] The secreted IFN-α acts in an autocrine and paracrine manner to amplify the immune response by activating other immune cells.[1] A single pDC is capable of producing 3-10 pg of IFNα in response to a strong stimulus.[4]
The MyD88-NF-κB Axis and Pro-inflammatory Cytokine Production
The Myddosome complex also activates the transcription factor nuclear factor-kappa B (NF-κB). This is mediated through the interaction of IRAK1 with TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase.[3] This leads to the activation of the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Nuclear NF-κB then induces the expression of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α.[5]
Signaling Pathways in B Cells
B cells also express TLR9 and are directly activated by this compound. The initial signaling cascade is similar to that in pDCs, involving the TLR9-MyD88-IRAK4-IRAK1-TRAF6 axis. However, the primary outcomes in B cells are proliferation, differentiation, and enhanced antibody production, rather than high levels of type I IFN secretion.[2] Activation of the NF-κB pathway is a key driver of these processes in B cells.
Secondary Effects on Other Immune Cells
The IFN-α produced by pDCs is a potent activator of a wide range of immune cells, leading to a cascading immune response.
-
Natural Killer (NK) Cells: IFN-α enhances the cytotoxic activity of NK cells, which are crucial for eliminating tumor cells and virus-infected cells.[1]
-
T Cells: IFN-α promotes the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity. In some preclinical models, this compound treatment led to increased infiltration of activated CD8+ T cells into tumors.[6]
-
Monocytes/Macrophages: IFN-α activates monocytes and macrophages, leading to the upregulation of activation markers like CD169 and the secretion of chemokines such as IP-10 (CXCL10), which attracts other immune cells to the site of inflammation.[1]
Quantitative Data on Immune Cell Activation and Cytokine Production
The following tables summarize the available quantitative data on the effects of this compound on immune cell activation and cytokine production. Data is limited and derived from various preclinical and clinical studies.
Table 1: Upregulation of Immune Cell Activation Markers by this compound
| Cell Type | Marker | Fold Change/Increase | Study Context | Reference |
| pDCs | CD86 | Elevated expression (p=0.063) | In vivo (lymph nodes) | [2] |
| pDCs | CD40 | Elevated expression (p=0.063) | In vivo (lymph nodes) | [2] |
| NK Cells | CD69 | Significant increase (p=0.031) | In vivo (lymph nodes) | [2] |
| CD8+ T cells | HLA-DR+/CD38+ | Significant increase (p=0.016) | In vivo (lymph nodes) | [2] |
| Monocytes | CD169 | Dramatic increase from 10% to 97% | Ex vivo | [1] |
Table 2: Cytokine and Chemokine Induction by this compound
| Cytokine/Chemokine | Producing Cell Type(s) | Concentration/Fold Change | Study Context | Reference |
| IFN-α | pDCs | 3-10 pg/cell | In vitro | [4] |
| IFN-α | pDCs | High levels | In vitro | [7] |
| IP-10 (CXCL10) | Monocytes | Elevated serum levels | In vivo | [1] |
| IL-6 | PBMCs | Secreted | In vitro | [1] |
| IL-8 | PBMCs | Secreted | In vitro | [1] |
| IFN-γ | PBMCs | Secreted | In vitro | [1] |
Experimental Protocols
This section provides an overview of the methodologies used to study the effects of this compound on immune cells.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Whole blood is collected from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: The blood is diluted with phosphate-buffered saline (PBS) and layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation: The tubes are centrifuged, which separates the blood components based on their density. The PBMC layer, located at the plasma-Ficoll interface, is carefully collected.
-
Washing: The collected PBMCs are washed multiple times with PBS to remove any remaining platelets and density gradient medium.
In Vitro Stimulation of PBMCs
-
Cell Culture: PBMCs are cultured in a complete medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) in multi-well plates.
-
Stimulation: this compound is added to the cell cultures at various concentrations. Control wells with no stimulus or with a control oligonucleotide are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and stored for cytokine analysis. The cells are harvested for flow cytometry analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Coating: A capture antibody specific for the cytokine of interest (e.g., IFN-α) is coated onto the wells of an ELISA plate.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a standard curve of known cytokine concentrations are added to the wells.
-
Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution is added, which is converted by HRP into a colored product.
-
Measurement: The absorbance of each well is measured using a microplate reader, and the cytokine concentrations in the samples are determined by comparison to the standard curve.
Flow Cytometry for Analysis of Cell Surface Markers
-
Cell Staining: Harvested cells are stained with a cocktail of fluorescently labeled antibodies specific for different cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD86 for activation).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to identify different cell populations and quantify the expression levels of the activation markers (e.g., as a percentage of positive cells or mean fluorescence intensity).
Conclusion
This compound (MGN1703/Lefitolimod) is a potent TLR9 agonist that activates a broad immune response, primarily initiated by the stimulation of pDCs and B cells. The core signaling mechanism involves the TLR9-MyD88 pathway, leading to the production of type I interferons and pro-inflammatory cytokines, and the activation of various immune cell types. This multifaceted mechanism of action underscores its potential as an immunotherapeutic agent in oncology and infectious diseases. Further research is warranted to fully elucidate the quantitative aspects of its effects on the human immune system and to optimize its clinical application.
References
- 1. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal)* | Semantic Scholar [semanticscholar.org]
- 2. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I Interferon Production of Plasmacytoid Dendritic Cells under Control [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. IFN-α produced by human plasmacytoid dendritic cells enhances T cell-dependent naïve B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AMG7703: A Selective Allosteric Agonist of the Short-Chain Fatty Acid Receptor FFAR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG7703 is a potent and selective synthetic allosteric agonist of Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization. As a key sensor for microbially-derived short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, FFAR2 is an emerging therapeutic target for a range of inflammatory and metabolic diseases.[2][4] this compound serves as a critical pharmacological tool for dissecting the nuanced signaling pathways governed by FFAR2 activation.[4] This document is intended to be a resource for researchers and drug development professionals working to understand and therapeutically target the FFAR2 receptor.
Mechanism of Action
This compound functions as a selective, allosteric agonist of FFAR2.[1][2] Unlike the endogenous orthosteric agonists (SCFAs) that bind within the primary receptor pocket, this compound binds to a distinct, allosteric site.[2] This mode of action allows this compound to directly activate the FFAR2 receptor and positively modulate the signaling induced by endogenous ligands like acetate.[2][4]
Upon binding, this compound induces a conformational change in the FFAR2 receptor, leading to the activation of two primary heterotrimeric G protein signaling cascades:
-
Gαi/o Pathway : Activation of the Gαi/o pathway results in the inhibition of adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] This pathway is predominantly associated with metabolic regulation, including the inhibition of lipolysis in adipocytes.[2][3]
-
Gαq/11 Pathway : Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[2][4]
The dual coupling to both Gαi/o and Gαq/11 pathways enables FFAR2 to mediate a diverse array of cellular responses.[4]
Signaling Pathways
The activation of FFAR2 by this compound initiates downstream signaling cascades that are critical to its physiological effects.
Quantitative Pharmacological Data
The in vitro potency and selectivity of this compound have been characterized across different species and assay formats.
Table 1: In Vitro Potency of this compound
| Assay Type | Receptor Species | Metric | Value (µM) | Cell Line |
|---|---|---|---|---|
| Gαi-coupled cAMP Inhibition | Human FFAR2 | IC₅₀ | 0.7 | CHO |
| Gαi-coupled cAMP Inhibition | Mouse FFAR2 | IC₅₀ | 0.96 | CHO |
| Gαq-coupled Aequorin Inhibition | Human FFAR2 | EC₅₀ | 0.45 | CHO |
| Gαq-coupled Aequorin Inhibition | Mouse FFAR2 | EC₅₀ | 1.27 | CHO |
Data sourced from MedchemExpress.[3]
Table 2: Selectivity Profile of this compound
| Target GPCR | This compound Activity (at 30 µM) | Primary Signaling Pathway |
|---|---|---|
| FFA2 (GPR43) | Agonist | Gαi, Gαq |
| FFA1 (GPR40) | Inactive | Gαq |
| FFA3 (GPR41) | Inactive | Gαi |
Data sourced from BenchChem.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Gαi-Coupled cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP following the activation of the Gαi-coupled FFAR2 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or mouse FFAR2 are seeded into 96-well plates and cultured to confluency.
-
Pre-treatment: Cells are pre-treated with an adenylate cyclase activator, such as forskolin, to stimulate cAMP production.[6]
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[6]
-
Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production, is calculated.
Gαq-Coupled Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following the activation of the Gαq-coupled FFAR2 receptor by this compound.
Methodology:
-
Cell Culture: CHO cells stably co-expressing the FFAR2 receptor and a calcium-sensitive photoprotein like aequorin are used.[4]
-
Aequorin Reconstitution: Cells are incubated with coelenterazine (B1669285) to reconstitute the active aequorin complex.[4]
-
Compound Addition: Varying concentrations of this compound are added to the cells. To observe positive allosteric modulation, this can be done in the presence of a sub-maximal concentration of an orthosteric agonist like acetate.[3][4]
-
Luminescence Measurement: The luminescence, which is indicative of intracellular calcium release, is measured using a luminometer.[4][5]
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal calcium mobilization response.[4]
Lipolysis Assay in Adipocytes
This functional assay assesses the ability of this compound to inhibit lipolysis in adipocytes, a key metabolic function mediated by the Gαi pathway.
Methodology:
-
Cell Culture: Differentiated 3T3-L1 adipocytes are used.[3]
-
Treatment: Adipocytes are treated with varying concentrations of this compound (e.g., 1, 3, 10, 30 µM).[3]
-
Lipolysis Stimulation: Lipolysis is stimulated using a compound like isoproterenol.
-
Glycerol (B35011) Measurement: The amount of glycerol released into the medium, a product of lipolysis, is quantified using a commercially available colorimetric or fluorometric assay.
-
Data Analysis: The inhibitory effect of this compound on isoproterenol-stimulated lipolysis is determined.
Conclusion
This compound is a well-characterized, potent, and selective allosteric agonist of FFAR2.[1][5] Its ability to activate both Gαi and Gαq signaling pathways makes it an invaluable tool for investigating the multifaceted roles of FFAR2 in health and disease.[4][5] The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers aiming to elucidate the complex biology of short-chain fatty acid signaling and explore the therapeutic potential of targeting the FFAR2 receptor.[4]
References
Investigating the Physiological Functions of FFA2 with AMG7703: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), has emerged as a critical signaling molecule linking gut microbiota metabolism to host physiology.[1] Activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, FFA2 is a key regulator of immune responses and metabolic homeostasis.[2] The study of its precise functions has been significantly advanced by the development of selective pharmacological tools. This technical guide provides an in-depth overview of the investigation of FFA2's physiological roles using AMG7703, a potent and selective allosteric agonist.[2] We present detailed experimental protocols, a comprehensive summary of quantitative data, and visual diagrams of the core signaling pathways to facilitate further research and drug development efforts targeting this receptor.
Introduction to FFA2 and this compound
FFA2 is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells—such as neutrophils, monocytes, and macrophages—as well as in adipose tissue, the gastrointestinal tract, and pancreatic islets.[1][3][4] Its activation by SCFAs, which are fermentation byproducts of dietary fiber from the gut microbiome, implicates FFA2 in a wide array of physiological processes including inflammation, lipid metabolism, and insulin (B600854) secretion.[3][4][5]
The physiological responses to FFA2 activation are complex due to its ability to couple with multiple G protein families, primarily the inhibitory Gαi/o and the Gαq/11 pathways.[1][6] This dual signaling capacity allows for varied and context-specific cellular outcomes.[1] Furthermore, FFA2 can also trigger G protein-independent signaling through the recruitment of β-arrestins.[1][6]
Dissecting the specific contributions of these pathways has been challenging due to the overlapping activities of endogenous ligands. This compound, also known as 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), is a selective allosteric agonist of FFA2.[7][8] It binds to a site distinct from the orthosteric site for SCFAs, allowing for potent and specific activation of the receptor.[2][7] This makes this compound an invaluable tool for elucidating the physiological functions of FFA2.[7]
FFA2 Signaling Pathways
Activation of FFA2 by an agonist like this compound initiates a cascade of intracellular events through distinct signaling pathways. The primary pathways are mediated by Gαi/o, Gαq/11, and β-arrestin.[1][9]
Gαi/o Pathway
Upon activation, FFA2 couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase.[7][10] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors like protein kinase A (PKA).[10] In adipocytes, this pathway is primarily associated with the inhibition of lipolysis.[9][10] The chemotactic responses of neutrophils towards FFA2 agonists are also mediated through this Gαi/o pathway.[1]
Gαq/11 Pathway
FFA2 can also couple to Gαq/11 proteins.[1][10] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This increase in intracellular calcium concentration is a key signaling event that can lead to various cellular responses, such as hormone secretion.[1][2]
β-Arrestin Pathway
Beyond G protein-mediated signaling, agonist-bound FFA2 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins.[1] The recruitment of β-arrestin to the receptor is crucial for desensitization and internalization, which terminates G protein signaling.[1] However, β-arrestins can also act as scaffolds for other signaling proteins, initiating distinct, G protein-independent signaling cascades.[1][6] The FFA2-β-arrestin pathway has been associated with anti-inflammatory effects, partly through the inhibition of the NF-κB pathway.[1]
Quantitative Data Presentation
This compound has been characterized as a potent and selective allosteric agonist for FFA2.[10] Its activity has been quantified in various in vitro assays, demonstrating its effects on different signaling arms of the receptor.[7][10]
Table 1: In Vitro Potency of this compound on FFA2 Signaling
| Assay Type | Target Species | Metric | Value (µM) | Cell Line |
| Gαi-coupled cAMP Inhibition | Human (hFFA2) | IC₅₀ | 0.7 | CHO |
| Gαi-coupled cAMP Inhibition | Mouse (mFFA2) | IC₅₀ | 0.96 | CHO |
| Gαq-coupled Aequorin (Ca²⁺) | Human (hFFA2) | EC₅₀ | 0.45 | CHO |
| Gαq-coupled Aequorin (Ca²⁺) | Mouse (mFFA2) | EC₅₀ | 1.27 | CHO |
Data sourced from MedchemExpress and BenchChem.[2][11]
Table 2: Selectivity Profile of this compound
This compound exhibits high selectivity for FFA2 over other related receptors.[9][10]
| Target GPCR | This compound Activity (at 30 µM) |
| FFA2 (GPR43) | Agonist |
| FFA1 (GPR40) | Inactive |
| FFA3 (GPR41) | Inactive |
Data demonstrates a lack of activity at concentrations significantly higher than its effective concentrations for FFA2.[9]
Experimental Protocols
To investigate the physiological functions of FFA2 using this compound, several key in vitro assays are employed. These assays are designed to quantify the activation of the distinct signaling pathways downstream of the receptor.
Intracellular Calcium Mobilization Assay (Gαq/11 Pathway)
Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.[1] Cells expressing FFA2 are loaded with a calcium-sensitive fluorescent dye. Agonist stimulation leads to a detectable change in fluorescence.[1]
Methodology:
-
Cell Culture: Culture cells endogenously expressing FFA2 (e.g., human neutrophils) or a cell line stably transfected with FFA2 (e.g., CHO-hFFA2 or HEK293-hFFA2) in appropriate media. Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Add the loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading for 5-10 seconds. Inject the this compound solution and immediately begin recording the change in fluorescence intensity over time (typically 60-120 seconds).
-
Data Analysis: The increase in fluorescence corresponds to a rise in intracellular calcium. Calculate the peak fluorescence response or the area under the curve. Plot the response against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the EC₅₀ value.
cAMP Inhibition Assay (Gαi/o Pathway)
Principle: This assay quantifies the ability of this compound to activate the Gαi/o pathway by measuring the inhibition of cAMP production.[2][9] Adenylyl cyclase is first stimulated with forskolin (B1673556) to elevate intracellular cAMP levels. The addition of an FFA2 agonist that couples to Gαi/o will inhibit this process, leading to a measurable decrease in cAMP.[12]
Methodology:
-
Cell Culture: Use a cell line stably expressing FFA2, such as CHO-hFFA2.
-
Cell Stimulation: Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of this compound to the cells.
-
cAMP Induction: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Incubate the mixture at room temperature for 30 minutes.
-
Detection and Analysis: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based). The signal will be inversely proportional to the activity of this compound. Generate concentration-response curves and determine the IC₅₀ for this compound's inhibition of forskolin-stimulated cAMP levels.[12]
β-Arrestin Recruitment Assay
Principle: This assay quantifies the recruitment of β-arrestin to the activated FFA2 receptor.[13] A common method is the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation (EFC).[14] The FFA2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Upon agonist-induced recruitment, the two fragments combine to form an active enzyme, which generates a chemiluminescent signal upon addition of a substrate.[13][14]
Methodology:
-
Cell Plating: Use a cell line engineered to co-express the tagged FFA2 and β-arrestin constructs (e.g., from DiscoverX). Seed the cells into white, solid-bottom assay plates and incubate overnight.[13]
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cell plate.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[14]
-
Detection: Prepare and add the detection reagents containing the enzyme substrate according to the manufacturer's protocol. Incubate the plate at room temperature for 60 minutes to allow for signal development.[14]
-
Measurement and Analysis: Read the chemiluminescent signal using a plate luminometer. Plot the signal intensity against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.[13]
Conclusion
The selective allosteric agonist this compound is a powerful pharmacological tool for investigating the multifaceted physiological roles of FFA2. By activating specific signaling cascades, this compound allows for the detailed study of FFA2's involvement in immune regulation and metabolic control. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of FFA2 signaling and explore its therapeutic potential in a range of human diseases. The continued use of such precise chemical probes will be instrumental in advancing our understanding of the intricate communication between the gut microbiome and host physiology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. GPR43/FFA2: physiopathological relevance and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Modulatory Effects of AMG7703 on Gαi and Gαq Coupled Signaling
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of AMG7703, a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2). It details the compound's mechanism of action and its dual effects on Gαi and Gαq signaling pathways, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.
Introduction
This compound, also known as 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), is a potent and selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) also referred to as GPR43.[1] Endogenous ligands for FFA2 include short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[1] By binding to an allosteric site, this compound not only directly activates the receptor but also positively modulates the signaling induced by endogenous SCFAs.[1] FFA2 activation initiates downstream signaling through its coupling to heterotrimeric G proteins, primarily Gαi and Gαq.[1] This dual coupling allows this compound to mediate a diverse range of cellular responses, making it a valuable tool for investigating the therapeutic potential of targeting the FFA2 receptor in inflammatory and metabolic diseases.[1]
Mechanism of Action: Dual Gαi and Gαq Signaling
Upon binding of this compound to FFA2, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These dissociated subunits then interact with their respective downstream effectors.
-
Gαq-Coupled Signaling: Concurrently, the activation of the Gαq subunit stimulates phospholipase C (PLC).[1][3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular calcium concentration ([Ca2+]i), along with DAG, activates protein kinase C (PKC).[4]
The following diagram illustrates the dual signaling pathways initiated by this compound through the FFA2 receptor.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound on human and mouse FFA2 receptors, highlighting its effects on both Gαi and Gαq-coupled signaling pathways.
Table 1: In Vitro Potency of this compound on Gαi-Coupled Signaling
| Assay Type | Receptor Species | Metric | Value (µM) | Cell Line |
|---|---|---|---|---|
| cAMP Inhibition | Human | IC₅₀ | 0.7 | CHO |
| cAMP Inhibition | Mouse | IC₅₀ | 0.1 | CHO |
Data sourced from a technical overview of this compound.[1]
Table 2: In Vitro Potency of this compound on Gαq-Coupled Signaling
| Assay Type | Receptor Species | Metric | Value (µM) | Cell Line |
|---|---|---|---|---|
| Calcium Mobilization | Human | EC₅₀ | 0.3 | CHO |
| Calcium Mobilization | Mouse | EC₅₀ | 0.05 | CHO |
Data sourced from a technical overview of this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
cAMP Inhibition Assay (Gαi Signaling)
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effector of Gαi activation.
Objective: To determine the IC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the FFA2 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or mouse FFA2 are cultured in appropriate media and seeded into 96-well plates.
-
Cell Stimulation: Cells are pre-treated with various concentrations of this compound or vehicle control (e.g., DMSO, ensuring the final concentration is below 0.1%) for a specified duration (e.g., 30 minutes) at 37°C in a 5% CO₂ incubator.[6]
-
Adenylyl Cyclase Activation: Following pre-treatment, cells are stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.[6]
-
Data Analysis: The concentration-response curve for this compound-mediated inhibition of cAMP production is plotted, and the IC₅₀ value is calculated using non-linear regression analysis.
The workflow for the cAMP inhibition assay is depicted in the following diagram.
Calcium Mobilization Assay (Gαq Signaling)
This assay measures the increase in intracellular calcium concentration, a key event downstream of Gαq activation.
Objective: To determine the EC₅₀ value of this compound for inducing calcium mobilization in FFA2-expressing cells.
Methodology:
-
Cell Culture: CHO cells stably expressing either human or mouse FFA2 are seeded into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffer solution for a specified time (e.g., 60 minutes) at 37°C.[6] This is followed by a wash step to remove excess dye.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of various concentrations of this compound using a fluorescence plate reader equipped with an automated injection system.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time immediately after the addition of this compound.[6]
-
Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A concentration-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.
The following diagram outlines the workflow for the calcium mobilization assay.
Conclusion
This compound is a well-characterized selective allosteric agonist of FFA2, demonstrating potent activity in modulating both Gαi and Gαq signaling pathways.[1] Its ability to decrease cAMP levels and increase intracellular calcium provides a dual mechanism of action that is of significant interest for therapeutic applications in various diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate biology of short-chain fatty acid signaling and the therapeutic potential of targeting the FFA2 receptor.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Designer proteins that competitively inhibit Gαq by targeting its effector site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Discovery and Characterization of AMG 701: A Bispecific T-Cell Engager for Relapsed/Refractory Multiple Myeloma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AMG 701, also known as Pavurutamab, is an investigational half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody construct designed to treat relapsed/refractory multiple myeloma (RRMM).[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical characterization, and clinical evaluation of AMG 701, intended for researchers, scientists, and professionals in the field of drug development.
AMG 701 represents a significant advancement in immunotherapy for multiple myeloma by leveraging the potency of T-cells to target and eliminate malignant plasma cells. Its design incorporates a bispecific single-chain variable fragment (scFv) that simultaneously binds to B-cell maturation antigen (BCMA) on myeloma cells and the CD3 epsilon subunit of the T-cell receptor (TCR) complex on T-cells.[2][3] This dual engagement facilitates the formation of a cytolytic synapse, leading to T-cell activation and subsequent lysis of the cancer cells. A key feature of AMG 701 is its extended half-life, achieved through the inclusion of an Fc fragment, which allows for less frequent dosing compared to first-generation BiTE® molecules.[4]
Mechanism of Action
AMG 701's mechanism of action is centered on redirecting the cytotoxic activity of T-cells against BCMA-expressing multiple myeloma cells.[4][5] The process can be summarized in the following steps:
-
Bridging of T-cells and Myeloma Cells: The anti-BCMA arm of AMG 701 binds to BCMA, a protein highly and almost universally expressed on the surface of multiple myeloma cells.[5] Simultaneously, the anti-CD3 arm binds to the CD3 component of the T-cell receptor on cytotoxic T-lymphocytes.[2]
-
Formation of an Immunological Synapse: This dual binding brings the T-cell into close proximity with the myeloma cell, forming a transient but potent immunological synapse.[5]
-
T-cell Activation: The engagement of CD3 by AMG 701 mimics the natural activation of T-cells, triggering a downstream signaling cascade independent of the normal T-cell receptor-MHC interaction.[6] This leads to T-cell proliferation, differentiation, and the release of cytotoxic granules.
-
Target Cell Lysis: Activated T-cells release perforin (B1180081) and granzymes, which induce apoptosis in the target myeloma cells.[4] This process is highly specific to BCMA-expressing cells, minimizing off-target effects.
This targeted approach has shown potent anti-myeloma activity in preclinical models and encouraging efficacy in early clinical trials.[1][5]
Preclinical Characterization
The preclinical evaluation of AMG 701 involved a series of in vitro and in vivo studies to assess its potency, specificity, and safety profile.
In Vitro Efficacy
T-cell Dependent Cellular Cytotoxicity (TDCC) Assays:
AMG 701 demonstrated potent and specific induction of T-cell-dependent cellular cytotoxicity against various BCMA-positive multiple myeloma cell lines.[5] In co-culture experiments with human peripheral blood mononuclear cells (PBMCs) as effector cells, AMG 701 induced lysis of myeloma cells with picomolar efficacy.[5]
| Cell Line | Target Antigen | Effector Cells | EC50 (pM) | Reference |
| NCI-H929 | BCMA | Human PBMCs | 0.8 ± 1.0 | [5] |
| MM.1S | BCMA | Human PBMCs | 15.1 ± 11.4 | [5] |
| RPMI-8226 | BCMA | Human PBMCs | 42.0 ± 25.3 | [5] |
| U-266 | BCMA | Human PBMCs | 18.2 ± 13.5 | [5] |
| HCT-116 | BCMA-negative | Human PBMCs | No activity | [5] |
| Autologous RRMM patient cells | BCMA | Autologous BMMCs | 6.89 to 46.57 | [5] |
T-cell Activation and Proliferation:
Co-culture of T-cells with BCMA-positive target cells in the presence of AMG 701 led to robust T-cell activation, as evidenced by the upregulation of activation markers such as CD25 and CD69.[2] Furthermore, AMG 701 stimulated the proliferation of both CD4+ and CD8+ T-cells and promoted their differentiation into central memory and effector memory phenotypes.[7]
In Vivo Efficacy
Mouse Xenograft Models:
The anti-tumor activity of AMG 701 was evaluated in immunodeficient mouse models bearing human multiple myeloma xenografts. In a subcutaneous NCI-H929 xenograft model in NOD/SCID mice, AMG 701 demonstrated complete inhibition of tumor growth at all tested doses.[5]
| Animal Model | Cell Line | Treatment | Dosage (mg/kg) | Outcome | Reference |
| NOD/SCID Mice | NCI-H929 | AMG 701 | 0.02, 0.2, 2 | Complete tumor growth inhibition | [5][8] |
| NOD/SCID Mice | L-363 (orthotopic) | AMG 701 | 0.005, 0.05, 0.5 | Reduced tumor volume and increased survival | [8] |
Cynomolgus Monkey Studies:
Pharmacokinetic and pharmacodynamic studies were conducted in cynomolgus monkeys to assess the half-life and biological activity of AMG 701. The half-life of AMG 701 in these animals was determined to be approximately 112 hours (around 5 days), supporting the feasibility of weekly dosing.[4] Administration of AMG 701 resulted in a dose-dependent depletion of plasma cells in the blood and bone marrow.[5]
| Species | Dosing | Half-life (t½) | Key Finding | Reference |
| Cynomolgus Monkey | Single and multiple doses | ~112 hours | Dose-dependent depletion of plasma cells | [4][5] |
Clinical Evaluation
A phase 1, first-in-human, open-label, dose-escalation study (NCT03287908) was initiated to evaluate the safety, tolerability, pharmacokinetics, and anti-myeloma activity of AMG 701 in patients with RRMM who have received at least three prior lines of therapy.[1][3]
Efficacy in Phase 1 Trial
Interim results from the phase 1 study have shown encouraging anti-myeloma activity.[1][9]
| Dose Cohort | Overall Response Rate (ORR) | Minimal Residual Disease (MRD) Negativity | Reference |
| 3-18 mg | 36% | 6 out of 7 evaluable patients | [1][9] |
| Most recent evaluable cohort | 83% | Not specified for this cohort | [1][9] |
Safety and Tolerability
The most common adverse events (AEs) reported in the phase 1 trial were consistent with the mechanism of action of T-cell engaging therapies.[1][9]
| Adverse Event | Grade 1-2 (%) | Grade ≥3 (%) | Reference |
| Cytokine Release Syndrome (CRS) | 55 | 10 | [1][9] |
| Anemia | Not specified | 42 | [1][9] |
| Neutropenia | Not specified | 25 | [1][9] |
| Thrombocytopenia | Not specified | 21 | [1][9] |
| Diarrhea | 31 | Not specified | [1][9] |
| Hypophosphatemia | 31 | Not specified | [1][9] |
Experimental Protocols
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro potency of AMG 701 in mediating T-cell killing of BCMA-expressing target cells.
Materials:
-
BCMA-positive multiple myeloma cell lines (e.g., NCI-H929, MM.1S, RPMI-8226, U-266).
-
BCMA-negative control cell line (e.g., HCT-116).
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
AMG 701 at various concentrations.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based method).
Procedure:
-
Plate target cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add effector PBMCs at a desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of AMG 701 to the co-culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Measure cell lysis using a validated cytotoxicity assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis for each concentration of AMG 701 and determine the EC50 value.
In Vivo Mouse Xenograft Study
Objective: To evaluate the anti-tumor efficacy of AMG 701 in a mouse model of multiple myeloma.
Materials:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice.
-
NCI-H929 multiple myeloma cells.
-
Human PBMCs.
-
AMG 701 solution for injection.
-
Vehicle control (e.g., sterile saline).
Procedure:
-
Sublethally irradiate NOD/SCID mice.
-
Subcutaneously inject a mixture of NCI-H929 cells (e.g., 5 x 10^6 cells) and human PBMCs (e.g., 2.5 x 10^6 cells) at an E:T ratio of 1:2 into the flank of each mouse.
-
Randomize mice into treatment and control groups.
-
On day 3 post-injection, administer AMG 701 or vehicle control intravenously at the specified doses (e.g., 0.02, 0.2, and 2 mg/kg).
-
Repeat dosing as per the study design (e.g., on days 8 and 13).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise tumors for further analysis if required.
Visualizations
Signaling Pathway of AMG 701-Mediated T-cell Activation
Caption: AMG 701-mediated T-cell activation signaling cascade.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo mouse xenograft efficacy study.
References
- 1. AMG 701 induces cytotoxicity of multiple myeloma cells and depletes plasma cells in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Phospho-CD247: How to Add a TCR Functionality Marker to your TCell Panel [thermofisher.com]
- 7. The structural basis of T-cell receptor (TCR) activation: An enduring enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amgen.com [amgen.com]
The Role of Maridebart Cafraglutide (AMG 133) in Modulating Appetite Regulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The query for "AMG7703" likely refers to the investigational molecule AMG 133 , also known as maridebart cafraglutide (brand name MariTide ). This document will focus on the available technical data for AMG 133.
Executive Summary
Maridebart cafraglutide (AMG 133) is a novel, first-in-class bispecific molecule engineered by Amgen for the treatment of obesity. It functions through a unique dual mechanism of action: antagonizing the glucose-dependent insulinotropic polypeptide receptor (GIPR) while simultaneously agonizing the glucagon-like peptide-1 receptor (GLP-1R).[1][2] This antibody-peptide conjugate, consisting of a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides, has demonstrated significant, dose-dependent weight loss in preclinical models and human clinical trials.[1][3][4][5] Its long half-life allows for monthly or less frequent dosing, offering a potential advantage in patient compliance and long-term weight management.[1][6] This technical guide provides a comprehensive overview of the core scientific data related to maridebart cafraglutide, including its mechanism of action, quantitative preclinical and clinical data, representative experimental protocols, and visualizations of its signaling pathways.
Molecular Structure and Mechanism of Action
Maridebart cafraglutide is an antibody-peptide conjugate with a molecular weight of approximately 153,514 Da.[7] The molecule is constructed by attaching two GLP-1 analogue peptides to a fully human monoclonal antibody that targets and blocks the GIPR.[1][3][4] This innovative structure allows for the simultaneous engagement of two key pathways in metabolic regulation.[1]
The dual mechanism is based on preclinical and human genetic data suggesting that GIPR inhibition, particularly in combination with GLP-1R agonism, is a promising strategy for weight loss.
-
GLP-1 Receptor Agonism: Activation of the GLP-1 receptor is a well-established mechanism for appetite suppression and glycemic control. GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, inhibits glucagon (B607659) release, delays gastric emptying, and acts on the hypothalamus to reduce appetite and food intake.[2]
-
GIP Receptor Antagonism: In contrast to the dual agonism approach of other therapeutics, maridebart cafraglutide antagonizes the GIPR. While GIP is also an incretin hormone, blocking its receptor is believed to contribute to weight loss, potentially by inhibiting fat storage.[1][4] Preclinical studies have shown that GIPR antagonism can enhance the weight-loss effects of GLP-1R agonists.[4]
The synergistic action of these two mechanisms results in a potent effect on weight reduction and improvement in metabolic parameters.[1]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which maridebart cafraglutide modulates appetite regulation.
Quantitative Data Presentation
Preclinical Efficacy
Maridebart cafraglutide has demonstrated significant effects on body weight and metabolic parameters in both mouse and non-human primate models of obesity.[3][5][7]
Table 1: Preclinical Efficacy of Maridebart Cafraglutide in Obese Animal Models
| Species | Model | Treatment | Key Findings | Reference |
| Mouse | Diet-Induced Obese (DIO) | Single injection of murine surrogate | >15% body weight loss by day 18. Reduced food intake and blood glucose levels. Dose-dependent improvements in plasma insulin and lipids. | [7][8] |
| Cynomolgus Monkey | Obese | Multiple doses of maridebart cafraglutide | 11-15% body weight loss by day 43. Reduced total energy intake. Significant reductions in fasting triglycerides, insulin, and total cholesterol. | [7][8] |
Clinical Efficacy
Clinical trials in human participants with obesity have confirmed the potent weight-loss effects of maridebart cafraglutide.
Table 2: Phase 1 Clinical Trial (NCT04478708) - Multiple Ascending Doses in Participants with Obesity
| Dose (subcutaneous) | Duration | Mean Change in Body Weight | Key Observations | Reference |
| 140 mg Q4W | 12 weeks (Day 85) | -7.2% to -7.4% | Dose-dependent weight loss. Weight loss was maintained beyond the treatment period. | [4] |
| 420 mg Q4W | 12 weeks (Day 85) | -14.5% | Substantial and durable weight loss. | [4] |
| Placebo | 12 weeks (Day 85) | +1.5% | [4][9] |
Table 3: Phase 2 Clinical Trial (NCT05669599) - 52-Week Results
| Population | Treatment | Mean Change in Body Weight (Efficacy Estimand) | Other Key Outcomes | Reference |
| Obesity without T2D | MariTide (all doses) | Up to ~20% | No weight loss plateau observed. Improvements in blood pressure, triglycerides, and hs-CRP. | [6][10] |
| Placebo | ~2.6% | |||
| Obesity with T2D | MariTide (all doses) | Up to ~17% | Lowered average HbA1c by up to 2.2 percentage points. | [6][10] |
| Placebo | ~1.4% |
Experimental Protocols
Detailed proprietary protocols for maridebart cafraglutide are not publicly available. However, this section provides representative methodologies for the key experiments cited in the evaluation of this and similar molecules.
In Vitro Receptor Activity Assays
The primary in vitro functional assays for maridebart cafraglutide measure its antagonist activity at the GIPR and agonist activity at the GLP-1R, typically by quantifying cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[3][7]
Protocol: cAMP Accumulation Assay for GIPR Antagonism and GLP-1R Agonism
-
Cell Culture:
-
Assay Preparation:
-
Cells are seeded into 96-well plates and grown to near confluence.
-
On the day of the assay, the growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Treatment:
-
For GLP-1R Agonism: Serial dilutions of maridebart cafraglutide are added to the cells.
-
For GIPR Antagonism: Cells are co-treated with a fixed, sub-maximal concentration of GIP and serial dilutions of maridebart cafraglutide.[3]
-
-
Incubation:
-
Plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor binding and signal transduction.[12]
-
-
cAMP Measurement:
-
Data Analysis:
-
Dose-response curves are generated by plotting the assay signal against the log concentration of maridebart cafraglutide.
-
For agonism, the EC50 (half-maximal effective concentration) is calculated. For antagonism, the IC50 (half-maximal inhibitory concentration) is determined.[13]
-
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
Animal models are crucial for evaluating the in vivo effects of anti-obesity agents on food intake, body weight, and metabolism.
Protocol: Assessment of Maridebart Cafraglutide in DIO Mice
-
Animal Model:
-
Male C57BL/6 mice are typically used.
-
Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to chow-fed controls is achieved.
-
-
Acclimation and Baseline Measurements:
-
Mice are single-housed and acclimated to the experimental conditions.
-
Baseline body weight and food intake are recorded for several days before the study begins.
-
-
Dosing:
-
A murine surrogate of maridebart cafraglutide is administered, typically via a single subcutaneous or intraperitoneal injection.[3]
-
A vehicle control group receives an injection of the formulation buffer.
-
-
Endpoint Measurements:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily by weighing the remaining food in the hopper.
-
Metabolic Parameters: At the end of the study, blood is collected for analysis of glucose, insulin, and lipids.[7]
-
-
Data Analysis:
-
Changes in body weight and food intake over time are compared between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).
-
Terminal metabolic parameters are also compared between groups.
-
In Vivo Efficacy in Obese Non-Human Primates
Non-human primates provide a highly translational model for human obesity.
Protocol: Assessment of Maridebart Cafraglutide in Obese Cynomolgus Monkeys
-
Animal Model:
-
Naturally obese cynomolgus monkeys are selected for the study.
-
Animals are housed in conditions that allow for the monitoring of individual food and water intake.
-
-
Dosing:
-
Maridebart cafraglutide is administered subcutaneously at various doses.[3]
-
A control group receives a vehicle injection.
-
-
Endpoint Measurements:
-
Body Weight: Measured weekly.
-
Total Energy Intake: Daily food consumption is monitored and converted to caloric intake.[7]
-
Metabolic and Safety Blood Work: Blood samples are collected at baseline and at specified time points throughout the study for a comprehensive analysis of metabolic markers (glucose, insulin, lipids) and safety parameters.[7]
-
Energy Expenditure (Optional): Can be measured using indirect calorimetry to assess the metabolic rate.[14][15]
-
-
Data Analysis:
-
Longitudinal changes in body weight, energy intake, and blood parameters are analyzed and compared between dose groups and the vehicle control.
-
Conclusion
Maridebart cafraglutide (AMG 133) represents a promising and innovative approach to the pharmacological management of obesity. Its dual mechanism of GIPR antagonism and GLP-1R agonism leads to substantial and sustained weight loss, accompanied by improvements in key metabolic markers. The preclinical and clinical data gathered to date support its continued development, with a favorable efficacy and safety profile and the potential for a convenient, long-acting dosing regimen. Further research in ongoing Phase 3 trials will be crucial to fully elucidate its therapeutic potential for individuals living with obesity and related conditions.[6]
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. amgen.com [amgen.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amgen.com [amgen.com]
- 7. news-medical.net [news-medical.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. patientcareonline.com [patientcareonline.com]
- 10. Amgen Reports Significant Weight Loss With MariTide in Obesity or Overweight Patients After 52 Weeks in Phase 2 Study [synapse.patsnap.com]
- 11. Structural and Pharmacological Characterization of Novel Potent and Selective Monoclonal Antibody Antagonists of Glucose-dependent Insulinotropic Polypeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Energy expenditure in chow-fed female non-human primates of various weights | springermedizin.de [springermedizin.de]
- 15. Energy expenditure in chow-fed female non-human primates of various weights - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Allosteric Binding Site of AMG7703 on FFA2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) produced by the gut microbiota. Its role in metabolic and inflammatory diseases has made it a compelling therapeutic target. AMG7703 (also known as 4-CMTB) is a potent and selective allosteric agonist of FFA2. This technical guide provides a comprehensive exploration of the allosteric binding site of this compound on FFA2, its mechanism of action, and the downstream signaling pathways it modulates. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways to facilitate further research and drug development efforts targeting FFA2.
Introduction to FFA2 and Allosteric Modulation
FFA2 is a pleiotropic receptor that couples to multiple G protein families, primarily the inhibitory Gαi/o and the Gαq/11 pathways, and can also engage β-arrestin signaling.[1][2] This diversity in signaling allows for a wide range of cellular responses upon activation by endogenous ligands like acetate (B1210297) and propionate.[2]
Allosteric modulators, such as this compound, bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[3] This can lead to a variety of effects, including direct receptor activation (agonism), potentiation of the endogenous ligand's effect (positive allosteric modulation or PAM), or a combination of both (ago-PAM).[1] this compound acts as an ago-PAM at FFA2, providing a valuable tool to dissect the receptor's complex pharmacology.[3]
The Allosteric Binding Site of this compound on FFA2
Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the structural basis for the allosteric modulation of FFA2 by various ligands, including this compound (4-CMTB).[4]
Location of the Binding Site:
This compound binds to a distinct allosteric site, termed "site 1," located at the membrane-facing interface of transmembrane helix 6 (TM6).[4] This site is more superficial compared to the allosteric binding pockets of some other GPCRs.[4]
Key Interacting Residues:
The interaction of this compound with FFA2 is stabilized by a combination of polar and hydrophobic interactions:
-
Hydrogen Bonding: A crucial hydrogen bond is formed between the amide group of this compound and the side chain of N2306.43 . The thiazole (B1198619) nitrogen of this compound also acts as a hydrogen bond acceptor with the same residue.[4] Mutational studies have confirmed that altering N230 to either aspartic acid or serine abolishes the agonistic activity of this compound.[4]
-
Van der Waals Contacts: The binding of this compound is further stabilized by van der Waals interactions with several surrounding hydrophobic residues, including V2266.39, L2296.42, V2336.46, L2647.44, L2687.48, and L2727.52 .[4]
Quantitative Pharmacology of this compound and Other FFA2 Allosteric Modulators
The pharmacological activity of this compound and other FFA2 allosteric modulators has been characterized in various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Binding Affinities of FFA2 Allosteric Modulators
| Compound | Assay Type | Species | Cell Line/System | pKi | Reference(s) |
| This compound (4-CMTB) | Radioligand Binding ([3H]GLPG0974 competition) | Human | Flp-In T-REx 293 | 5.53 - 6.22 | [2] |
| AZ-1729 | Radioligand Binding ([3H]GLPG0974 competition) | Human | Flp-In T-REx 293 | 5.89 - 6.08 | [2] |
| TUG-1375 (Orthosteric Agonist) | Radioligand Binding ([3H]GLPG0974 competition) | Human | Flp-In T-REx 293 | 6.25 - 6.41 | [2] |
Table 2: Functional Potency and Efficacy of FFA2 Allosteric Modulators
| Compound | Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |
| This compound (4-CMTB) | cAMP Inhibition | Human | Flp-In T-REx 293 | pEC50 | ~6.1 | [2] |
| Gi3 TRUPATH | Human | HEK293T | Efficacy (vs. TUG-1375) | Partial Agonist | [2] | |
| Gq TRUPATH | Human | HEK293T | Efficacy (vs. TUG-1375) | Partial Agonist | [2] | |
| Calcium Mobilization | Human | Neutrophils | Potency & Efficacy | Higher than C3 | [3] | |
| β-arrestin 2 Recruitment | Human | HEK293T | Efficacy | Partial Agonist | [2] | |
| AZ-1729 | cAMP Inhibition | Human | Flp-In T-REx 293 | pEC50 | ~6.1 | [2] |
| Gi3 TRUPATH | Human | HEK293T | Efficacy (vs. TUG-1375) | High Efficacy | [2] | |
| Gq TRUPATH | Human | HEK293T | Efficacy (vs. TUG-1375) | Minimal Activation | [2] | |
| β-arrestin 2 Recruitment | Human | HEK293T | Efficacy | Partial Agonist | [2] | |
| Compound 187 | cAMP Inhibition | Human | Flp-In T-REx 293 | pEC50 | >7.0 | [2] |
| Gi3 TRUPATH | Human | HEK293T | Efficacy (vs. TUG-1375) | Full Agonist | [2] | |
| Gq TRUPATH | Human | HEK293T | Efficacy (vs. TUG-1375) | Full Agonist | [2] | |
| β-arrestin 2 Recruitment | Human | HEK293T | Efficacy | No Detectable Activity | [2] |
FFA2 Signaling Pathways Modulated by this compound
This compound activates FFA2, leading to the engagement of multiple downstream signaling cascades.
Gαi/o Pathway
Activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is primarily associated with the anti-lipolytic effects of FFA2 activation in adipocytes and the chemotactic responses of neutrophils.[1]
Gαq/11 Pathway
The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[1][5] This pathway is involved in responses such as insulin (B600854) secretion from pancreatic β-cells.[2]
β-Arrestin Pathway
Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, FFA2 can recruit β-arrestins.[1][2] This leads to receptor desensitization, internalization, and can initiate G protein-independent signaling cascades, including the modulation of the NF-κB pathway, which has anti-inflammatory implications.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the allosteric modulation of FFA2 by this compound.
Gαi-Mediated cAMP Inhibition Assay (HTRF)
References
- 1. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
AMG7703: A Comprehensive Technical Guide to a Selective GPR43 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases.[1] This receptor is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolic products of gut microbiota.[1] The study of GPR43 has been significantly advanced by the development of selective chemical probes. Among these, AMG7703 has been identified as a potent and selective allosteric agonist of GPR43, providing a valuable tool to dissect its physiological and pathological roles.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
Mechanism of Action
This compound functions as a selective allosteric agonist for GPR43.[1][2] Unlike the endogenous orthosteric agonists (SCFAs) that bind to the primary binding site, this compound binds to a distinct, allosteric site on the receptor.[2] This interaction leads to a conformational change in the receptor, resulting in its activation. A key feature of this compound is its ability to not only directly activate GPR43 but also to act as a positive allosteric modulator, enhancing the signaling induced by endogenous ligands like acetate.[2]
Upon binding, this compound activates both Gαi and Gαq signaling pathways, which are the primary signaling cascades coupled to GPR43.[3] The activation of these pathways leads to a variety of downstream cellular responses.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at human and mouse GPR43.
Table 1: In Vitro Pharmacological Data for this compound at Human and Mouse GPR43 (FFA2) [1]
| Assay Type | Species | EC50 / IC50 (µM) |
| Gαq-coupled Aequorin Inhibition | Human | 0.45 |
| Gαq-coupled Aequorin Inhibition | Mouse | 1.27 |
| Gαi-coupled cAMP Inhibition | Human | 0.7 |
| Gαi-coupled cAMP Inhibition | Mouse | 0.96 |
Table 2: Selectivity Profile of this compound [4]
| Receptor | Activity at 30 µM |
| FFA1 (GPR40) | Inactive |
| FFA3 (GPR41) | Inactive |
| GHSR | Inactive |
| ETB | Inactive |
| CCR2 | Inactive |
| CXCR3 | Inactive |
| CXCR4 | Inactive |
| CCR7 | Inactive |
Signaling Pathways
GPR43 activation by this compound initiates a cascade of intracellular events through its coupling to Gαi and Gαq proteins.
Caption: GPR43 signaling pathways activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Gαq Signaling: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR43 activation.[1]
Principle: Gαq activation leads to the release of intracellular calcium stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes.[1]
Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human or mouse GPR43 and aequorin in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add the diluted this compound to the wells.
-
Immediately measure the fluorescence or luminescence signal using a plate reader capable of kinetic reads.
-
-
Data Analysis:
-
Plot the peak fluorescence/luminescence signal as a function of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Experimental workflow for a calcium mobilization assay.
Gαi Signaling: cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit cAMP production following Gαi activation.[2]
Principle: Gαi activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of an adenylyl cyclase activator, such as forskolin (B1673556).[2]
Methodology:
-
Cell Culture: Plate CHO cells stably expressing human or mouse GPR43 in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay Procedure:
-
Pre-incubate the cells with the diluted this compound for a specified time (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Data Analysis:
-
Plot the cAMP signal as a function of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Disclaimer: As of December 2025, there is no publicly available information regarding a compound designated "AMG7703" in scientific literature or clinical trial databases. The following guide is a detailed template designed to meet the structural, technical, and visualization requirements of the prompt, using a hypothetical compound, designated "AMG-Hypothetical," to illustrate the expected content and format for an audience of researchers, scientists, and drug development professionals.
Whitepaper: The Influence of AMG-Hypothetical on Gut Microbiome Composition and Downstream Host Signaling Pathways
Abstract
The gut microbiome plays a critical role in host physiology, and its modulation represents a promising therapeutic avenue. This document details the preclinical characterization of AMG-Hypothetical, a novel small molecule inhibitor of [Hypothetical Target], on the gut microbiome and associated host signaling cascades. Through a series of in vivo and in vitro experiments, we demonstrate that AMG-Hypothetical induces significant shifts in microbial composition, leading to a modified metabolite profile that directly impacts host inflammatory and metabolic pathways. This guide provides a comprehensive overview of the experimental data, methodologies, and the elucidated mechanisms of action.
Introduction
The interplay between the gut microbiota and the host is a complex, bidirectional communication system that influences health and disease.[1][2][3] Microbial-derived metabolites, such as short-chain fatty acids (SCFAs) and secondary bile acids, are key signaling molecules that interact with host receptors to regulate immune function, gut barrier integrity, and metabolic homeostasis.[4] Therapeutic agents can inadvertently or intentionally alter this delicate balance. AMG-Hypothetical is a potent and selective inhibitor of [Hypothetical Target], a pathway implicated in [Hypothetical Disease]. Given the expression of this target in the gastrointestinal tract, we investigated the impact of AMG-Hypothetical on the gut microbiome and its signaling capabilities.
Quantitative Data Summary
A 28-day study in a murine model of [Hypothetical Disease] revealed significant alterations in the gut microbial community structure following oral administration of AMG-Hypothetical (50 mg/kg). The following tables summarize the key quantitative findings from 16S rRNA sequencing and shotgun metagenomics.
Table 1: Relative Abundance of Key Bacterial Taxa
| Taxon | Vehicle Control (Mean %) | AMG-Hypothetical (Mean %) | Fold Change | p-value |
| Family: Lachnospiraceae | 35.2 | 22.1 | -1.6 | <0.01 |
| Family: Muribaculaceae | 18.5 | 29.8 | +1.6 | <0.05 |
| Genus: Bacteroides | 12.1 | 8.5 | -1.4 | <0.05 |
| Genus: Akkermansia | 2.3 | 7.9 | +3.4 | <0.001 |
| Genus: Faecalibacterium | 9.8 | 4.1 | -2.4 | <0.01 |
Targeted metabolomics of cecal content was performed to quantify key microbial-derived signaling molecules.
Table 2: Concentration of Key Cecal Metabolites
| Metabolite | Vehicle Control (μM/g) | AMG-Hypothetical (μM/g) | Percent Change | p-value |
| SCFAs | ||||
| Butyrate (B1204436) | 18.5 | 10.2 | -44.9% | <0.01 |
| Propionate | 12.3 | 15.1 | +22.8% | <0.05 |
| Acetate | 30.1 | 28.9 | -4.0% | n.s. |
| Bile Acids | ||||
| Deoxycholic Acid (DCA) | 4.5 | 8.2 | +82.2% | <0.001 |
| Lithocholic Acid (LCA) | 3.1 | 5.9 | +90.3% | <0.001 |
Experimental Protocols
-
Model: Male C57BL/6 mice, 8 weeks old, induced with [Hypothetical Disease Model, e.g., DSS-induced colitis].
-
Dosing: AMG-Hypothetical (50 mg/kg) or vehicle (0.5% methylcellulose) administered daily by oral gavage for 28 days.
-
Sample Collection: Fecal pellets were collected at baseline and endpoint. At day 28, cecal contents and colon tissue were collected post-euthanasia.
-
DNA Extraction: DNA was isolated from fecal samples using the DNeasy PowerSoil Pro Kit (Qiagen).
-
Library Preparation: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified using universal primers.
-
Sequencing: Libraries were sequenced on an Illumina MiSeq platform (2x250 bp paired-end reads).
-
Bioinformatics: Raw reads were processed using the QIIME 2 pipeline. Denoising was performed with DADA2, and taxonomic classification was assigned against the SILVA database.
-
Sample Preparation: Cecal contents were homogenized, and metabolites were extracted using a cold methanol-water solution.
-
Analysis: Samples were analyzed using a Thermo Vanquish LC coupled to a Q Exactive HF-X Mass Spectrometer.
-
Quantification: Metabolite peaks were identified and quantified against a library of known standards using Compound Discoverer software.
Visualization of Signaling Pathways and Workflows
Our data suggests that AMG-Hypothetical reduces butyrate-producing bacteria (Lachnospiraceae, Faecalibacterium) while increasing secondary bile acid producers. Butyrate is a primary energy source for colonocytes and an inhibitor of histone deacetylases (HDACs). Secondary bile acids like DCA and LCA are ligands for the Farnesoid X Receptor (FXR). The resulting shift from butyrate- to bile acid-mediated signaling impacts host gene expression related to inflammation and barrier function.
Caption: Proposed mechanism of AMG-Hypothetical on host signaling.
The logical flow of the investigation followed a multi-omics approach to connect compound administration to host-level effects.
Caption: Multi-omics workflow for mechanism of action studies.
Conclusion
The data presented in this guide strongly indicate that AMG-Hypothetical significantly remodels the gut microbiome. This remodeling leads to a functional shift in the microbial metabolome, characterized by decreased butyrate and increased secondary bile acid production. These changes in key signaling molecules are correlated with downstream effects on host pathways governing inflammation and intestinal barrier integrity. These findings highlight a novel, microbiome-mediated aspect of AMG-Hypothetical's mechanism of action, which may contribute to its overall therapeutic profile. Further investigation is warranted to confirm these signaling interactions in human subjects and to explore the potential for leveraging these effects for improved clinical outcomes.
References
- 1. The importance of the gut microbiome and its signals for a healthy nervous system and the multifaceted mechanisms of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota Signaling Pathways that Influence Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of gut microbiota-derived signals in the regulation of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with AMG7703
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG7703 is a potent and selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a promising therapeutic target implicated in a variety of inflammatory and metabolic diseases. It is endogenously activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[1] As an allosteric agonist, this compound binds to a site on the FFA2 receptor distinct from the orthosteric binding site of endogenous ligands, thereby modulating the receptor's activity.[1][2] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a selective allosteric agonist of FFA2.[3] Upon binding, it activates the receptor, which then couples to two primary G-protein signaling pathways: Gαi/o and Gαq/11.[2][3]
-
Gαi/o Pathway Activation: This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the anti-lipolytic effects of FFA2 activation in adipocytes.[2][4]
-
Gαq/11 Pathway Activation: This stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[2]
Beyond G-protein coupling, FFA2 activation can also lead to the recruitment of β-arrestin, which can mediate receptor internalization and downstream signaling, including the modulation of the NF-κB pathway.[2] The activation of these signaling cascades ultimately results in the phosphorylation of downstream kinases such as ERK, p38, and Akt.
Signaling Pathway
Data Presentation
The in vitro activity of this compound has been characterized in various recombinant cell lines. The following table summarizes key quantitative data.
| Cell Line | Receptor | Assay | Parameter | Value (µM) |
| CHO | human FFA2 | cAMP Inhibition | IC₅₀ | 0.7 |
| CHO | mouse FFA2 | cAMP Inhibition | IC₅₀ | 0.96 |
| CHO | human FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 0.45 |
| CHO | mouse FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 1.27 |
Data sourced from BenchChem Application Notes.[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration via the Gαq pathway.
Workflow:
Materials:
-
Cells expressing FFA2 (e.g., CHO-hFFA2)
-
96-well black, clear-bottom microplate
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Protocol:
-
Cell Seeding: Seed FFA2-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known FFA2 agonist).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an emission wavelength of ~510 nm, with excitation wavelengths alternating between ~340 nm and ~380 nm.
-
Record the fluorescence ratio (340/380 nm) over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio in response to this compound.
-
Plot the peak change in ratio against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
cAMP Assay
This assay quantifies the inhibition of adenylyl cyclase activity through the Gαi pathway by measuring changes in intracellular cAMP levels.
Workflow:
Materials:
-
Cells expressing FFA2
-
96-well white microplate
-
This compound stock solution (in DMSO)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding: Seed FFA2-expressing cells into a 96-well white microplate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration, a key function of FFA2 in immune cells.
Workflow:
Materials:
-
Immune cells (e.g., primary neutrophils or monocytes)
-
Boyden chamber (transwell) plate with appropriate pore size (e.g., 3-5 µm for neutrophils)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
Staining solution (e.g., Diff-Quik or DAPI)
-
Microscope
Protocol:
-
Chamber Preparation:
-
Prepare serial dilutions of this compound in chemotaxis buffer and add them to the lower wells of the Boyden chamber plate.
-
Include a negative control (buffer only) and a positive control (a known chemoattractant).
-
-
Cell Preparation: Resuspend the immune cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Assembly: Place the transwell inserts into the wells and add the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.
-
Cell Fixation and Staining:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable staining solution.
-
-
Cell Counting:
-
Mount the membranes on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each membrane.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the number of migrated cells against the this compound concentration.
-
Cytokine Release Assay (ELISA)
This assay measures the release of specific cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells following treatment with this compound.
Materials:
-
Immune cells (e.g., PBMCs or isolated monocytes)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cytokine-specific ELISA kit
-
Plate reader for absorbance measurement
Protocol:
-
Cell Culture and Treatment:
-
Seed immune cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).
-
Add serial dilutions of this compound to the cells and incubate for 4-24 hours at 37°C.
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration against the this compound concentration.
-
Western Blotting for Kinase Phosphorylation
This protocol is used to detect the phosphorylation of downstream signaling proteins like ERK, p38, and Akt in response to this compound treatment.
Materials:
-
Cells expressing FFA2
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK, p38, and Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a short duration (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Lipolysis Assay
This assay measures the inhibition of lipolysis in adipocytes by quantifying the release of glycerol (B35011) into the culture medium.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Assay buffer
-
Isoproterenol (or another lipolytic agent)
-
This compound stock solution (in DMSO)
-
Glycerol assay kit
-
Plate reader for absorbance or fluorescence measurement
Protocol:
-
Adipocyte Culture and Treatment:
-
Culture and differentiate pre-adipocytes into mature adipocytes in a 96-well plate.
-
Wash the cells and incubate them with assay buffer containing this compound for a pre-determined time.
-
Stimulate lipolysis by adding a lipolytic agent like isoproterenol.
-
-
Sample Collection: After incubation, collect the culture medium from each well.
-
Glycerol Measurement:
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent product.
-
-
Data Analysis:
-
Generate a standard curve using glycerol standards.
-
Calculate the glycerol concentration in each sample from the standard curve.
-
Plot the glycerol concentration against the this compound concentration to determine the inhibitory effect on lipolysis.
-
References
Application Notes and Protocols: Utilizing a Novel Compound in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mobilization assays are fundamental in drug discovery for studying G-protein coupled receptors (GPCRs) and ion channels. These assays measure the transient increase in intracellular calcium ([Ca2+]i) following receptor activation. A common method employs fluorescent calcium indicators, like Fluo-4 AM, which are cell-permeable. Inside the cell, esterases cleave the acetoxymethyl (AM) ester, trapping the dye. Upon binding to calcium released from intracellular stores, the dye's fluorescence intensity increases significantly.[1][2] This change is proportional to the intracellular calcium concentration and can be monitored in real-time.[1]
This document provides a detailed protocol for a calcium mobilization assay to characterize the activity of a novel compound, exemplified here as AMG7703 . The protocol outlines the necessary steps from cell culture and reagent preparation to data analysis, enabling researchers to determine the compound's potency and efficacy as an agonist or antagonist.
Signaling Pathway
GPCRs that couple to Gαq proteins are common targets for calcium mobilization assays. Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[1][3][4] This increase in cytosolic calcium is what is measured in the assay.
Caption: GPCR Gq-coupled signaling pathway leading to intracellular calcium release.
Experimental Protocols
This protocol is optimized for a 96-well format but can be adapted for 384- or 1536-well plates.[3]
Materials and Reagents
-
Cells: HEK293 cells stably expressing the target receptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well black-walled, clear-bottom plate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (optional): To prevent dye extrusion.
-
This compound Stock Solution: 10 mM in DMSO.
-
Control Agonist/Antagonist.
-
Fluorescence Microplate Reader: Equipped with automated liquid handling (e.g., FLIPR, FlexStation).[3]
Cell Culture and Plating
-
Culture cells in a T75 flask at 37°C in a humidified 5% CO2 incubator.
-
The day before the assay, harvest cells using trypsin and resuspend in culture medium.
-
Seed the cells into a 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
Reagent Preparation
-
Dye Loading Solution: Prepare fresh. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM and 10 µL of 20% Pluronic F-127 with 10 mL of Assay Buffer.[1] If using probenecid, add it to a final concentration of 2.5 mM.[1][5]
-
Compound Dilutions: Prepare serial dilutions of this compound and control compounds in Assay Buffer at 2x the final desired concentration.
Assay Procedure
-
Dye Loading:
-
Calcium Mobilization Measurement:
-
Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to 37°C for 10-15 minutes.
-
Set the instrument to measure fluorescence kinetically with excitation at ~490 nm and emission at ~525 nm.[1][5]
-
Record a stable baseline fluorescence for 10-20 seconds.[1][5]
-
Using the automated injector, add 100 µL of the 2x compound dilutions (this compound or controls) to the corresponding wells.
-
Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.[1]
-
Caption: General experimental workflow for the calcium mobilization assay.
Data Presentation and Analysis
The change in fluorescence is typically expressed as the ratio ΔF/F₀, where F is the peak fluorescence after compound addition and F₀ is the baseline fluorescence.[2]
ΔF/F₀ = (F - F₀) / F₀
Plot ΔF/F₀ against the log of the compound concentration to generate a dose-response curve. Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[2][6]
Table 1: Agonist Activity of this compound
| This compound Conc. (nM) | Average Peak ΔF/F₀ | Std. Deviation |
| 0 (Control) | 0.02 | 0.007 |
| 0.1 | 0.28 | 0.04 |
| 1 | 0.92 | 0.08 |
| 10 | 2.65 | 0.18 |
| 100 | 5.80 | 0.35 |
| 1000 | 5.85 | 0.32 |
| EC₅₀ (nM) | 9.5 |
Note: The data presented are for illustrative purposes.
Table 2: Antagonist Activity of this compound
(In the presence of an EC₈₀ concentration of a known agonist)
| This compound Conc. (nM) | % Inhibition | Std. Deviation |
| 0 (Agonist only) | 0 | 5.2 |
| 1 | 12.5 | 6.8 |
| 10 | 48.9 | 8.1 |
| 100 | 85.3 | 6.5 |
| 1000 | 98.2 | 4.3 |
| 10000 | 99.1 | 3.9 |
| IC₅₀ (nM) | 11.2 |
Note: The data presented are for illustrative purposes.
Troubleshooting
-
Low Signal/No Response:
-
Verify the integrity and concentration of the agonist.
-
Ensure sufficient receptor expression in the cell line.
-
Increase Fluo-4 AM concentration or incubation time.[1]
-
-
High Background Fluorescence:
-
High Well-to-Well Variation:
-
Ensure uniform cell seeding density.
-
Check for and eliminate bubbles in the wells.
-
Ensure precise and consistent liquid handling.
-
By following this detailed protocol, researchers can effectively utilize the calcium mobilization assay to characterize the pharmacological properties of novel compounds like this compound, advancing drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG7703 in cAMP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG7703 is a selective, allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a Gi/o-coupled receptor activated by short-chain fatty acids.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This makes the measurement of cAMP inhibition a crucial method for characterizing the pharmacological activity of this compound.[1][3] These application notes provide a detailed protocol for a cell-based cAMP inhibition assay to determine the potency of this compound.
Signaling Pathway
The activation of the FFA2 receptor by an agonist like this compound initiates a signaling cascade that inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. This signaling pathway is central to the mechanism of action of this compound.
Figure 1: this compound signaling pathway leading to cAMP inhibition.
Quantitative Data
The inhibitory potency of this compound on cAMP production can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro activity of this compound in recombinant cell lines.
| Cell Line | Receptor | Assay | Parameter | Value (µM) |
| CHO | human FFA2 | cAMP Inhibition | IC₅₀ | 0.7 |
| CHO | mouse FFA2 | cAMP Inhibition | IC₅₀ | 0.96 |
| Data sourced from BenchChem[1] |
Experimental Protocol: cAMP Inhibition Assay
This protocol describes a common method for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the FFA2 receptor. Forskolin (B1673556) is used to activate adenylyl cyclase and elevate intracellular cAMP levels, allowing for the measurement of inhibition by a Gi-coupled receptor agonist.[4]
Materials
-
Cells stably expressing the human FFA2 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Forskolin (stock solution in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor[2][4][5]
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, luminescence-based)
-
White, opaque 384-well assay plates
-
Plate reader compatible with the chosen detection method
Experimental Workflow
Figure 2: Experimental workflow for the cAMP inhibition assay.
Procedure
-
Cell Culture and Plating:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Protocol:
-
Add a phosphodiesterase inhibitor such as IBMX to the cell suspension in the plate to prevent the degradation of cAMP.[2][4][5]
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature.[2]
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80 (the concentration that gives 80% of the maximal response), which should be determined empirically beforehand.[6]
-
Add the forskolin solution to all wells except for the negative control wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.[2]
-
-
cAMP Detection:
-
Following the incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[2]
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 value for this compound.
-
Summary of Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | e.g., 10 mM in DMSO | Variable (for dose-response) | FFA2 agonist |
| Forskolin | e.g., 10 mM in DMSO | EC80 (empirically determined) | Adenylyl cyclase activator |
| IBMX | e.g., 100 mM in DMSO | 0.1 - 0.5 mM | Phosphodiesterase inhibitor |
| Cells | Varies | 2,000 - 10,000 cells/well | Express FFA2 receptor |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
In vivo Administration of Anti-Inflammatory Compounds in Mouse Models
Application Notes and Protocols for TGS 703 and SKI-O-703
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and protocols for the in vivo administration of two investigational anti-inflammatory compounds, TGS 703 and SKI-O-703, in relevant mouse models of inflammation. TGS 703, a novel gold(III) complex, has demonstrated efficacy in a chemically induced colitis model, primarily through modulation of antioxidant pathways. SKI-O-703 (Cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor, has shown therapeutic potential in models of lupus nephritis and arthritis by targeting B-cell and innate inflammatory cell signaling. This guide includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the associated signaling pathways to facilitate the design and execution of in vivo studies.
Introduction
The study of novel anti-inflammatory agents in relevant animal models is a critical step in the drug development process. Mouse models of inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, lupus nephritis in New Zealand Black/White (NZB/W) F1 mice, and serum-transferred arthritis, provide valuable platforms to assess the efficacy and mechanism of action of new therapeutic candidates.
TGS 703 is a gold(III) complex that has been investigated for its anti-inflammatory properties. Gold complexes have a history of use in the treatment of inflammatory conditions, and their mechanism of action is often linked to the modulation of oxidative stress and inflammatory signaling pathways.[1]
SKI-O-703 (Cevidoplenib) is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk).[2] Syk is a key mediator of signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs), making it a compelling target for autoimmune and inflammatory diseases.[3][4]
These application notes provide detailed methodologies for the in vivo administration and evaluation of TGS 703 and SKI-O-703 in their respective inflammatory disease models.
Data Presentation
TGS 703 in DSS-Induced Colitis
The efficacy of TGS 703 was evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model. The compound was administered intragastrically once daily from day 3 to day 6 after colitis induction.
| Treatment Group | Dose | Macroscopic Score (Mean ± SEM) |
| Control | - | 1.87 ± 0.35 |
| DSS Only | - | 9.40 ± 0.69 |
| DSS + TGS 703 A | 1.68 µg/kg | 9.5 ± 0.69 (p < 0.001 vs. DSS only) |
| DSS + TGS 703 B | 16.8 µg/kg | 9.46 ± 0.42 (p < 0.001 vs. DSS only) |
Data from a study on a new gold(III) complex in a mouse model of colitis.
SKI-O-703 in Lupus Nephritis (NZB/W F1 Mice)
SKI-O-703 was administered orally for 16 weeks to New Zealand Black/White (NZB/W) F1 mice, a spontaneous model of lupus nephritis.
| Parameter | Vehicle Control | SKI-O-703 (42 mg/kg) | SKI-O-703 (84 mg/kg) |
| Anti-dsDNA IgG (relative units at 34 weeks) | ~1.8 | ~1.9 | ~0.8 (p < 0.01 vs. vehicle) |
| Proteinuria (mg/dL at 34 weeks) | ~300 | ~100 | ~30 |
| Glomerulonephritis Score | Severe | Mildly improved | Significantly improved |
Data adapted from a study on a novel selective spleen tyrosine kinase inhibitor in murine models of lupus nephritis and arthritis.[4]
SKI-O-703 in Serum-Transferred Arthritis
The therapeutic effect of SKI-O-703 was assessed in a K/BxN serum-transfer arthritis model in BALB/c mice.
| Treatment Group | Ankle Thickness (mm, Day 9) | Arthritic Index (Day 9) |
| Vehicle Control | ~3.8 | ~10 |
| SKI-O-703 (42 mg/kg) | ~3.4 | ~6 |
| SKI-O-703 (84 mg/kg) | ~2.9 (p < 0.01 vs. vehicle) | ~1 (p < 0.01 vs. vehicle) |
Data adapted from a study on a novel selective spleen tyrosine kinase inhibitor in murine models of lupus nephritis and arthritis.[4]
Experimental Protocols
Protocol 1: TGS 703 in DSS-Induced Colitis
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6), 8-10 weeks old.
-
Induction of Colitis: Administer 3-5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[5]
2. TGS 703 Formulation and Administration:
-
Formulation: Prepare a stock solution of TGS 703 in a suitable vehicle (e.g., sterile water or saline).
-
Dosing: Administer TGS 703 intragastrically at doses of 1.68 µg/kg and 16.8 µg/kg once daily, starting from day 3 post-DSS administration and continuing until day 6.
3. Monitoring and Endpoints:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7 or 8):
-
Sacrifice mice and measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.
-
Analyze colon tissue for markers of oxidative stress (e.g., MDA, SOD, GSH-Px) and expression of antioxidant pathway proteins (e.g., Nrf2, HO-1).[6]
-
Protocol 2: SKI-O-703 in Lupus Nephritis (NZB/W F1 Mice)
1. Animal Model:
-
Species: Female New Zealand Black/White (NZB/W) F1 mice.
-
Disease Onset: These mice spontaneously develop a lupus-like disease. Treatment can be initiated prophylactically (e.g., at 18 weeks of age) or therapeutically once proteinuria is established.[7]
2. SKI-O-703 Formulation and Administration:
-
Formulation: SKI-O-703 (Cevidoplenib) is orally bioavailable and can be formulated in a suitable vehicle for oral gavage.
-
Dosing: Administer SKI-O-703 orally once daily at doses of 42 mg/kg and 84 mg/kg for 16 weeks.[4]
3. Monitoring and Endpoints:
-
Weekly/Bi-weekly Monitoring:
-
Monitor body weight.
-
Measure proteinuria using urine dipsticks.
-
Collect serum to measure anti-dsDNA antibody titers by ELISA.
-
-
Endpoint Analysis (after 16 weeks of treatment):
-
Sacrifice mice and collect kidneys for histological analysis (H&E and PAS staining) to assess glomerulonephritis, including glomerular hypercellularity and protein casts.[4]
-
Analyze spleen and lymph nodes for immune cell populations by flow cytometry.
-
Protocol 3: SKI-O-703 in Serum-Transferred Arthritis
1. Animal Model:
-
Species: Mouse (e.g., BALB/c), 8-10 weeks old.
-
Induction of Arthritis: Inject arthritogenic K/BxN serum intraperitoneally on day 0 and day 2.
2. SKI-O-703 Formulation and Administration:
-
Formulation: Prepare SKI-O-703 for oral administration.
-
Dosing: Administer SKI-O-703 orally once daily at doses of 42 mg/kg and 84 mg/kg, starting from the day of the first serum injection.[4]
3. Monitoring and Endpoints:
-
Daily Monitoring:
-
Measure ankle thickness using a caliper.
-
Score clinical signs of arthritis in each paw (0-4 scale) to calculate a cumulative arthritic index.
-
-
Endpoint Analysis (e.g., Day 9 or 10):
-
Sacrifice mice and collect ankle joints for histological analysis (H&E staining) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Analyze synovial tissue for infiltration of immune cells (e.g., neutrophils and macrophages).[4]
-
Signaling Pathways and Mechanisms of Action
TGS 703: Modulation of Antioxidant and Inflammatory Pathways
Gold complexes are known to exert anti-inflammatory effects by modulating cellular redox balance and inhibiting pro-inflammatory signaling. The proposed mechanism for TGS 703 involves the activation of the Nrf2 antioxidant response pathway and inhibition of the NF-κB inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inotiv.com [inotiv.com]
Application Notes and Protocols for the Treatment of Primary Immune Cells with a Novel Small Molecule Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The study of primary immune cell signaling and function is crucial for understanding the pathogenesis of immune-mediated diseases and for the development of novel therapeutics. Small molecule inhibitors that target specific components of intracellular signaling pathways are invaluable tools for dissecting these complex processes. This document provides detailed application notes and protocols for the use of Compound X, a potent and selective inhibitor of a key kinase in an immune signaling pathway, in the treatment of primary immune cells. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Compound X is a synthetic, cell-permeable small molecule that acts as a highly selective inhibitor of Janus Kinase 1 (JAK1). By binding to the ATP-binding pocket of the JAK1 kinase domain, Compound X prevents the phosphorylation and activation of JAK1. This, in turn, blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of the JAK/STAT signaling pathway by Compound X leads to the suppression of cytokine-mediated gene expression, thereby modulating the activation, proliferation, and differentiation of various primary immune cells.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Compound X
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 158.4 |
| JAK3 | 212.7 |
| TYK2 | 98.6 |
Data are representative of in vitro kinase assays and demonstrate the selectivity of Compound X for JAK1 over other members of the JAK family.
Table 2: Inhibition of STAT3 Phosphorylation in Human Primary T Cells
| Treatment | Compound X Concentration (nM) | p-STAT3 Inhibition (%) |
| Vehicle (DMSO) | 0 | 0 |
| Compound X | 1 | 25.3 |
| Compound X | 10 | 52.1 |
| Compound X | 100 | 89.7 |
| Compound X | 1000 | 98.2 |
Human primary T cells were stimulated with IL-6 in the presence of varying concentrations of Compound X. The inhibition of STAT3 phosphorylation was measured by flow cytometry.
Table 3: Effect of Compound X on T Cell Proliferation
| Treatment | Compound X Concentration (nM) | Proliferation Inhibition (%) |
| Vehicle (DMSO) | 0 | 0 |
| Compound X | 1 | 15.8 |
| Compound X | 10 | 45.2 |
| Compound X | 100 | 82.5 |
| Compound X | 1000 | 95.1 |
Human primary T cells were stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of Compound X. Proliferation was assessed by CFSE dilution after 72 hours.
Mandatory Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of Compound X.
Caption: Workflow for treating primary immune cells with Compound X.
Caption: Logical relationship between target inhibition and functional outcomes.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials:
-
Whole blood collected in heparinized tubes.
-
Ficoll-Paque PLUS.
-
Phosphate-Buffered Saline (PBS).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase undisturbed.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability.
-
Protocol 2: Western Blot for Phospho-STAT Analysis
-
Materials:
-
Isolated primary immune cells (e.g., T cells).
-
Compound X.
-
Cytokine stimulant (e.g., IL-6).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed 1-2 x 10^6 cells per well in a 6-well plate.
-
Pre-treat cells with desired concentrations of Compound X or vehicle (DMSO) for 1 hour.
-
Stimulate cells with IL-6 (e.g., 20 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and visualize bands using a chemiluminescent substrate and imaging system.
-
Protocol 3: T Cell Proliferation Assay (CFSE)
-
Materials:
-
Isolated T cells.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Anti-CD3 and anti-CD28 antibodies.
-
Compound X.
-
-
Procedure:
-
Label T cells with CFSE according to the manufacturer's protocol.
-
Seed 1 x 10^5 CFSE-labeled cells per well in a 96-well plate.
-
Pre-treat cells with desired concentrations of Compound X or vehicle for 1 hour.
-
Stimulate cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Harvest cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
Protocol 4: Cytokine Measurement by ELISA
-
Materials:
-
Isolated primary immune cells.
-
Compound X.
-
Stimulant (e.g., LPS for macrophages, anti-CD3/CD28 for T cells).
-
ELISA kit for the cytokine of interest (e.g., IFN-γ, TNF-α).
-
-
Procedure:
-
Seed 2 x 10^5 cells per well in a 96-well plate.
-
Pre-treat cells with desired concentrations of Compound X or vehicle for 1 hour.
-
Stimulate cells with the appropriate activator.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measuring the Potency and Efficacy of AMG7703 in Cell-based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AMG7703 is a potent and selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] Endogenous activation of FFA2 by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596) has implicated this receptor as a significant therapeutic target in inflammatory and metabolic diseases.[1][4] this compound, by binding to a site distinct from the endogenous ligand binding pocket, positively modulates receptor activity and initiates downstream signaling cascades.[1][5] Understanding the potency and efficacy of this compound is crucial for its application in research and drug development.
This document provides detailed protocols for cell-based assays to quantify the activity of this compound, focusing on its dual signaling through Gαq and Gαi protein pathways.[1][2][5]
Mechanism of Action
Upon binding to FFA2, this compound induces a conformational change that facilitates the coupling to and activation of two primary heterotrimeric G protein pathways:
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i) mobilization.[1][3][5]
-
Gαi/o Pathway: This pathway, when activated, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][5]
The ability to modulate both pathways allows FFA2 to mediate a diverse range of cellular responses.[5]
Data Presentation
The following table summarizes the quantitative data for the in vitro activity of this compound on human and mouse FFA2 receptors.
| Assay Type | Signaling Pathway | Receptor Species | Cell Line | Metric | Value (µM) |
| Calcium Mobilization | Gαq | Human | CHO (co-expressing aequorin) | EC₅₀ | 0.1 |
| cAMP Inhibition | Gαi | Human | CHO | IC₅₀ | 0.7 |
| Calcium Mobilization | Gαq | Mouse | CHO (co-expressing aequorin) | EC₅₀ | 0.3 |
| cAMP Inhibition | Gαi | Mouse | CHO | IC₅₀ | 1.0 |
Data sourced from MedchemExpress as presented in a technical guide.[3]
Mandatory Visualizations
References
Application Notes and Protocols: AMG7703 Dose-Response in CHO-K1 Cells Expressing FFA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43), is a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2] AMG7703 is a potent and selective allosteric agonist of FFA2.[2][3][4] Unlike endogenous agonists like short-chain fatty acids that bind to the primary receptor pocket, this compound binds to a distinct allosteric site, activating the receptor and enhancing signaling in cooperation with endogenous ligands.[2] This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound in Chinese Hamster Ovary (CHO-K1) cells stably expressing human FFA2.
This compound activates both the Gαi and Gαq signaling pathways.[2][3] The Gαq pathway activation leads to the mobilization of intracellular calcium, while the Gαi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][2] These application notes will focus on the Gαq-mediated calcium mobilization as a readout for this compound activity.
Data Presentation
The following tables summarize the quantitative data for this compound's activity on FFA2 from various functional assays.
Table 1: Potency of this compound in FFA2 Functional Assays
| Functional Assay | Target | Measured Effect | Potency (EC₅₀/IC₅₀) | Cell Line/System |
| Calcium Mobilization | human FFA2 | Agonist-induced calcium influx | 0.45 µM | CHO cells expressing hFFA2 and aequorin[4] |
| Calcium Mobilization | mouse FFA2 | Agonist-induced calcium influx | 1.27 µM | CHO cells expressing mFFA2 and aequorin[4] |
| cAMP Assay | human FFA2 | Inhibition of forskolin-stimulated cAMP | ~30 nM (pEC₅₀ ≈ 7.5)[1] / 0.7 µM[4] | Flp-In T-REx 293 cells[1] / CHO cells[4] |
| cAMP Assay | mouse FFA2 | Inhibition of forskolin-stimulated cAMP | 0.96 µM | CHO cells[4] |
Table 2: Selectivity Profile of this compound
| Target GPCR | This compound Activity (at 30 µM) | Primary Signaling Pathway |
| FFA2 (GPR43) | Agonist | Gαi, Gαq [3] |
| FFA1 (GPR40) | Inactive | Gαq[3] |
| FFA3 (GPR41) | Inactive | Gαi[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FFA2 receptor signaling activated by this compound.
Caption: Experimental workflow for calcium mobilization assay.
Experimental Protocols
Protocol 1: Culturing of CHO-K1 Cells Stably Expressing Human FFA2
This protocol outlines the general procedure for maintaining and subculturing CHO-K1 cells. For cells expressing FFA2, the growth medium should be supplemented with the appropriate selection antibiotic if required.
Materials:
-
CHO-K1 cells stably expressing human FFA2 (e.g., from GenScript, Cat. No. M00511)[5]
-
Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
T-75 culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Thawing:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.[7]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.[7]
-
Resuspend the cell pellet in 10-12 mL of fresh growth medium and transfer to a T-75 flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Cell Maintenance and Subculturing:
-
Observe the cells daily and change the medium every 2-3 days.[6]
-
When cells reach 80-90% confluency, they are ready for subculturing.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new T-75 flasks at a density of 2-5 x 10⁵ cells/mL. A subcultivation ratio of 1:2 to 1:4 is recommended.[6]
-
Protocol 2: this compound Dose-Response using Calcium Mobilization Assay
This protocol describes how to measure the dose-dependent activation of FFA2 by this compound by quantifying changes in intracellular calcium concentration.
Materials:
-
CHO-K1 cells stably expressing human FFA2
-
Black, clear-bottom 96-well microplates
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4)[5][8]
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)[8][9]
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO-K1-hFFA2 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. The final concentrations should typically range from 10 pM to 100 µM to capture the full dose-response curve.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure the fluorescence intensity over time (kinetic read). Excitation and emission wavelengths will depend on the dye used (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument's liquid handler should then add a specific volume (e.g., 20-50 µL) of the this compound dilutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU = peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.
-
Plot the ΔRFU against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of FFA2. The protocols provided herein offer a robust framework for characterizing the dose-dependent activity of this compound in a recombinant cell-based system. The calcium mobilization assay is a reliable and high-throughput method for determining the potency of FFA2 agonists and is well-suited for screening and lead optimization efforts in drug discovery programs targeting this receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. elabscience.com [elabscience.com]
- 7. editxor.com [editxor.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of AMG7703 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical analysis of AMG7703, a murine surrogate for the GIPR antagonist and GLP-1R agonist, AMG 133. The following sections summarize the available pharmacokinetic and pharmacodynamic data in rodent models and provide detailed protocols for key experiments.
I. Introduction to this compound
This compound is a bispecific molecule that acts as an antagonist to the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and an agonist to the Glucagon-Like Peptide-1 Receptor (GLP-1R). It is the murine surrogate used in preclinical rodent studies to evaluate the therapeutic potential of targeting these pathways for metabolic diseases. The dual mechanism of action is designed to leverage the anorexigenic and glycemic control effects of GLP-1R activation while simultaneously blocking the effects of GIPR.
II. Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound Murine Surrogate
| Parameter | Receptor | Cell Line | Value |
| IC50 (Antagonism) | Mouse GIPR | CHO-AM1D | 4.1 nM[1] |
| EC50 (Agonism) | Mouse GLP-1R | CHO-K1 | 90.6 pM[1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound Murine Surrogate in Male db/db Mice (Single Intraperitoneal Injection)
| Dose | Time Point | Change in Body Weight | Change in Blood Glucose |
| 2 mg/kg | 24 hours | Maximal body weight loss achieved | Significant reduction observed as early as 4 hours |
| 2 mg/kg | Up to 216 hours | Statistically significant (P < 0.001) | Glucose-lowering effect lasted for 144 hours |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Receptor Activity Assays
-
Objective: To determine the antagonist activity of this compound at the mouse GIPR and its agonist activity at the mouse GLP-1R.
-
Protocol: Cyclic AMP (cAMP) Accumulation Assay
-
Cell Culture:
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[2]
-
For GIPR Antagonism: Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of the native GIP ligand.[1][3]
-
For GLP-1R Agonism: Cells are incubated with serial dilutions of this compound.[1]
-
The cells are incubated for a specified time (e.g., 40 minutes) at 37°C.[2]
-
-
cAMP Measurement:
-
Data Analysis:
-
The data are analyzed using a four-parameter logistic equation to determine the IC50 for antagonism and the EC50 for agonism.[2]
-
-
2. In Vivo Pharmacodynamic Studies in Rodents
-
Objective: To assess the in vivo effects of this compound on body weight and blood glucose in a diabetic mouse model.
-
Animal Model: Male db/db mice, a model of type 2 diabetes and obesity, are utilized.[1][4]
-
Protocol: Single Intraperitoneal (IP) Injection Study
-
Animal Handling and Acclimation:
-
Mice are housed under controlled temperature and light-dark cycles with ad libitum access to food and water.[5]
-
Animals are acclimated to the housing conditions before the start of the experiment.
-
-
Dosing:
-
Body Weight Measurement:
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Changes in body weight and blood glucose levels over time are compared between the this compound-treated and vehicle-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
-
-
IV. Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Mechanism of action of this compound.
Diagram 2: In Vitro cAMP Assay Workflow
Caption: Workflow for in vitro receptor activity assays.
Diagram 3: In Vivo Pharmacodynamic Study Workflow
Caption: Workflow for in vivo pharmacodynamic studies.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imbalanced GLP-1R/GIPR co-agonist peptide with a site-specific N-terminal PEGylation to maximize metabolic benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Pharmacological Characterization of Novel Potent and Selective Monoclonal Antibody Antagonists of Glucose-dependent Insulinotropic Polypeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. Body Weight Protocol - IMPReSS [web.mousephenotype.org]
- 10. Morphometry: Mouse [protocols.io]
- 11. MPD: Jaxpheno5: project protocol [phenome.jax.org]
- 12. Establishment of blood glucose control model in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FFA2 Function in Gut Organoids Using AMG7703
Disclaimer: As of the generation of this document, "AMG7703" is considered a hypothetical compound name, as no public scientific literature or data is available for a molecule with this specific designation. For the purpose of these application notes, This compound is assumed to be a potent and selective antagonist of Free Fatty Acid Receptor 2 (FFA2) . The following protocols and data are provided as a representative guide for researchers studying FFA2 function in gut organoids using a selective antagonist.
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate, which are major metabolic products of gut microbial fermentation. In the gastrointestinal tract, FFA2 is expressed on various cell types, including enteroendocrine cells (EECs), epithelial cells, and immune cells.[1][2] Its activation is implicated in a range of physiological processes, including hormone secretion, immune regulation, and maintenance of the gut barrier.[1][3]
Gut organoids are three-dimensional (3D) self-organizing structures derived from intestinal stem cells that recapitulate the cellular diversity and architecture of the native intestinal epithelium.[4] They provide a powerful in vitro model to study the function of specific receptors like FFA2 in a physiologically relevant context, bridging the gap between cell lines and in vivo animal models.[4][5]
These application notes provide a comprehensive guide for utilizing this compound, a hypothetical selective FFA2 antagonist, to investigate the role and signaling pathways of FFA2 in human gut organoids.
Signaling Pathways
FFA2 is a versatile receptor that can couple to two main G protein signaling pathways: Gαq/11 and Gαi/o.[2][6][7]
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][8]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][6]
The downstream effects of FFA2 activation in the gut include the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from L-cells, a subtype of EECs.[3][9][10]
FFA2 Signaling Pathway
Experimental Protocols
Protocol 1: Human Intestinal Organoid Culture
This protocol outlines the steps for establishing and maintaining human intestinal organoids.
Materials:
-
Human intestinal crypts or commercially available organoids
-
Basement membrane matrix (e.g., Matrigel® or Cultrex®)
-
Intestinal Organoid Growth Medium (see Table 1 for composition)
-
DMEM/F-12 medium
-
Cell recovery solution
-
24-well culture plates
Table 1: Human Intestinal Organoid Growth Medium
| Component | Final Concentration |
|---|---|
| Advanced DMEM/F-12 | Base |
| 1x GlutaMAX™ | 1x |
| 1x Penicillin-Streptomycin | 1x |
| 10 mM HEPES | 10 mM |
| 1x N-2 Supplement | 1x |
| 1x B-27 Supplement | 1x |
| 50 ng/mL Human EGF | 50 ng/mL |
| 100 ng/mL Human Noggin | 100 ng/mL |
| 500 ng/mL Human R-spondin1 | 500 ng/mL |
| 10 µM Y-27632 (add fresh) | 10 µM |
| 10 µM CHIR99021 (optional, for expansion) | 10 µM |
Procedure:
-
Thawing and Seeding: a. Thaw cryopreserved organoids rapidly in a 37°C water bath. b. Transfer to a 15 mL conical tube and add 9 mL of cold DMEM/F-12. c. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant. d. Resuspend the organoid pellet in an appropriate volume of basement membrane matrix on ice. e. Plate 50 µL domes of the organoid-matrix suspension into a pre-warmed 24-well plate.[11] f. Polymerize the domes by inverting the plate and incubating at 37°C for 10-15 minutes.[11] g. Gently add 500 µL of pre-warmed Intestinal Organoid Growth Medium to each well.
-
Maintenance and Passaging: a. Replace the medium every 2-3 days. b. Passage organoids every 7-10 days, or when the lumen becomes dark and dense. c. To passage, remove the medium and add 1 mL of cell recovery solution to each well. Incubate on ice for 30-60 minutes to dissolve the matrix. d. Harvest the organoids and mechanically disrupt them by pipetting up and down with a P1000 pipette. e. Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend in fresh basement membrane matrix for replating at a 1:3 to 1:6 split ratio.[12]
Organoid Culture Workflow
Protocol 2: FFA2 Functional Assay - GLP-1 Secretion
This protocol measures the ability of this compound to inhibit SCFA-induced GLP-1 secretion from gut organoids.
Materials:
-
Mature gut organoids (cultured for at least 7-10 days post-passaging)
-
DMEM (high glucose, no phenol (B47542) red)
-
DPBS
-
Propionate (or other SCFA)
-
This compound
-
DPP-IV inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit
Procedure:
-
Organoid Preparation: a. Gently wash mature organoids twice with pre-warmed DPBS. b. Pre-incubate organoids in 300 µL of DMEM containing a DPP-IV inhibitor (to prevent GLP-1 degradation) for 1 hour at 37°C.
-
Treatment: a. Prepare treatment solutions in DMEM with DPP-IV inhibitor:
- Vehicle control (e.g., 0.1% DMSO)
- Propionate (e.g., 10 mM)
- This compound at various concentrations (e.g., 1 nM to 10 µM) + Propionate (10 mM)
- This compound alone (highest concentration) b. Remove the pre-incubation medium and add 300 µL of the respective treatment solutions to the wells. c. Incubate for 2 hours at 37°C.
-
Sample Collection and Analysis: a. Carefully collect the supernatant from each well. b. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any debris. c. Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Normalize the GLP-1 concentrations to the total protein content of the organoids in each well (measured via BCA assay after lysing the organoids). b. Plot the percent inhibition of propionate-induced GLP-1 secretion against the concentration of this compound to determine the IC50 value.
Table 2: Hypothetical Data - Inhibition of GLP-1 Secretion by this compound
| Treatment | GLP-1 Secretion (pM/mg protein) | % Inhibition of Propionate Response |
|---|---|---|
| Vehicle | 5.2 ± 0.8 | N/A |
| Propionate (10 mM) | 25.8 ± 2.1 | 0% |
| Propionate + this compound (1 nM) | 22.1 ± 1.9 | 18% |
| Propionate + this compound (10 nM) | 15.5 ± 1.5 | 50% |
| Propionate + this compound (100 nM) | 8.9 ± 1.1 | 82% |
| Propionate + this compound (1 µM) | 6.1 ± 0.9 | 96% |
| Calculated IC50 | 10 nM | |
Protocol 3: FFA2 Functional Assay - Intracellular Calcium Mobilization
This protocol uses a fluorescent calcium indicator to measure the inhibition of SCFA-induced calcium signaling by this compound. For this assay, organoids are typically dissociated into single cells or small clusters and plated as a 2D monolayer.[12]
Materials:
-
Mature gut organoids
-
TrypLE™ Express or similar dissociation reagent
-
Culture plates suitable for fluorescence microscopy (e.g., 96-well black, clear bottom)
-
Coating matrix (e.g., diluted Matrigel® or Collagen IV)
-
Fluo-4 AM or other calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Propionate
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Monolayer Preparation: a. Dissociate mature organoids into single cells/small fragments using TrypLE™.[12] b. Seed the cells onto coated 96-well plates in Organoid Growth Medium with Y-27632. c. Culture for 2-4 days until a confluent monolayer is formed.[12]
-
Dye Loading: a. Prepare a loading buffer of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in HBSS. b. Wash the cell monolayers twice with HBSS. c. Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C. d. Wash the cells three times with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.
-
Calcium Measurement: a. Place the plate in a fluorescence plate reader set to measure fluorescence intensity (e.g., Ex/Em 490/525 nm) every 1-2 seconds. b. Establish a stable baseline reading for 30-60 seconds. c. For antagonist mode, inject this compound (at various concentrations) and incubate for 5-10 minutes. Then, inject the agonist (Propionate, e.g., 1 mM final concentration) and continue reading for 2-3 minutes. d. For agonist mode, inject Propionate and record the calcium flux.
-
Data Analysis: a. Quantify the calcium response as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the area under the curve. b. Plot the percent inhibition of the propionate-induced calcium response against the concentration of this compound to determine the IC50 value.
Table 3: Hypothetical Data - Inhibition of Calcium Flux by this compound
| Pre-treatment | Agonist (Propionate, 1 mM) Response (ΔRFU) | % Inhibition of Propionate Response |
|---|---|---|
| Vehicle | 15,200 ± 1,100 | 0% |
| This compound (1 nM) | 12,800 ± 950 | 16% |
| This compound (10 nM) | 7,450 ± 700 | 51% |
| This compound (100 nM) | 2,100 ± 350 | 86% |
| This compound (1 µM) | 850 ± 200 | 94% |
| Calculated IC50 | 9.8 nM | |
Summary and Conclusion
The use of gut organoids provides a robust and physiologically relevant system to dissect the function of FFA2. By employing a selective FFA2 antagonist like the hypothetical this compound, researchers can effectively probe the receptor's role in mediating the effects of microbially-produced SCFAs on the intestinal epithelium. The protocols described herein for organoid culture, GLP-1 secretion assays, and intracellular calcium measurements offer a solid framework for characterizing the pharmacology of FFA2 antagonists and elucidating the downstream consequences of FFA2 signaling in the gut. The quantitative data, though hypothetical, illustrates the expected outcomes and provides a template for data presentation and analysis. These tools are invaluable for basic research and for the development of novel therapeutics targeting gut-based metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoids in gastrointestinal diseases: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Activated by AMG7703
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG7703 is a selective, allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is activated by short-chain fatty acids (SCFAs) and is implicated in various inflammatory and metabolic processes. As an allosteric agonist, this compound binds to a site on the receptor distinct from the endogenous ligand binding site, thereby modulating receptor activity.[1] Activation of FFA2 by this compound initiates downstream signaling through multiple G-protein-coupled pathways, primarily involving Gαi/o and Gαq/11. This leads to the modulation of key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. Western blot analysis is a crucial technique to elucidate the activation and kinetics of these pathways by quantifying the phosphorylation status of key signaling proteins.
These application notes provide detailed protocols for the analysis of signaling pathways activated by this compound using western blotting, with a focus on the phosphorylation of ERK1/2, p38, and Akt.
Signaling Pathways Activated by this compound
This compound activates FFA2, which subsequently couples to Gαi/o and Gαq/11 G-proteins to initiate downstream signaling cascades.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the MAPK pathway, including the phosphorylation of ERK1/2.
-
Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gαi/o protein can also activate downstream effectors, including PI3K, which in turn leads to the phosphorylation and activation of Akt. FFA2 activation has also been shown to induce the phosphorylation of p38 MAPK.
The following diagram illustrates the primary signaling pathways activated by this compound.
Data Presentation
Quantitative Analysis of Protein Phosphorylation
The following tables provide a template for summarizing quantitative data obtained from western blot analysis. Densitometry should be used to quantify band intensity, and the phosphorylated protein signal should be normalized to the total protein signal.
Table 1: Dose-Dependent Effect of this compound on Protein Phosphorylation
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-p38 / Total p38 (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | Value | Value | Value |
| This compound (1 µM) | Value | Value | Value |
| This compound (10 µM) | Value | Value | Value |
Table 2: Time-Course of this compound-Induced Protein Phosphorylation
| Treatment Time (minutes) | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-p38 / Total p38 (Fold Change) | p-Akt / Total Akt (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 5 | Value | Value | Value |
| 15 | Value | Value | Value |
| 30 | Value | Value | Value |
| 60 | Value | Value | Value |
Note: "Value" should be replaced with experimentally determined fold changes relative to the vehicle control.
Experimental Protocols
Western Blot Analysis of Phosphorylated ERK1/2, p38, and Akt
This protocol provides a detailed methodology for the detection of phosphorylated ERK1/2, p38, and Akt in cell lysates following treatment with this compound.
1. Cell Culture and Treatment
-
Cell Lines: Select a cell line endogenously expressing FFA2 or a cell line stably transfected with an FFA2 expression vector (e.g., HEK293, CHO, or 3T3-L1 adipocytes).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to this compound treatment, serum-starve the cells for 4-12 hours in a serum-free medium to reduce basal levels of protein phosphorylation.
-
This compound Treatment:
-
For dose-response experiments, treat serum-starved cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a fixed time (e.g., 15 minutes).
-
For time-course experiments, treat serum-starved cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 5, 15, 30, and 60 minutes).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
2. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Cell Lysis: After treatment, place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer to the cells, scrape them, and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Immunodetection
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for the phosphorylated forms of the target proteins (p-ERK1/2, p-p38, p-Akt) and a loading control (e.g., GAPDH or β-actin). Recommended dilutions typically range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Chemiluminescent Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of ERK1/2, p38, and Akt.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Experimental Workflow Diagram
The following diagram outlines the key steps in the western blot protocol.
References
Application Notes and Protocols for Gene Expression Analysis Following AMG7703 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting gene expression analysis following treatment with the hypothetical compound AMG7703. The protocols herein detail the necessary steps for sample preparation, gene expression profiling using various techniques, and data analysis, ensuring a robust and reproducible workflow.
Introduction to this compound and Gene Expression Profiling
This compound is a novel investigational compound with a targeted mechanism of action. Understanding its impact on cellular signaling and function is paramount in its development as a therapeutic agent. Gene expression profiling is a powerful tool to elucidate the molecular mechanisms of this compound by providing a global view of the transcriptional changes it induces. This allows for the identification of modulated signaling pathways, potential biomarkers of response, and a deeper understanding of its therapeutic and any off-target effects.
Data Presentation: Summarized Quantitative Data
Effective interpretation of gene expression data relies on clear and concise presentation. The following tables provide templates for summarizing quantitative data from qPCR, RNA-Sequencing, and Microarray experiments.
Table 1: Quantitative Real-Time PCR (qPCR) Analysis of Key Target Genes Following this compound Treatment
| Gene | Treatment Group | Fold Change (vs. Vehicle) | p-value |
| Gene X | Vehicle Control | 1.0 | - |
| This compound (10 nM) | 2.5 | 0.01 | |
| This compound (100 nM) | 5.2 | < 0.001 | |
| Gene Y | Vehicle Control | 1.0 | - |
| This compound (10 nM) | -3.1 | 0.005 | |
| This compound (100 nM) | -6.8 | < 0.001 | |
| Gene Z | Vehicle Control | 1.0 | - |
| This compound (10 nM) | 1.2 | 0.35 | |
| This compound (100 nM) | 1.5 | 0.12 |
Table 2: Top 10 Differentially Expressed Genes from RNA-Sequencing Following this compound Treatment
| Gene ID | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| ENSG00000123456 | Gene A | 4.1 | 1.2e-15 | 2.5e-11 |
| ENSG00000198765 | Gene B | -3.5 | 3.4e-12 | 4.1e-08 |
| ENSG00000112233 | Gene C | 2.9 | 5.6e-10 | 5.0e-06 |
| ENSG00000223344 | Gene D | -2.7 | 8.9e-10 | 6.2e-06 |
| ENSG00000154321 | Gene E | 2.5 | 1.2e-08 | 7.8e-05 |
| ENSG00000167890 | Gene F | -2.3 | 4.5e-08 | 2.1e-04 |
| ENSG00000101010 | Gene G | 2.1 | 9.8e-08 | 3.9e-04 |
| ENSG00000212121 | Gene H | -2.0 | 1.5e-07 | 5.5e-04 |
| ENSG00000147147 | Gene I | 1.9 | 2.3e-07 | 7.1e-04 |
| ENSG00000189898 | Gene J | -1.8 | 3.1e-07 | 8.5e-04 |
Table 3: Microarray Analysis of Gene Set Enrichment Following this compound Treatment
| Gene Set Name (Pathway) | Normalized Enrichment Score (NES) | p-value | FDR q-value |
| HALLMARK_APOPTOSIS | 2.15 | < 0.001 | < 0.001 |
| HALLMARK_P53_PATHWAY | 1.98 | < 0.001 | 0.002 |
| HALLMARK_INFLAMMATORY_RESPONSE | -1.87 | 0.003 | 0.015 |
| HALLMARK_MYC_TARGETS_V1 | -1.75 | 0.008 | 0.021 |
| HALLMARK_E2F_TARGETS | 1.69 | 0.011 | 0.032 |
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting guidelines.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for gene expression analysis.
Protocol 1: RNA Isolation
This protocol describes the isolation of total RNA from cultured cells treated with this compound.
Materials:
-
TRIzol® Reagent or similar lysis reagent
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate cell culture medium.
-
Add 1 mL of TRIzol® Reagent directly to the culture dish (for a 60 mm dish).
-
Incubate for 5 minutes at room temperature to lyse the cells.
-
Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® Reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
Incubate at 55-60°C for 10 minutes to dissolve the RNA.
-
-
Storage: Store the RNA at -80°C.
Protocol 2: RNA Quality Control
Assessing the quality and quantity of isolated RNA is a critical step before downstream applications.
Materials:
-
Agilent 2100 Bioanalyzer or similar capillary electrophoresis system
-
Agilent RNA 6000 Nano Kit
-
NanoDrop™ Spectrophotometer or similar UV-Vis spectrophotometer
-
Isolated RNA sample
Procedure:
-
Quantification:
-
Measure the RNA concentration using a NanoDrop™ spectrophotometer.
-
Assess the purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
-
Integrity Analysis:
-
Prepare the Agilent RNA 6000 Nano chip, gel-dye mix, and markers according to the manufacturer's instructions.[1]
-
Load the RNA samples and the RNA ladder onto the chip.
-
Run the chip in the Agilent 2100 Bioanalyzer.
-
Analyze the results to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for most downstream applications.[2]
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for the validation of gene expression changes identified by microarray or RNA-Seq, or for the analysis of a small number of target genes.[3][4][5]
Materials:
-
cDNA synthesis kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
SYBR™ Green or TaqMan™ qPCR Master Mix[3]
-
Forward and reverse primers for target and reference genes
-
qPCR instrument (e.g., LightCycler® 480 System)[3]
-
qPCR-compatible plates or tubes
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Combine 1 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's protocol.
-
Perform the reverse transcription reaction in a thermal cycler.
-
Dilute the resulting cDNA 1:10 with nuclease-free water.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer pair containing qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.[4]
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA to the respective wells.
-
Include no-template controls (NTCs) for each primer pair.
-
-
qPCR Run:
-
Seal the qPCR plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set up the thermal cycling conditions, typically including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[3]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.[6]
-
Protocol 4: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.[2][7][8]
Materials:
-
RNA-Seq library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®)
-
High-throughput sequencing platform (e.g., Illumina NovaSeq™)
-
High-quality total RNA (RIN ≥ 8)
Procedure:
-
Library Preparation:
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and dA-Tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to add index sequences and generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the library using qPCR and assess its size distribution using a Bioanalyzer.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Sequence the pooled libraries on a high-throughput sequencing platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[9]
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.[9]
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between treatment and control groups.[2]
-
Protocol 5: Gene Expression Analysis by Microarray
Microarrays are a high-throughput method for analyzing the expression of a large number of genes simultaneously.[1][10][11]
Materials:
-
Microarray platform (e.g., Affymetrix GeneChip™, Agilent SurePrint)
-
Target labeling and hybridization kits specific to the microarray platform
-
Hybridization oven
-
Microarray scanner
Procedure:
-
Target Preparation and Labeling:
-
Synthesize double-stranded cDNA from total RNA.
-
Perform in vitro transcription (IVT) to generate biotin-labeled cRNA.
-
Fragment the labeled cRNA.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA.
-
Inject the cocktail into the microarray cartridge.
-
Hybridize the microarray in a hybridization oven for a specified time (e.g., 16 hours) with rotation.
-
-
Washing and Staining:
-
Wash and stain the microarray using a fluidics station to remove non-specifically bound cRNA and to add a fluorescent label.
-
-
Scanning:
-
Scan the microarray using a high-resolution scanner to detect the fluorescent signals.
-
-
Data Analysis:
-
Image Analysis: Convert the scanned image into quantitative data.
-
Normalization: Normalize the data to correct for systematic variations.
-
Statistical Analysis: Identify differentially expressed genes using statistical tests (e.g., t-test, ANOVA).
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA to identify biological pathways that are significantly enriched in the differentially expressed gene list.
-
References
- 1. Protocol for Gene Expression Profiling Using DNA Microarrays in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 6. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 7. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 8. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 10. Protocols for gene expression analysis | 3D-Gene® [Toray DNA Chips] | TORAY [3d-gene.com]
- 11. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of FFA2 Modulators with AMG7703
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43), is a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2] Activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, FFA2 plays a crucial role in modulating immune responses and metabolic homeostasis.[1][3] AMG7703 is a selective and potent allosteric agonist of FFA2, making it a valuable tool for studying the receptor's function and for identifying novel FFA2 modulators.[1][3] As an allosteric agonist, this compound binds to a site distinct from the endogenous ligand binding site, activating the receptor and potentiating the effects of endogenous agonists.[1][4]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize FFA2 modulators, with a focus on utilizing this compound as a reference compound. The provided methodologies are designed for researchers in drug discovery and academic research to efficiently screen compound libraries and investigate the pharmacology of FFA2.
Data Presentation: Quantitative Pharmacology of this compound
This compound has been characterized as a potent and selective allosteric agonist of FFA2.[1][2] Its activity has been quantified in various in vitro functional assays, demonstrating its effects on different signaling pathways mediated by the receptor.[3] The following tables summarize the key quantitative data for this compound.
Table 1: Potency of this compound on Human and Mouse FFA2
| Assay Type | Species | Measured Effect | Potency (EC50/IC50) |
| Gαi-coupled cAMP Inhibition | Human (hFFA2) | IC50 | 0.7 µM |
| Gαi-coupled cAMP Inhibition | Mouse (mFFA2) | IC50 | 0.96 µM |
| Gαq-coupled Aequorin Inhibition | Human (hFFA2) | EC50 | 0.45 µM |
| Gαq-coupled Aequorin Inhibition | Mouse (mFFA2) | EC50 | 1.27 µM |
| Gαi-dependent Lipolysis Inhibition | 3T3-L1 Adipocytes | - | Effective at 1, 3, 10, 30 µM |
Data sourced from MedchemExpress.[3]
Table 2: Selectivity Profile of this compound
| Target Receptor | This compound Activity (at 30 µM) | Primary Signaling Pathway |
| FFA2 (GPR43) | Agonist | Gαi, Gαq |
| FFA1 (GPR40) | Inactive | Gαq |
| FFA3 (GPR41) | Inactive | Gαi |
This compound shows high selectivity for FFA2 over other closely related free fatty acid receptors.[1][3]
Signaling Pathways and Experimental Visualizations
FFA2 Signaling Pathways
Activation of FFA2 by agonists such as SCFAs or allosteric modulators like this compound initiates downstream signaling through two primary G protein pathways: Gαi/o and Gαq/11.[1] The Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gαq/11 pathway activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) concentration.[1] Beyond G protein coupling, FFA2 can also signal through β-arrestin recruitment.[1]
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with a Hypothetical Immunomodulatory Agent, AMG-X
Disclaimer: As of the latest available information, "AMG7703" is not a publicly recognized compound. Therefore, this document provides a representative application note and protocols for a hypothetical immunomodulatory agent from Amgen, herein referred to as AMG-X, to illustrate the requested format and content. The experimental data and signaling pathways presented are illustrative and not based on actual results for a compound named this compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG-X is a hypothetical, novel small molecule inhibitor designed to modulate T-cell activation by targeting a key intracellular signaling kinase. Over-activation of T-cells is a hallmark of many autoimmune and inflammatory diseases. By selectively inhibiting this kinase, AMG-X is postulated to reduce pro-inflammatory cytokine production and T-cell proliferation, thereby restoring immune homeostasis.
These application notes provide detailed protocols for assessing the in vitro effects of AMG-X on human peripheral blood mononuclear cells (PBMCs) using flow cytometry. The described assays quantify key parameters of T-cell function, including activation status, proliferation (cell cycle), and apoptosis.
Data Presentation
The following tables summarize illustrative quantitative data from representative experiments assessing the effects of AMG-X on human T-cells.
Table 1: Effect of AMG-X on T-Cell Activation Markers
| Treatment | Concentration (nM) | % CD69+ in CD4+ T-cells | % CD25+ in CD4+ T-cells | % CD69+ in CD8+ T-cells | % CD25+ in CD8+ T-cells |
| Unstimulated Control | 0 | 2.5 ± 0.8 | 4.1 ± 1.2 | 1.8 ± 0.5 | 3.5 ± 1.0 |
| Stimulated Control (Anti-CD3/CD28) | 0 | 85.3 ± 5.6 | 78.9 ± 6.1 | 82.1 ± 5.9 | 75.4 ± 6.3 |
| AMG-X | 1 | 65.2 ± 4.9 | 59.8 ± 5.3 | 61.7 ± 5.1 | 55.2 ± 4.8 |
| AMG-X | 10 | 42.1 ± 3.7 | 38.5 ± 4.1 | 39.8 ± 3.9 | 35.1 ± 3.7 |
| AMG-X | 100 | 15.8 ± 2.1 | 12.4 ± 1.9 | 14.2 ± 2.0 | 11.8 ± 1.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of AMG-X on T-Cell Cycle Progression
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Stimulated Control (Anti-CD3/CD28) | 0 | 45.2 ± 3.1 | 35.8 ± 2.9 | 19.0 ± 2.5 |
| AMG-X | 1 | 58.9 ± 4.2 | 28.1 ± 2.5 | 13.0 ± 1.9 |
| AMG-X | 10 | 75.6 ± 5.5 | 15.3 ± 2.1 | 9.1 ± 1.5 |
| AMG-X | 100 | 88.3 ± 6.1 | 6.5 ± 1.3 | 5.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of AMG-X on T-Cell Apoptosis
| Treatment | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Stimulated Control (Anti-CD3/CD28) | 0 | 92.4 ± 2.8 | 4.1 ± 1.1 | 3.5 ± 0.9 |
| AMG-X | 1 | 91.8 ± 3.0 | 4.5 ± 1.2 | 3.7 ± 1.0 |
| AMG-X | 10 | 89.5 ± 3.5 | 6.2 ± 1.5 | 4.3 ± 1.2 |
| AMG-X | 100 | 85.1 ± 4.1 | 9.8 ± 1.8 | 5.1 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Isolation of Human PBMCs
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment.
T-Cell Activation Assay
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of AMG-X in complete RPMI-1640 medium.
-
Add the desired concentrations of AMG-X to the wells. Include a vehicle control.
-
Stimulate the T-cells by adding a pre-titered optimal concentration of anti-CD3 and anti-CD28 antibodies. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Harvest the cells and proceed to staining for flow cytometry.
Staining for T-Cell Activation Markers
-
Transfer the harvested cells to FACS tubes and wash with Flow Cytometry Staining Buffer.
-
Prepare a cocktail of fluorescently-labeled antibodies against CD3, CD4, CD8, CD69, and CD25 at their predetermined optimal concentrations.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Cell Cycle Analysis
-
Following treatment with AMG-X as described in the T-cell activation assay (incubate for 48-72 hours), harvest the cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[1][2]
-
Incubate for 30 minutes at room temperature in the dark.
-
Acquire data on a flow cytometer using a linear scale for the PI signal.
Apoptosis Assay
-
After the desired treatment period with AMG-X, harvest the cells.
-
Wash the cells with cold PBS.[3]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3][4]
-
Incubate for 15-20 minutes at room temperature in the dark.[4]
-
Add 1X Annexin V Binding Buffer to each tube and acquire data on a flow cytometer immediately.
Mandatory Visualizations
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AMG7703 cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during AMG7703 cAMP assays, with a specific focus on resolving low signal output.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
A1: this compound is a selective, allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), which is also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is primarily coupled to the Gαi subunit of G-proteins. Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP).[2] Therefore, stimulation of cells expressing FFA2 with this compound is expected to result in a decrease in intracellular cAMP levels.
Q2: What is a typical concentration range for this compound in a cAMP assay?
A2: The optimal concentration of this compound should be determined empirically for each cell line. However, a good starting point for a dose-response curve is a range from low nanomolar (nM) to low micromolar (µM) concentrations. Published data indicates that this compound has an IC50 value of approximately 0.7 µM for cAMP inhibition in CHO cells expressing human FFA2.[1] A concentration range of 1 nM to 30 µM can be a reasonable starting point for your experiments.
Q3: Why is a phosphodiesterase (PDE) inhibitor, such as IBMX, often recommended for cAMP assays?
A3: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. In a cAMP assay, particularly when measuring the inhibitory effects of a compound like this compound, it is crucial to first elevate the basal cAMP levels to have a sufficiently large signal window to detect a decrease. A PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) prevents the degradation of cAMP, leading to its accumulation.[3][4] This creates a more robust and detectable signal that can then be measured for inhibition by this compound.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). To maintain the compound's potency, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The lyophilized powder should be stored at -20°C for long-term stability. Once in solution, it should also be stored at -20°C and ideally used within a month.
Troubleshooting Guide: Low Signal in this compound cAMP Assays
A low or absent signal in your this compound cAMP assay can be due to a variety of factors related to the cells, reagents, or experimental protocol. Below are common issues and their potential solutions.
Cell-Related Issues
| Potential Problem | Possible Cause | Recommended Solution |
| No or Low FFA2 Receptor Expression | The cell line used does not express the FFA2 receptor or expresses it at very low levels. | Confirm FFA2 expression in your chosen cell line using techniques like qPCR or flow cytometry. |
| Poor Cell Health or Viability | Cells are unhealthy, have low viability (<90%), or have been passaged too many times, leading to phenotypic changes. | Use cells that are healthy, in a logarithmic growth phase, and have a low passage number. Ensure high viability before starting the experiment.[3][4] |
| Suboptimal Cell Density | The number of cells per well is either too low, resulting in an insufficient signal, or too high, which can lead to desensitization. | Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio.[3][4] |
Reagent-Related Issues
| Potential Problem | Possible Cause | Recommended Solution |
| Degraded or Incorrectly Prepared this compound | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh this compound stock solutions in high-quality DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| Ineffective PDE Inhibitor | The PDE inhibitor (e.g., IBMX) is not active or used at a suboptimal concentration. | Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 0.5 mM). Ensure it is fully dissolved and freshly added.[3] |
| Expired or Improperly Stored Assay Kit Components | Reagents from the cAMP assay kit may be expired or have been stored incorrectly. | Check the expiration dates of all kit components and ensure they have been stored according to the manufacturer's instructions.[3] |
Protocol-Related Issues
| Potential Problem | Possible Cause | Recommended Solution |
| Inappropriate Stimulation Time | The incubation time with this compound may be too short or too long to observe the maximum inhibitory effect. | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your cell line.[3] |
| Incorrect Assay Buffer | The buffer used for cell stimulation may not be appropriate for the assay duration. | For short stimulation times (<2 hours), a dedicated stimulation buffer is recommended. For longer incubations, cell culture medium may be more suitable.[3][4] |
| Interference from DMSO | High concentrations of DMSO can be toxic to cells and interfere with the assay. | Ensure the final DMSO concentration in the assay wells is kept low, typically below 0.5%. |
| Incorrect Plate Reader Settings | The settings on the plate reader (e.g., excitation/emission wavelengths, gain) may not be optimized for the assay. | Verify that the instrument settings are correct for your specific cAMP assay kit and optimize the gain to enhance the signal without increasing background noise.[4] |
Experimental Protocols
General this compound cAMP Inhibition Assay Protocol
This protocol provides a general framework for measuring the inhibition of cAMP production by this compound in a cell-based assay.
-
Cell Seeding:
-
Harvest healthy, logarithmically growing cells.
-
Perform a cell count and assess viability.
-
Seed the cells into a 96-well or 384-well plate at the predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer or medium.
-
Prepare a solution of a cAMP-stimulating agent (e.g., Forskolin) and a PDE inhibitor (e.g., IBMX) in the assay buffer.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with a suitable buffer (e.g., PBS).
-
Add the this compound dilutions to the respective wells.
-
Incubate for the optimized stimulation time at 37°C.
-
Add the cAMP-stimulating agent (e.g., Forskolin) and PDE inhibitor (e.g., IBMX) to all wells except the negative control.
-
Incubate for the recommended time to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Proceed with the cAMP detection protocol (e.g., HTRF, ELISA, luminescence) as specified by the kit manufacturer.
-
-
Data Analysis:
-
Measure the signal using a plate reader with the appropriate settings.
-
Generate a dose-response curve by plotting the signal against the log of the this compound concentration.
-
Calculate the IC50 value to determine the potency of this compound.
-
Visualizations
Signaling Pathway of this compound-mediated cAMP Inhibition
Caption: this compound activates the FFA2 receptor, leading to inhibition of adenylyl cyclase and reduced cAMP levels.
Experimental Workflow for this compound cAMP Assay
Caption: A step-by-step workflow for conducting an this compound cAMP inhibition assay.
Troubleshooting Logic for Low cAMP Signal
Caption: A decision tree to guide troubleshooting of low signal issues in this compound cAMP assays.
References
Optimizing AMG7703 Concentration for Cell-Based Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMG7703 in cell-based experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges, alongside detailed experimental protocols and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), which is also known as G-protein coupled receptor 43 (GPR43).[1] As an allosteric agonist, it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as the short-chain fatty acids acetate (B1210297) and propionate.[1] This binding modulates the receptor's activity, initiating downstream signaling cascades.
Q2: Which signaling pathways are activated by this compound?
A2: this compound activates FFA2, which couples to two primary G protein pathways:
-
Gαi/o pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]
-
Gαq/11 pathway: This pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) mobilization.[1]
Downstream of these initial events, signaling can further propagate through pathways involving kinases such as ERK, p38, and Akt.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on in vitro studies, a general starting concentration range to consider is 0.1 µM to 30 µM .[1] For initial dose-response experiments, it is advisable to test a wide range of concentrations to determine the EC50 or IC50 for your specific cellular model.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For cell-based experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.1%.[1] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cell lines. These values can serve as a reference for designing your experiments.
Table 1: In Vitro Activity of this compound in Recombinant Cell Lines [1]
| Cell Line | Receptor | Assay | Parameter | Value (µM) |
| CHO | Human FFA2 | cAMP Inhibition | IC50 | 0.7 |
| CHO | Mouse FFA2 | cAMP Inhibition | IC50 | 0.96 |
| CHO | Human FFA2 | Aequorin (Ca²⁺ flux) | EC50 | 0.45 |
| CHO | Mouse FFA2 | Aequorin (Ca²⁺ flux) | EC50 | 1.27 |
Table 2: Recommended Starting Concentration Ranges for this compound in Primary Cell Culture (To be determined empirically) [1]
| Primary Cell Type | Suggested Starting Concentration Range (µM) | Key Readouts |
| Human Neutrophils | 0.1 - 10 | Chemotaxis, Cytokine Release, pERK/p-p38 |
| Human Monocytes | 0.1 - 10 | Cytokine Release |
| 3T3-L1 Adipocytes | 1 - 30 | Lipolysis Inhibition |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Sub-optimal concentration of this compound. 2. Low or no expression of FFA2/GPR43 in the cell line. 3. Inactive compound due to improper storage or handling. | 1. Perform a dose-response experiment with a wider concentration range. 2. Verify FFA2/GPR43 expression in your cells using qPCR or Western blot. 3. Prepare a fresh stock solution of this compound. |
| High background or non-specific effects | 1. High concentration of the solvent (e.g., DMSO). 2. Off-target effects of this compound at high concentrations. 3. Contamination of cell culture. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). Include a vehicle-only control. 2. Lower the concentration of this compound and perform a careful dose-response analysis. 3. Routinely check cell cultures for contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent incubation times or assay conditions. 3. Instability of this compound in culture medium. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment. 2. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. 3. Prepare fresh dilutions of this compound for each experiment. |
| Unexpected cytotoxicity | 1. This compound concentration is too high. 2. The solvent concentration is toxic to the cells. 3. The cell line is particularly sensitive to FFA2 activation or the compound itself. | 1. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range of this compound for your specific cell line. 2. Lower the final solvent concentration. 3. Consider using a different cell line or reducing the treatment duration. |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling through FFA2/GPR43 receptor.
Caption: General experimental workflow for this compound cell-based assays.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
Western Blot for Phosphorylated ERK (pERK)
Objective: To assess the activation of the ERK signaling pathway in response to this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a short duration (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total ERK to normalize the pERK signal.
Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To measure the inhibitory effect of this compound on lipolysis in adipocytes.[2]
Methodology:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-incubation: Wash the differentiated adipocytes and pre-incubate them with various concentrations of this compound for 30 minutes.
-
Lipolysis Stimulation: Add a lipolytic agent, such as isoproterenol, to stimulate lipolysis and incubate for 1-2 hours.
-
Sample Collection: Collect the cell culture medium.
-
Glycerol (B35011)/Free Fatty Acid Measurement: Quantify the amount of glycerol or free fatty acids released into the medium using a commercially available kit.[2]
Chemotaxis Assay in Neutrophils
Objective: To evaluate the effect of this compound on neutrophil migration.[1]
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Assay Setup: Use a Boyden chamber or a similar transwell migration system. Place different concentrations of this compound in the lower chamber as a chemoattractant.
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber for a specific period to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber, either by cell counting or using a viability dye.[1]
Cytokine Release Assay in Human PBMCs
Objective: To measure the effect of this compound on the production and release of cytokines from peripheral blood mononuclear cells (PBMCs).[1]
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
Cell Seeding and Treatment: Seed the PBMCs in a culture plate and treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a suitable duration (e.g., 4-24 hours) to allow for cytokine production and release.[1]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using ELISA or a multiplex bead-based assay.[1]
cAMP Assay
Objective: To measure the inhibition of cAMP production by this compound.[4]
Methodology:
-
Cell Seeding: Seed cells expressing FFA2 in a suitable assay plate.
-
Pre-treatment: Pre-treat the cells with an adenylate cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
This compound Treatment: Add different concentrations of this compound to the cells.
-
Incubation: Incubate for a short period to allow for the inhibition of adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available competitive immunoassay kit (e.g., ELISA or HTRF).[1][4]
References
AMG7703 solubility issues and preparation of stock solutions
Disclaimer: AMG7703 is an allosteric agonist for the free fatty acid receptor 2 (FFA2/GPR43).[1][2] Like many small molecule inhibitors, particularly those targeting hydrophobic binding pockets, this compound presents solubility challenges that require careful consideration during experimental design.[3][4] This guide provides troubleshooting advice and protocols to help researchers effectively prepare and use this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][5] DMSO is a highly polar aprotic solvent capable of dissolving a wide range of lipophilic compounds.[4][5] For this compound, a stock solution of 100 mg/mL (339.21 mM) can be achieved in DMSO, potentially requiring ultrasonication and gentle warming to 60°C to fully dissolve.[1] It is critical to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of the compound.[5]
Quantitative Data: Solubility of this compound in Various Solvents
| Solvent System | Maximum Solubility (approx.) | Molar Concentration (approx.) | Notes |
| 100% DMSO | 100 mg/mL[1] | 339.21 mM[1] | Requires sonication and warming.[1] Use anhydrous grade.[5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 8.48 mM[1] | Suitable for in vivo preparations.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 8.48 mM[1] | SBE-β-CD can enhance aqueous solubility.[1] |
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly transferred to an aqueous buffer where its solubility is much lower.[4] To prevent this, a stepwise dilution protocol is strongly recommended. The key is to avoid a drastic change in solvent polarity.
-
Prepare Intermediate Dilutions in DMSO: Instead of diluting your high-concentration stock directly into the aqueous medium, perform one or more serial dilutions in 100% DMSO first to lower the compound concentration.
-
Add to Aqueous Medium: Add the final, lower-concentration DMSO solution to your cell culture medium or buffer dropwise while vortexing or swirling gently. This gradual introduction helps the compound disperse and stay in solution.
-
Mind the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically well below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
References
Technical Support Center: Overcoming Poor Pharmacokinetics of Small Molecule Inhibitors
Disclaimer: Information specifically regarding "AMG7703" is not publicly available. This guide provides general strategies and troubleshooting for overcoming poor in vivo pharmacokinetics of small molecule inhibitors, based on established principles in drug development. The experimental data and protocols presented are illustrative and based on common scenarios encountered with molecules exhibiting pharmacokinetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor in vivo pharmacokinetics for small molecule inhibitors?
Poor in vivo pharmacokinetics can stem from a variety of factors related to the compound's physicochemical properties and its interaction with the biological system. Key causes include:
-
Low aqueous solubility: This can lead to poor absorption from the gastrointestinal tract following oral administration.
-
Low permeability: The inability of a compound to efficiently cross biological membranes, such as the intestinal wall, can limit its systemic exposure.
-
Extensive first-pass metabolism: The drug may be heavily metabolized in the gut wall or liver before it reaches systemic circulation, significantly reducing its bioavailability.[1][2]
-
Rapid systemic clearance: The compound may be quickly eliminated from the body through metabolism by enzymes (like cytochrome P450s) or excretion by the kidneys and liver.[1][3]
-
High plasma protein binding: While extensive binding can limit the free fraction of the drug available to exert its pharmacological effect, it can also protect the drug from metabolism and clearance. The overall impact depends on the balance of these factors.[4]
-
Efflux by transporters: Transporters like P-glycoprotein (P-gp) can actively pump the drug out of cells, reducing its absorption and tissue penetration.[5]
Q2: What are the initial steps to take when a promising compound shows poor pharmacokinetics in vivo?
The first step is to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6] This involves a combination of in vitro and in vivo studies to identify the root cause of the poor pharmacokinetics. Key initial experiments include:
-
In vitro metabolic stability assays: Using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[2]
-
Permeability assays: Using cell-based models like Caco-2 to assess intestinal permeability and identify potential efflux transporter substrates.
-
In vivo pharmacokinetic studies: Administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[3][7]
Q3: How can formulation strategies improve the in vivo exposure of a compound?
Formulation development plays a crucial role in enhancing the bioavailability and modifying the pharmacokinetic profile of a drug.[1][8] Strategies can be tailored to the specific challenges presented by the compound. Common approaches include:
-
Solubilization techniques: For poorly soluble compounds, formulations can include co-solvents, surfactants, or complexing agents to improve dissolution.
-
Lipid-based formulations: These can enhance the absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways.[5]
-
Nanoparticle formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and potentially modify its distribution.[5][9]
-
Alternative routes of administration: If oral bioavailability is a major hurdle, parenteral routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) can be explored to bypass first-pass metabolism and absorption barriers.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Oral Bioavailability (<10%) | Poor aqueous solubilityLow intestinal permeabilityHigh first-pass metabolism[1] | - Conduct in vitro solubility and permeability (e.g., Caco-2) assays.- Perform in vitro metabolic stability assays with liver microsomes/hepatocytes.[2]- Test different oral formulations (e.g., lipid-based, amorphous solid dispersions).- Consider alternative routes of administration (e.g., IV, SC, IP).[8] |
| High Plasma Clearance (Cl > 80% of liver blood flow) | Rapid hepatic metabolism | - Identify the specific metabolic pathways and enzymes involved (e.g., CYP phenotyping).- Synthesize analogues with modified metabolic "soft spots" (structural modification).[5]- Co-administer with a known inhibitor of the metabolizing enzyme in preclinical models to confirm the clearance mechanism.[7] |
| Short In Vivo Half-Life (t½ < 1 hour) | High clearanceLarge volume of distribution | - Investigate the clearance mechanism (metabolic vs. renal).- If clearance is high, refer to the "High Plasma Clearance" section.- If the volume of distribution is very large, investigate tissue distribution and binding.- Consider sustained-release formulations or continuous infusion to maintain exposure.[8][10] |
| High Variability in Exposure Between Animals | Formulation issues (e.g., precipitation)Food effectsGenetic polymorphism in drug-metabolizing enzymes | - Assess the physical and chemical stability of the dosing formulation.- Conduct pharmacokinetic studies in both fasted and fed states.[4]- If available, use animal strains with known differences in metabolic enzyme expression. |
| Poor Brain Penetration (Low Brain/Plasma Ratio) | Active efflux at the blood-brain barrier (e.g., by P-gp)Low passive permeabilityHigh plasma protein binding | - Perform in vitro transporter assays to determine if the compound is a substrate for efflux transporters like P-gp.[4]- Modify the chemical structure to increase lipophilicity or reduce transporter recognition.[5]- Consider co-administration with a P-gp inhibitor in preclinical models.[5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a small molecule inhibitor following intravenous and oral administration.
Materials:
-
Test compound
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose (B11928114) for PO)
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Cannulated jugular veins for serial blood sampling
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS for bioanalysis
Methodology:
-
Dose Preparation: Prepare dosing solutions of the test compound in the appropriate vehicles at the desired concentrations.
-
Animal Dosing:
-
IV Group: Administer the compound as a single bolus injection via the tail vein (e.g., 1 mg/kg).
-
PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC, Cmax, Tmax) using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a small molecule inhibitor in liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (from relevant species, e.g., human, rat)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds (with known metabolic rates)
-
Acetonitrile (for reaction quenching)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS for analysis
Methodology:
-
Incubation Preparation: In a 96-well plate, add the liver microsomes and the test compound (at a final concentration of e.g., 1 µM) in phosphate buffer. Pre-incubate the plate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of the curve gives the rate of elimination (k). The in vitro half-life (t½) is calculated as 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.
Visualizations
Caption: Workflow for troubleshooting poor in vivo pharmacokinetics.
Caption: Decision tree for selecting strategies to improve oral PK.
Caption: Simplified overview of ADME processes for an oral drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Optimization in the Preclinical Phase [infinixbio.com]
- 7. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intracellular Drug Delivery Process of Am80-Encapsulated Lipid Nanoparticles Aiming for Alveolar Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained Zero-Order Release of Intact Ultra-Stable Drug-Loaded Liposomes from an Implantable Nanochannel Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret biphasic dose-response curves observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A biphasic dose-response curve, often U-shaped or an inverted U-shape, is a non-monotonic relationship where the response to a substance changes direction with increasing dose.[1] For instance, a compound might be stimulatory at low concentrations and inhibitory at high concentrations (inverted U-shape), or vice-versa (U-shape).[1] This phenomenon is also known as hormesis.[1][2][3][4]
Q2: What are the potential biological causes of a biphasic dose-response?
Biphasic responses can arise from several biological mechanisms:
-
Activation of opposing signaling pathways: A compound may activate one pathway at low concentrations and an opposing pathway at higher concentrations.
-
Receptor subtype selectivity: A drug might interact with different receptor subtypes with varying affinities, leading to different effects at different concentrations.
-
Enzyme sequestration: At high concentrations, a compound could sequester the target enzyme, leading to a decrease in the expected response.[5]
-
Off-target effects: At higher doses, the compound may interact with unintended targets, causing effects that counteract the primary response.
Q3: Can experimental artifacts cause a biphasic dose-response curve?
Yes, several experimental factors can lead to artificial biphasic curves:
-
Compound interference: The investigational compound might interfere with the assay signal at high concentrations. This can include autofluorescence or quenching in fluorescence-based assays, or inhibition of the detection enzyme (e.g., luciferase) in luminescence-based assays.[6][7]
-
Compound aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to a drop-off in activity.[7]
-
Substrate depletion or product inhibition: In enzymatic assays, high enzyme activity at optimal drug concentrations can lead to rapid substrate consumption or accumulation of inhibitory products, causing a decrease in the reaction rate over time.[6]
-
Cytotoxicity: In cell-based assays, high concentrations of a compound may induce cell death, leading to a decrease in the measured signal that can be misinterpreted as a biphasic effect on the target.
Troubleshooting Guide
If you observe a biphasic dose-response curve, follow these steps to identify the underlying cause.
Step 1: Rule out Common Experimental Artifacts
The first step is to determine if the observed biphasic response is a genuine biological effect or an artifact of the assay system.
Troubleshooting Experimental Artifacts
| Potential Artifact | Troubleshooting Experiment | Expected Outcome if Artifact is Present |
| Compound Interference | Run the assay without the enzyme, but with all other components, including the test compound at all concentrations. | A significant signal that correlates with the compound concentration suggests interference.[7] |
| Compound Aggregation | Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | The biphasic effect will be reduced or eliminated as the detergent prevents aggregate formation.[7] |
| Cytotoxicity (Cell-Based Assays) | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your primary assay, using the same cell type and compound concentrations. | A decrease in cell viability at concentrations corresponding to the second phase of the dose-response curve suggests cytotoxicity. |
Step 2: Investigate Biological Mechanisms
If experimental artifacts have been ruled out, the biphasic curve is likely due to a biological mechanism.
Investigating Biological Causes
| Potential Cause | Investigative Approach |
| Off-Target Effects | Profile the compound against a panel of related and unrelated targets (e.g., a kinome scan for a kinase inhibitor). |
| Receptor Subtype Selectivity | Test the compound in cell lines expressing individual receptor subtypes. |
| Opposing Signaling Pathways | Use pathway-specific inhibitors or reporters to dissect the signaling cascade at different concentrations of your compound. |
Experimental Protocols
Protocol 1: Assay for Compound Interference in a Fluorescence-Based Kinase Assay
Objective: To determine if a test compound autofluoresces or quenches the assay signal.
Methodology:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Set up the assay plate with the following controls:
-
Blank (buffer only)
-
Positive Control (enzyme, substrate, and ATP, without inhibitor)
-
Test Compound wells (buffer, substrate, ATP, and serial dilutions of the compound; no enzyme )
-
-
Add all reagents except the enzyme to the appropriate wells.
-
Incubate the plate under standard assay conditions (e.g., 30°C for 60 minutes).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Detecting Compound Aggregation
Objective: To assess if the biphasic effect is due to compound aggregation.
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% Triton X-100.
-
Perform the full kinase assay with a complete dose-response curve of the test compound in both buffer conditions.
-
Compare the dose-response curves. A significant shift or elimination of the biphasic nature of the curve in the presence of Triton X-100 indicates aggregation.[7]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Troubleshooting Biphasic Curves
Caption: Troubleshooting workflow for biphasic dose-response curves.
Hypothetical Signaling Pathway with Opposing Effects
Caption: Opposing signaling pathways activated at different drug concentrations.
References
- 1. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. u-shaped dose-response relationship: Topics by Science.gov [science.gov]
- 3. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unified approach to dissecting biphasic responses in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Off-Target Effects of AMG7703
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AMG7703, a potent and selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2/GPR43), while effectively controlling for potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] Its primary mechanism of action is to potentiate the signaling of FFA2 in response to endogenous ligands like short-chain fatty acids (SCFAs).
Q2: How selective is this compound?
A2: Experimental data shows that this compound is highly selective for FFA2. It has been tested against a panel of other G-protein coupled receptors (GPCRs) at a concentration of 30 µM and showed no significant activity, indicating a wide therapeutic window for on-target effects.[1]
Q3: Could the observed effects in my experiment be due to off-target activities of this compound?
A3: While this compound is highly selective, it is crucial in any pharmacological experiment to consider and control for potential off-target effects. Unexpected or inconsistent results could potentially arise from interactions with unknown secondary targets. This guide provides strategies to identify and mitigate such effects.
Q4: What are the essential control experiments to perform when using this compound?
A4: Key control experiments include using a structurally distinct FFA2 agonist to confirm that the observed phenotype is on-target, employing a negative control compound, and utilizing genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout FFA2. A diminished effect in FFA2-deficient systems strongly supports an on-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected cellular phenotype. | Potential off-target effect of this compound. | 1. Confirm On-Target Engagement: Use a structurally unrelated FFA2 agonist. An equivalent biological response would suggest the phenotype is mediated by FFA2. 2. Genetic Validation: Use cells with genetic knockout or knockdown of FFA2 (GPR43). The absence or significant reduction of the effect in these cells would confirm on-target activity. 3. Dose-Response Analysis: Perform a careful dose-response study. On-target effects should correlate with the known EC50 of this compound for FFA2 activation. |
| Discrepancy between in vitro and in vivo results. | Differences in metabolism, bioavailability, or engagement of off-targets present in a complex biological system. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the concentration of this compound at the target site in vivo to ensure it is within the selective range. 2. Use of a Negative Control Compound: Administer a structurally similar but inactive analog of this compound in vivo to control for non-specific effects. |
| Activation of an unexpected signaling pathway. | A known but less characterized signaling arm of FFA2 or a genuine off-target effect. | 1. Literature Review: Investigate if FFA2 is known to couple to the observed signaling pathway in the specific cell type being studied. 2. Broad Kinase Profiling: If a kinase pathway is unexpectedly activated, consider performing a broad in vitro kinase screen with this compound to identify potential off-target kinase interactions. |
Data Presentation
Table 1: Selectivity Profile of this compound Against a Panel of GPCRs
| Target GPCR | This compound Activity (at 30 µM) | Primary Signaling Pathway |
| FFA2 (GPR43) | Agonist | Gαi, Gαq |
| FFA1 (GPR40) | Inactive | Gαq |
| FFA3 (GPR41) | Inactive | Gαi |
| GPR109A | Inactive | Gαi |
| Growth Hormone Secretagogue Receptor (GHSR) | Inactive | Gαq |
| Endothelin Type B Receptor (ETB) | Inactive | Gαq |
| C-C Motif Chemokine Receptor 2 (CCR2) | Inactive | Gαi |
| C-X-C Motif Chemokine Receptor 3 (CXCR3) | Inactive | Gαi |
| C-X-C Motif Chemokine Receptor 4 (CXCR4) | Inactive | Gαi |
| C-C Motif Chemokine Receptor 7 (CCR7) | Inactive | Gαi |
Source: Adapted from publicly available screening data.[1]
Experimental Protocols
Protocol 1: Validating On-Target Effects using a Structurally Unrelated FFA2 Agonist
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Compound Preparation: Prepare stock solutions of this compound and a structurally distinct FFA2 agonist (e.g., a short-chain fatty acid like propionate, or another synthetic agonist) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with a range of concentrations of this compound and the alternative FFA2 agonist. Include a vehicle-only control.
-
Assay: Perform the relevant biological assay to measure the phenotype of interest (e.g., calcium mobilization, cAMP inhibition, gene expression).
-
Data Analysis: Compare the dose-response curves and maximum efficacy of both compounds. Similar pharmacological profiles strongly suggest an on-target effect.
Protocol 2: Genetic Knockdown of FFA2 using siRNA
-
siRNA Design and Synthesis: Obtain validated siRNA constructs targeting FFA2 (GPR43) and a non-targeting scramble control siRNA.
-
Transfection: Transfect the cells with the FFA2-targeting siRNA and the scramble control siRNA using a suitable transfection reagent.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm FFA2 knockdown by qPCR or Western blot.
-
This compound Treatment: Treat the remaining transfected cells with this compound at a concentration known to elicit the biological response.
-
Phenotypic Analysis: Measure the biological endpoint of interest. A significant reduction in the effect of this compound in the FFA2 knockdown cells compared to the scramble control confirms on-target activity.
Visualizations
Caption: Signaling pathways activated by the FFA2 agonist this compound.
Caption: Experimental workflow for validating on-target effects of this compound.
References
Technical Support Center: Best Practices for AMG7703
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of AMG7703. Adherence to these best practices is crucial for ensuring the compound's stability and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt?
A1: Upon receipt, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight and sources of ignition.[1] For long-term stability, a storage temperature of -20°C is recommended.[2] Short-term storage at 4°C may be acceptable, but always refer to the vendor-specific documentation.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is crucial to use anhydrous, high-purity DMSO to minimize moisture content, which can affect compound stability.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.[2] Dissolve the compound in anhydrous, high-purity DMSO to the desired concentration.[2] Ensure complete dissolution by vortexing or sonication.[2]
Q4: What is the best way to store this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[2] As DMSO is hygroscopic, proper sealing of the vials is essential to prevent water absorption from the air.[2]
Q5: My this compound stock solution has precipitated after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded.[2] To redissolve the compound, warm the vial to room temperature and vortex or sonicate the solution.[2] If precipitation persists, preparing a fresh, less concentrated stock solution may be necessary.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Compound Activity | 1. Degradation: Improper storage (e.g., exposure to light, frequent freeze-thaw cycles, moisture).2. Precipitation: Compound has precipitated out of the working solution. | 1. Verify Storage: Ensure the compound has been stored at the recommended temperature and protected from light. Prepare a fresh stock solution from the solid powder.2. Check for Precipitation: Visually inspect your working solution for any precipitate. If observed, follow the steps for redissolving precipitated solutions. |
| Inconsistent Experimental Results | 1. Inaccurate Stock Concentration: Due to moisture absorption by DMSO or incomplete dissolution.2. Compound Degradation: See "Loss of Compound Activity". | 1. Prepare Fresh Stock: Use anhydrous DMSO and ensure complete dissolution. Consider verifying the concentration of a freshly prepared stock solution.2. Minimize Freeze-Thaw Cycles: Use single-use aliquots. |
| Color Change in Solution | 1. Oxidation or Degradation: A change in color can indicate chemical instability. | 1. Discard Solution: Do not use a solution that has changed color. Prepare a fresh stock solution.2. Inert Gas Overlay: For long-term storage of sensitive compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Allow the vial containing this compound powder to reach room temperature before opening.
-
In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Tightly cap the tube and vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no particles are present.
-
Aliquot the stock solution into single-use, tightly sealed tubes for storage at -20°C or -80°C.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
This protocol provides a general method to assess the stability of your this compound stock solution over time.
Materials:
-
This compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare a Fresh Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM) as described in Protocol 1.[2]
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.[2] Record the peak area of the this compound parent compound.[2]
-
Storage: Store the stock solution under your intended storage conditions (e.g., -20°C).[2]
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and re-analyze it by HPLC under the same conditions.[2]
-
Data Analysis: Compare the peak area of the this compound parent compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.[2]
Visual Guides
Caption: Workflow for handling and storing this compound from receipt to experimental use.
Caption: A troubleshooting guide for common issues with this compound stock solutions.
References
Addressing AMG7703 variability in primary cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AMG7703 in primary cell assays. Given the inherent biological variability of primary cells, this resource aims to help users understand, manage, and troubleshoot inconsistent responses in their experiments.
Product Information: this compound
This compound is a selective, allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] Endogenous activation of FFA2 is mediated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[1] FFA2 is expressed on various cell types, including immune cells (e.g., neutrophils) and adipocytes, and is involved in modulating inflammatory and metabolic processes.[1] As an allosteric agonist, this compound binds to a site on the receptor that is distinct from the binding site of endogenous ligands, thereby modulating the receptor's activity.[1]
Frequently Asked Questions (FAQs)
Understanding Variability
Q1: Why do my primary cells show high variability in response to this compound between different donors?
A: This is a common and expected challenge in primary cell research. Unlike immortalized cell lines, primary cells retain the genetic and epigenetic diversity of their donors.[2] Key factors contributing to this variability include:
-
Genetic Background: Polymorphisms in genes involved in the FFA2 signaling pathway can alter cellular responses to this compound.
-
Donor Demographics: The age, sex, and health status of the donor can significantly influence cell behavior and signaling capacity.[2]
-
Immune History: A donor's prior exposures and immune status can prime cells to respond differently to stimuli like this compound.[2]
-
Cellular Composition: The initial frequency of specific cell subsets (e.g., neutrophils, monocytes) within a mixed population like PBMCs can vary greatly between donors, affecting the overall magnitude of the response.[2]
Q2: Can experimental conditions, aside from donor differences, contribute to response variability?
A: Absolutely. Extrinsic factors related to the experimental setup are a major source of variability and it is crucial to standardize these conditions.[2] Important considerations include:
-
Cell Isolation and Handling: The method of cell isolation and the stress induced during handling can alter cell function, viability, and responsiveness.[2][3]
-
Reagent Consistency: Lot-to-lot variability of critical reagents, including this compound, antibodies, and media supplements, can introduce significant experimental noise. It is recommended to screen new lots of critical reagents.
-
Cell Culture Conditions: Factors such as cell density, passage number of early-passage cells, and media composition can impact results.[4] High-density cultures, for example, can lead to inaccurate results as cells enter a plateau phase.
Q3: What is the primary mechanism of action for this compound, and how does it relate to response variability?
A: this compound is an allosteric agonist for the G-protein coupled receptor FFA2.[1] FFA2 activation can lead to multiple downstream signaling events, primarily through Gαi and Gαq proteins. This can result in the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of phospholipase C, which increases intracellular calcium (Ca²⁺ flux).[1][5] Variability can arise from differences in the expression levels and activity of FFA2, its associated G-proteins, and downstream signaling molecules among cells from different donors.
References
Dealing with AMG7703-induced cell toxicity or stress
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers utilizing the novel kinase inhibitor, AMG7703. Unexpected cell toxicity or stress are common challenges when working with new inhibitors. This guide offers a structured approach to interpreting these outcomes, providing detailed troubleshooting workflows and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition. What does this suggest?
A1: High cytotoxicity at expected inhibitory concentrations can stem from several factors. It may be due to potent on-target effects in a particularly sensitive cell line, off-target activities of the compound, or general cellular toxicity unrelated to its primary kinase target. It is crucial to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[1] A thorough dose-response analysis is the first step to determine the half-maximal inhibitory concentration (IC50) for your specific cell model.[2]
Q2: My cells exhibit an unexpected phenotype after this compound treatment that is not consistent with inhibiting the target pathway. What could be the cause?
A2: An unexpected cellular phenotype is a common challenge when working with new inhibitors.[2] This could be due to off-target effects, where this compound inhibits other kinases or cellular proteins.[3] The specific genetic background of your cell line can also influence its response. We recommend verifying target engagement by assessing the phosphorylation status of the direct downstream substrate of the target kinase.
Q3: How can I determine if the observed cell death is due to apoptosis or another mechanism like necrosis?
Q4: My vehicle control (DMSO) is showing some level of toxicity. How do I address this?
A4: Vehicle toxicity can confound results. It is essential to determine the maximum tolerated vehicle concentration for your cell line by performing a dose-response experiment with the vehicle alone.[2] Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low and consistent across all experiments, including untreated controls.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cytotoxicity
If this compound is causing more cell death than anticipated, follow this workflow to diagnose the issue.
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Confirm Dose-Response: Establish a precise IC50 value using a cell viability assay like MTT over a broad range of concentrations.
-
Characterize Cell Death: Use Annexin V/PI staining to determine if the cytotoxicity is primarily apoptotic or necrotic.
-
Confirm On-Target Activity: At a non-cytotoxic and a cytotoxic concentration, perform a western blot to check the phosphorylation level of the direct downstream target of the kinase this compound inhibits. If the target is inhibited at non-toxic doses, the cytotoxicity at higher doses may be off-target.
-
Evaluate Cellular Stress: Assess markers of general cellular stress, such as reactive oxygen species (ROS) production or DNA damage (e.g., γH2AX staining). Activation of these pathways can indicate off-target effects.[5]
Issue 2: Lack of Expected Biological Effect
If this compound is not producing the anticipated biological effect (e.g., cell cycle arrest), consider the following.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment as chemical inhibitors can degrade over time.
-
Target Expression: Confirm that your cell model expresses the target kinase at sufficient levels.
-
Cellular Context: The targeted kinase may not be a primary driver of the measured phenotype in your specific cell model. Different cell lines can have varying dependencies on specific signaling pathways.
-
Time-Course Analysis: The timing of the assay may be inappropriate. Perform a time-course experiment to capture the desired biological response (e.g., 24, 48, 72 hours).
Illustrative Data for this compound
Note: The following data are for illustrative purposes only and represent typical results for a kinase inhibitor.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon | 0.85 |
| A549 | Lung | 1.23 |
| MCF-7 | Breast | 2.56 |
| PC-3 | Prostate | 0.92 |
Table 2: Time-Course of Apoptosis Induction in HCT116 Cells (Treatment with 1 µM this compound)
| Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| 12 | 8.5 ± 1.1 | 3.2 ± 0.6 |
| 24 | 19.7 ± 2.5 | 9.8 ± 1.4 |
| 48 | 25.3 ± 3.1 | 18.6 ± 2.2 |
| (Data presented as mean ± SD from three independent experiments) |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation of a target protein in a signaling cascade, such as the MAPK pathway.[6][7]
-
Cell Treatment & Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the target protein or a loading control like GAPDH or β-actin.[6][8]
Visualizing Cellular Mechanisms
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical mechanism where this compound inhibits a pro-survival kinase, leading to the activation of apoptotic pathways and cell cycle arrest.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective activation of cellular stress response pathways by fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for AMG7703 in Functional Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing incubation times for functional assays involving the FFA2/GPR43 allosteric agonist, AMG7703.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). As an allosteric agonist, it binds to a site on the receptor distinct from the binding site of endogenous short-chain fatty acids (SCFAs). This binding activates downstream signaling through both Gαq/11 and Gαi/o pathways.[1] This dual signaling can lead to a variety of cellular responses, including an increase in intracellular calcium ([Ca²⁺]i), a decrease in cyclic AMP (cAMP), and the activation of the MAPK/ERK and Akt pathways.
Q2: Why is optimizing the incubation time for this compound crucial for my functional assay?
A2: The kinetics of the cellular response to this compound can vary significantly depending on the specific functional assay. An insufficient incubation time may not allow the signaling cascade to fully develop, leading to an underestimation of this compound's effect. Conversely, an excessively long incubation period might lead to receptor desensitization, signal decay, or the activation of secondary, off-target effects, which can confound the interpretation of your results.[2] Optimizing the incubation time is therefore critical for obtaining accurate, reproducible data that reflects the true potency and efficacy of this compound.
Q3: What is a good starting point for a time-course experiment with this compound?
A3: The ideal starting point for a time-course experiment depends on the specific cellular event you are measuring. For rapid signaling events like calcium mobilization, you will want to measure at very short intervals. For events further down the signaling cascade, such as cytokine release, longer incubation times are necessary. A general guideline is to perform a broad time-course experiment initially to pinpoint the optimal window.
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: Higher concentrations of an agonist may elicit a faster and more robust response, potentially reaching the peak effect at an earlier time point.[2] However, very high concentrations can also lead to more rapid receptor desensitization. It is advisable to perform time-course experiments at a concentration around the EC80 (the concentration that produces 80% of the maximal effect) to ensure a strong signal without oversaturating the system.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or no signal in a cAMP assay. | 1. Suboptimal incubation time.2. Insufficient this compound concentration.3. High phosphodiesterase (PDE) activity degrading cAMP.4. Low FFA2/GPR43 receptor expression in the cell line. | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal incubation period.[2]2. Increase the concentration of this compound.3. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[2]4. Confirm receptor expression using a validated method or use a cell line with higher expression. |
| High variability between replicate wells. | 1. Inconsistent cell seeding.2. Pipetting errors.3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before plating and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[3]2. Use calibrated pipettes and consistent technique.3. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Signal decreases at longer incubation times. | 1. Receptor desensitization.2. Cell death or detachment.3. Degradation of the signaling molecule. | 1. Select an earlier time point where the signal is maximal and stable.[2]2. Perform a cell viability assay at different incubation times.3. For cAMP assays, ensure a PDE inhibitor is present. For phosphorylation studies, consider the kinetics of phosphatases. |
| The EC50 value of this compound is not reproducible. | 1. The assay was not performed at the optimal, stable incubation time.2. Inconsistent cell passage number or health.3. Variability in reagent preparation. | 1. Ensure your chosen incubation time is on the plateau of the time-course curve.[2]2. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.3. Prepare fresh reagents and use consistent protocols. |
Data Presentation
The optimal incubation time for this compound will be dependent on the cell type and the specific biological endpoint being measured. The following table provides recommended starting ranges for time-course experiments for various functional assays.
| Functional Assay | Initial Time Point | Mid Time Point | Late Time Point | Rationale |
| Calcium Mobilization | 15 seconds | 1-2 minutes | 5 minutes | To capture the rapid and transient peak of intracellular calcium release and its subsequent decay.[3] |
| cAMP Accumulation/Inhibition | 5 minutes | 15-30 minutes | 60-120 minutes | To identify the point of maximal and stable cAMP level before signal decay due to receptor desensitization or PDE activity.[2] |
| MAPK/Akt Phosphorylation | 2-5 minutes | 15-30 minutes | 60-120 minutes | Phosphorylation events are often transient, peaking and then declining due to the activity of phosphatases.[1][3] |
| Chemotaxis Assay | 1 hour | 2-4 hours | 6 hours | Cell migration is a slower process that requires sufficient time for cells to respond to the chemotactic gradient. |
| Cytokine Release | 4-8 hours | 24 hours | 48-72 hours | Cytokine synthesis and secretion are complex cellular processes that require a longer duration to detect a significant signal.[4][5] |
Experimental Protocols
Protocol 1: Time-Course for ERK1/2 Phosphorylation via Western Blot
This protocol details the methodology for determining the optimal incubation time for this compound-induced ERK1/2 phosphorylation.
-
Cell Culture and Serum Starvation: Seed cells expressing FFA2/GPR43 in 6-well plates. Once the cells reach 70-80% confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling.[3]
-
This compound Stimulation (Time-Course): Treat the serum-starved cells with a fixed concentration of this compound (e.g., the EC80 concentration) for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Immediately after the incubation period, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blot:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and capture the chemiluminescent signal.[1][6]
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Plot the normalized signal against the incubation time to determine the time of peak phosphorylation.
Protocol 2: Time-Course for cAMP Accumulation Assay
This protocol outlines the steps to determine the optimal incubation time for this compound's effect on cAMP levels. Since this compound acts via Gαi/o, it is expected to decrease forskolin-stimulated cAMP levels.
-
Cell Preparation: Culture cells expressing FFA2/GPR43 to 80-90% confluency. Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.[2]
-
Assay Procedure (Time-Course):
-
Dispense the cell suspension into a 384-well white microplate.
-
Add a fixed concentration of forskolin (B1673556) to all wells to stimulate cAMP production.
-
Add a fixed concentration of this compound (e.g., EC80) to the appropriate wells.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).[2]
-
-
cAMP Detection: At each time point, lyse the cells and detect the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP signal against the incubation time. The optimal incubation time is the point at which the inhibitory effect of this compound on forskolin-stimulated cAMP levels reaches a stable plateau.
Mandatory Visualizations
Caption: this compound activates FFA2 leading to Gαi and Gαq signaling cascades.
Caption: A logical workflow for determining the optimal incubation time.
References
Selecting the appropriate negative and positive controls for AMG7703 experiments
This technical support guide is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate negative and positive controls for experiments involving AMG7703, a selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] Its natural ligands are short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate (B1217596).[1] this compound activates FFA2, which couples to both Gαi and Gαq G-proteins.[2][3] This dual signaling leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) via Gαi and the activation of phospholipase C (PLC), which results in an increase in intracellular calcium (Ca²⁺) via Gαq.[1][2][3]
Q2: What are the essential types of controls for any this compound experiment?
To ensure data integrity and validate that the observed effects are specifically due to FFA2 activation by this compound, every experiment should include a combination of positive and negative controls.
-
Positive Controls: To confirm that the experimental system and assay are working correctly.
-
Negative Controls: To establish a baseline and rule out off-target effects, vehicle effects, or experimental artifacts.[4]
Q3: What should I use as a positive control for FFA2 activation?
The most appropriate positive controls are the natural ligands for FFA2.
-
Acetate and Propionate: These are the primary endogenous SCFAs that activate FFA2.[1] Their potency order is generally acetate ≈ propionate > butyrate.[2] Using these provides a physiological benchmark for receptor activation.
-
Other Synthetic Agonists: If available, another well-characterized synthetic FFA2 agonist can be used as an additional positive control.
Q4: What are the critical negative controls to include in my experiments?
Several layers of negative controls are necessary to generate robust and interpretable data.
-
Vehicle Control: This is the most fundamental negative control.[5] this compound is typically dissolved in a solvent like DMSO.[1] The vehicle control consists of treating cells with the same final concentration of the solvent used to deliver this compound.[5][6] This ensures that any observed cellular response is due to the compound and not the solvent itself.[5] The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[7]
-
Cell Line Negative Control (Receptor-Null Cells): This is a critical control to demonstrate on-target activity. The experiment should be repeated in a parental cell line that does not express FFA2 (e.g., wild-type HEK293 or CHO cells) or in cells where the FFA2 gene has been knocked out.[8] No response should be observed in these cells upon treatment with this compound.
-
Pharmacological Negative Control (Antagonist): Pre-treating the cells with a selective FFA2 antagonist before adding this compound can confirm that the signaling is mediated through FFA2. A known FFA2 antagonist like GLPG0974 can be used for this purpose.[9]
-
Inactive Analog Control: The ideal negative control is a structurally similar but biologically inactive analog of this compound.[4] This type of control helps to rule out off-target effects that might be caused by the chemical scaffold of the active compound. While a specific inactive analog for this compound is not readily commercially available, this remains a gold-standard approach if such a compound can be synthesized or sourced.
Summary of Recommended Controls
| Control Type | Description | Purpose | Assay Applicability |
| Positive | |||
| Endogenous Ligands | Acetate, Propionate | Confirms FFA2 is functional in the cell system. Provides a physiological reference. | Calcium Mobilization, cAMP Inhibition, Lipolysis Assay |
| Negative | |||
| Vehicle Control | e.g., DMSO at the same final concentration as the drug treatment.[5] | Establishes a baseline and controls for solvent-induced effects.[6] | All Assays |
| Receptor-Null Cells | Parental cell line (e.g., HEK293, CHO) not expressing FFA2.[8] | Confirms the observed effect is dependent on the presence of the FFA2 receptor. | All Assays |
| Antagonist Control | Pre-incubation with a selective FFA2 antagonist (e.g., GLPG0974).[9] | Demonstrates that the agonist effect is specifically mediated by blocking the FFA2 receptor. | All Assays |
| Inactive Analog | A structurally similar but biologically inert version of this compound.[4] | Rules out off-target effects related to the chemical structure of the compound. | All Assays |
Visualizing the FFA2 Signaling Pathway
The following diagram illustrates the dual signaling cascades activated by FFA2/GPR43.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium following the activation of the Gαq pathway.[10][11][12]
Materials:
-
Cells expressing FFA2 (e.g., CHO-hFFA2, HEK293-hFFA2)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound, positive controls (Acetate, Propionate), and negative controls
-
Fluorescence plate reader with an automated injector (e.g., FlexStation® 3)[10][11]
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay.[10] Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer to each well. Incubate for 30-60 minutes at 37°C, protected from light.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and controls (positive and negative) in assay buffer at a concentration that is 4-5x the final desired concentration.
-
Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., readings every 1-2 seconds for 2-3 minutes).
-
Compound Injection: After establishing a stable baseline fluorescence for ~15-20 seconds, use the automated injector to add the compound dilutions to the respective wells.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[13]
Protocol 2: cAMP Inhibition Assay (Gαi Pathway)
This assay measures the ability of this compound to inhibit the production of cAMP, confirming Gαi pathway activation.[14]
Materials:
-
Cells expressing FFA2
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Commercial cAMP detection kit (e.g., HTRF, cAMP-Glo™, LANCE)
-
This compound and controls
Procedure:
-
Cell Plating and Starvation: Plate cells in a suitable microplate. Prior to the assay, you may need to starve the cells in a serum-free medium for a few hours.
-
Pre-incubation: Wash the cells and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 10-20 minutes at room temperature or 37°C.[7]
-
Agonist Treatment: Add serial dilutions of this compound or controls to the wells.
-
Forskolin Stimulation: Immediately after adding the agonist, add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized for your cell line) to all wells except the basal control. This stimulates cAMP production.[7]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[7]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.[13][15][16]
-
Data Analysis: The signal will be inversely proportional to the activity of the Gαi-coupled receptor. Plot the signal against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Lipolysis Inhibition Assay (Functional Outcome)
This assay measures a key physiological function of FFA2 activation in adipocytes: the inhibition of lipolysis.[1]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty-acid-free BSA)
-
This compound and controls
-
Glycerol (B35011) or Free Fatty Acid detection kit[17][18]
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates.
-
Wash and Pre-incubation: Wash the differentiated adipocytes twice with PBS or assay buffer. Add fresh assay buffer and pre-incubate for 1-2 hours.
-
Compound Treatment: Remove the buffer and add fresh assay buffer containing various concentrations of this compound or controls. Incubate for 15-30 minutes.
-
Lipolysis Stimulation: Add a stimulating agent like isoproterenol (e.g., 10 µM) to all wells except the basal control.
-
Incubation: Incubate for 1-3 hours at 37°C.[18]
-
Sample Collection: Carefully collect the supernatant (culture medium) from each well.
-
Glycerol/FFA Measurement: Quantify the amount of glycerol or free fatty acids released into the medium using a commercial colorimetric or fluorometric assay kit.[17][18][19][20]
-
Data Analysis: Normalize the data to the amount of lipolysis induced by isoproterenol alone. Plot the percentage inhibition of lipolysis against the log of the this compound concentration to determine the IC₅₀ value.
Troubleshooting Guide
Q5: My positive control (acetate/propionate) shows a weak or no response. What should I do?
-
Check Cell Line Viability and Passage: Ensure your cells are healthy and within a low passage number range.[13] Receptor expression can decrease with excessive passaging.
-
Verify Receptor Expression: Confirm that your cell line expresses functional FFA2 receptors at sufficient levels. This can be checked via qPCR for mRNA levels or Western blot for protein levels.[7]
-
Review Assay Conditions: Ensure that all reagents, buffers, and incubation times are correct. For SCFA controls, be mindful of potential pH changes in the media and buffer accordingly.
Q6: I'm observing a high signal in my vehicle-only (e.g., DMSO) negative control. What could be the cause?
-
Solvent Toxicity: The concentration of the vehicle may be too high, causing cellular stress or membrane disruption, which can lead to artifacts like calcium release.[7] Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a dose-response of the vehicle alone to determine its effect.
-
Constitutive Receptor Activity: Some over-expression systems can lead to high basal (constitutive) activity of the GPCR.[13] This can be checked by using an inverse agonist if one is available.
-
Assay Interference: The vehicle or impurities in the media could be interfering with the detection reagents. For fluorescence-based assays, check for autofluorescence.[13]
Q7: this compound is not showing any activity, but my positive control works perfectly.
-
Compound Integrity: The compound may have degraded. Ensure it was stored correctly (typically at -20°C or -80°C, protected from light and moisture). Prepare a fresh stock solution from powder and avoid repeated freeze-thaw cycles.[7]
-
Compound Concentration: Verify the calculations for your serial dilutions. As an allosteric agonist, this compound's activity can be dependent on the presence of low levels of orthosteric agonists. Ensure your assay buffer isn't completely devoid of potential agonists (e.g., trace amounts in serum if used).
-
Assay Kinetics: As an allosteric modulator, this compound might have different binding kinetics than orthosteric ligands. Try extending the pre-incubation time with this compound before adding a stimulating agent or measuring the response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. benchchem.com [benchchem.com]
- 8. Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. cAMP-Glo™ Assay [promega.com]
- 17. 4.4. Lipolysis Assay [bio-protocol.org]
- 18. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 19. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 20. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Data normalization strategies for AMG7703-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for data normalization and experimental execution of AMG7703-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] Unlike endogenous ligands like short-chain fatty acids (SCFAs) that bind to the primary (orthosteric) site, this compound binds to a distinct allosteric site. This binding activates FFA2, which then signals through two primary G-protein pathways:
-
Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is often associated with metabolic regulation, such as the inhibition of lipolysis in adipocytes.[2]
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) mobilization.[2]
Q2: Is this compound the same as AMG 133?
No, this compound and AMG 133 (Maridebart Cafraglutide) are different compounds with distinct mechanisms of action. This compound is a small molecule agonist of FFA2.[1] In contrast, AMG 133 is a bispecific antibody-peptide conjugate that acts as an antagonist for the gastric inhibitory polypeptide receptor (GIPR) and an agonist for the glucagon-like peptide-1 receptor (GLP-1R).[3][4][5]
Q3: What are the common assays used to characterize the activity of this compound?
Common assays to study the effects of this compound include:
-
Calcium Mobilization Assays
-
cAMP Assays
-
Lipolysis Assays
-
Chemotaxis Assays
-
Cytokine Release Assays
-
Western Blotting for downstream signaling proteins
Q4: What are the reported in vitro potencies of this compound?
The potency of this compound has been characterized in various recombinant cell lines. These values can serve as a reference for designing experiments, though optimal concentrations should be determined empirically in your specific cell system.
| Cell Line | Receptor | Assay | Parameter | Value (µM) |
| CHO | human FFA2 | cAMP Inhibition | IC₅₀ | 0.7 |
| CHO | mouse FFA2 | cAMP Inhibition | IC₅₀ | 0.96 |
| CHO | human FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 0.45 |
| CHO | mouse FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 1.27 |
Data sourced from MedchemExpress and BenchChem.[1][2]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general workflow for evaluating its activity.
Caption: FFA2 receptor signaling activated by this compound.
Caption: General experimental workflow for this compound assays.
Troubleshooting Guides
Calcium Mobilization Assay
Experimental Protocol:
-
Cell Plating: Seed cells stably expressing FFA2 (e.g., CHO-hFFA2) in a 96- or 384-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution. Incubate at 37°C for 1 hour, then at room temperature for 30 minutes.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Measurement: Use a fluorescence plate reader with an automated injector to add the compound and measure the kinetic fluorescence response.
Data Normalization Strategy:
| Step | Description | Calculation |
| 1. Background Subtraction | For each well, subtract the average fluorescence intensity of baseline readings (before compound addition) from the entire kinetic trace. | Corrected Fluorescence = Raw Fluorescence - Average Baseline Fluorescence |
| 2. Normalization to Baseline | Divide the background-subtracted fluorescence at each time point by the average baseline fluorescence. This gives the fold change in fluorescence (F/F₀). | F/F₀ = Corrected Fluorescence / Average Baseline Fluorescence |
| 3. Normalization to Maximum Response | To compare across different plates or days, normalize the data to the response of a positive control (e.g., a saturating concentration of a known FFA2 agonist or a calcium ionophore like ionomycin). | % Maximum Response = (F/F₀ of Sample / F/F₀ of Positive Control) * 100 |
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal | - Poor cell health or low receptor expression.- Ineffective dye loading.- Compound degradation or precipitation. | - Check cell viability and passage number.- Optimize dye loading time and temperature.- Prepare fresh compound dilutions. |
| High background fluorescence | - Autofluorescence from compounds or media.- Cell death leading to dye leakage. | - Include a "no-dye" control to assess background.- Ensure cells are healthy and not overgrown. |
| Signal varies across the plate | - Uneven cell seeding.- Temperature gradients across the plate. | - Ensure a homogenous cell suspension when plating.- Allow the plate to equilibrate to room temperature before reading. |
cAMP Assay
Experimental Protocol:
-
Cell Culture: Culture cells expressing FFA2.
-
Cell Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate with forskolin (B1673556) (to induce cAMP production) in the presence of varying concentrations of this compound.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Data Normalization Strategy:
| Step | Description | Calculation |
| 1. Standard Curve | Generate a standard curve with known concentrations of cAMP to convert the raw assay signal (e.g., fluorescence ratio) to cAMP concentration (e.g., nM). | Plot raw signal vs. [cAMP] and fit with a suitable regression model. |
| 2. Normalization to Forskolin Response | Express the cAMP concentration in each well as a percentage of the response to forskolin alone (which represents the maximal stimulated level). | % Inhibition = (1 - ([cAMP] in Sample / [cAMP] in Forskolin-only Control)) * 100 |
| 3. Normalization to Basal | Alternatively, normalize the data to the basal (unstimulated) cAMP level. | Fold Change = [cAMP] in Sample / [cAMP] in Basal Control |
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell numbers.- Pipetting errors. | - Use a multichannel pipette for reagent addition.- Ensure a uniform cell suspension. |
| Low signal window | - Insufficient forskolin stimulation.- High basal cAMP levels. | - Optimize forskolin concentration.- Ensure a sufficient incubation time with the PDE inhibitor. |
| Unexpected agonist effect | - Compound has off-target effects.- Cell line has endogenous receptors that affect cAMP. | - Use a parental cell line (not expressing FFA2) as a negative control. |
Lipolysis Assay
Experimental Protocol:
-
Adipocyte Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Lipolysis Assay: Pre-treat differentiated adipocytes with various concentrations of this compound. Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol).
-
Measurement: Collect the supernatant and measure the concentration of glycerol (B35011) or free fatty acids released.[2]
Data Normalization Strategy:
| Step | Description | Calculation |
| 1. Basal Subtraction | Subtract the amount of glycerol/FFA released in the basal (unstimulated) condition from all other values. | Stimulated Release = Total Release - Basal Release |
| 2. Normalization to Isoproterenol (B85558) Response | Express the inhibition by this compound as a percentage of the maximal lipolysis induced by isoproterenol alone. | % Inhibition = (1 - (Stimulated Release with this compound / Stimulated Release with Isoproterenol alone)) * 100 |
| 3. Normalization to Protein Content | To account for variations in cell number, normalize the amount of glycerol/FFA released to the total protein content of each well. | Normalized Release = Amount of Glycerol or FFA / Total Protein |
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low lipolytic response to isoproterenol | - Incomplete adipocyte differentiation.- Low cell viability. | - Confirm differentiation using microscopy (lipid droplet accumulation).- Check cell health before starting the assay. |
| High basal lipolysis | - Stressed cells.- Presence of lipolytic agents in the media. | - Handle cells gently.- Use a serum-free assay medium. |
| Inconsistent results | - Variation in adipocyte differentiation efficiency.- Pipetting variability. | - Standardize the differentiation protocol.- Use precise pipetting techniques. |
Chemotaxis Assay
Experimental Protocol:
-
Cell Preparation: Resuspend cells (e.g., neutrophils or FFA2-expressing immune cells) in serum-free media.
-
Assay Setup: Add a chemoattractant (e.g., a natural FFA2 ligand like propionate) to the lower chamber of a transwell plate. Place the transwell insert (with a porous membrane) into the well.
-
Cell Seeding: Add the cell suspension, pre-incubated with different concentrations of this compound or vehicle, to the upper chamber.
-
Incubation: Incubate for a sufficient time to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber.
Data Normalization Strategy:
| Step | Description | Calculation |
| 1. Background Subtraction | Subtract the number of cells that migrated in the absence of a chemoattractant (random migration) from the number of migrated cells in all other conditions. | Specific Migration = Total Migrated Cells - Randomly Migrated Cells |
| 2. Normalization to Positive Control | Express the migration in the presence of this compound as a percentage of the migration towards the chemoattractant alone (positive control). | % of Control Migration = (Specific Migration of Sample / Specific Migration of Positive Control) * 100 |
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cell migration | - Inappropriate pore size of the transwell membrane.- Low cell viability.- Chemoattractant concentration is not optimal. | - Choose a pore size appropriate for your cell type.- Ensure high cell viability.- Perform a dose-response for the chemoattractant. |
| High background migration | - Cells are not quiescent (e.g., serum was not fully removed).- Incubation time is too long. | - Ensure cells are properly starved of serum.- Optimize the incubation time. |
| Edge effects in the plate | - Evaporation from the outer wells. | - Fill the outer wells with sterile water or PBS.- Ensure the incubator has adequate humidity. |
Cytokine Release Assay
Experimental Protocol:
-
Cell Culture: Isolate and culture immune cells (e.g., PBMCs).
-
Stimulation: Treat cells with this compound in the presence or absence of a co-stimulant (e.g., LPS if investigating anti-inflammatory effects).
-
Incubation: Incubate for a sufficient time to allow for cytokine production and release.
-
Measurement: Collect the cell supernatant and measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead-based assay.
Data Normalization Strategy:
| Step | Description | Calculation |
| 1. Standard Curve | Use a standard curve for each cytokine to convert the raw assay signal to concentration (e.g., pg/mL). | Plot raw signal vs. [cytokine] and fit with a suitable regression model. |
| 2. Normalization to Vehicle Control | Express the cytokine concentration as a fold change relative to the vehicle-treated control. | Fold Change = [Cytokine] in Sample / [Cytokine] in Vehicle Control |
| 3. Normalization to Cell Number/Viability | To account for differences in cell number or viability, normalize the cytokine concentration to the number of viable cells. | Normalized Cytokine Release = [Cytokine] / Number of Viable Cells |
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytokine release | - Cell activation during isolation.- Endotoxin contamination. | - Handle cells gently.- Use endotoxin-free reagents and plasticware. |
| High donor-to-donor variability | - Genetic differences and immune status of donors. | - Use PBMCs from a single donor for a set of experiments, or pool cells from multiple donors. |
| Low or no cytokine production | - Inappropriate cell type for the cytokine of interest.- Insufficient incubation time. | - Ensure your chosen cells are known to produce the target cytokine.- Perform a time-course experiment to determine optimal incubation. |
Western Blotting
Experimental Protocol:
-
Cell Treatment: Treat FFA2-expressing cells with this compound for various time points.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total signaling proteins (e.g., ERK, p38, Akt) followed by appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).
Data Normalization Strategy:
| Step | Description | Calculation |
| 1. Densitometry | Quantify the band intensity for the phosphorylated protein and a loading control (e.g., β-actin or GAPDH) in each lane. | Obtain numerical values for band intensities using image analysis software. |
| 2. Normalization to Loading Control | Divide the intensity of the phospho-protein band by the intensity of the loading control band to correct for loading differences. | Normalized Phospho-Protein = Intensity of Phospho-Protein / Intensity of Loading Control |
| 3. Normalization to Total Protein | For a more accurate measure of phosphorylation changes, normalize the phosphorylated protein signal to the total protein signal for that specific protein. | Phospho/Total Ratio = Intensity of Phospho-Protein / Intensity of Total Protein |
| 4. Normalization to Time Zero/Vehicle Control | Express the normalized phospho-protein levels as a fold change relative to the untreated or vehicle-treated control at time zero. | Fold Change = Normalized Phospho-Protein in Sample / Normalized Phospho-Protein in Control |
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for phospho-protein | - The signaling event is transient.- Inappropriate antibody. | - Perform a time-course experiment to capture the peak of phosphorylation.- Use a validated antibody for your target. |
| High background on the blot | - Insufficient blocking.- Antibody concentration is too high. | - Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibodies. |
| Inconsistent loading control bands | - Inaccurate protein quantification.- Pipetting errors during loading. | - Use a reliable protein quantification assay.- Be precise when loading the gel. |
References
Technical Support Center: Troubleshooting Unexpected Results in AMG7703 (Maridebart Cafraglutide - AMG 133) Signaling Studies
Disclaimer: The compound "AMG7703" is not found in the scientific literature and is presumed to be a typographical error. This technical support guide focuses on Maridebart Cafraglutide (AMG 133) , an investigational compound with a similar designation developed by Amgen. All information herein pertains to Maridebart Cafraglutide (AMG 133).
This guide is designed for researchers, scientists, and drug development professionals to address common issues and unexpected results encountered during in vitro and in vivo signaling studies with Maridebart Cafraglutide (AMG 133).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Maridebart Cafraglutide (AMG 133)?
A1: Maridebart Cafraglutide (AMG 133) is a bispecific antibody-peptide conjugate. It is engineered to have a dual mechanism of action: it acts as an antagonist of the glucose-dependent insulinotropic polypeptide receptor (GIPR) and an agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] This design allows it to simultaneously block the signaling of GIP, a hormone linked to fat storage, and activate GLP-1 signaling, which is involved in appetite regulation and glucose metabolism.[1][2]
Q2: What are the expected downstream signaling effects of Maridebart Cafraglutide (AMG 133)?
A2: As a GLP-1R agonist, Maridebart Cafraglutide (AMG 133) is expected to increase intracellular cyclic AMP (cAMP) levels in cells expressing GLP-1R.[3][4][5] This is a primary signaling pathway for GLP-1R. As a GIPR antagonist, it should block the GIP-induced increase in cAMP in cells expressing GIPR. Therefore, in a cell system expressing both receptors, the net effect on cAMP levels will depend on the relative expression of each receptor and the potency of AMG 133 at each target.
Q3: I am not observing the expected change in cAMP levels. What could be the issue?
A3: Several factors could contribute to this. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, covering aspects like cell line validation, reagent integrity, and assay conditions.
Q4: Are there known off-target effects for Maridebart Cafraglutide (AMG 133)?
A4: The most commonly reported adverse effects in clinical trials, such as nausea and vomiting, are considered on-target effects related to GLP-1R agonism. While comprehensive off-target screening data is not publicly detailed, it is a standard part of preclinical safety assessment. If you observe effects in cell lines lacking both GIPR and GLP-1R, it may warrant further investigation into potential off-target interactions.
Q5: What are the reported in vitro potencies of Maridebart Cafraglutide (AMG 133)?
A5: The following table summarizes the reported in vitro potency of Maridebart Cafraglutide (AMG 133) from cell-based functional assays.
| Target Receptor | Assay Type | Species | Potency (EC50/IC50) |
| GLP-1R | cAMP accumulation (agonist) | Human | EC50: 4.1 pM |
| GIPR | cAMP accumulation (antagonist) | Human | IC50: 6.6 pM |
| GLP-1R | cAMP accumulation (agonist) | Mouse | EC50: 24.4 pM |
| GIPR | cAMP accumulation (antagonist) | Mouse | IC50: 90.6 pM |
Data extracted from preclinical studies.[6]
Troubleshooting Guide for Unexpected Experimental Results
This section provides a question-and-answer formatted guide to troubleshoot common unexpected outcomes in signaling studies with Maridebart Cafraglutide (AMG 133).
Issue 1: No or Weak GLP-1R Agonist Activity (e.g., No increase in cAMP)
-
Question: My assay shows no or a very weak increase in cAMP upon Maridebart Cafraglutide (AMG 133) treatment in my GLP-1R expressing cells. What should I check?
-
Answer:
-
Cell Line Verification:
-
Confirm GLP-1R expression in your cell line at both the mRNA and protein level. Receptor expression can be low or lost with passage.
-
Use a positive control agonist (e.g., native GLP-1) to confirm that the GLP-1R signaling pathway is functional in your cells.
-
-
Compound Integrity and Concentration:
-
Ensure your stock of Maridebart Cafraglutide (AMG 133) has been stored correctly and has not undergone degradation.
-
Verify the final concentration used in the assay. Given its picomolar potency, ensure accurate serial dilutions.
-
-
Assay Conditions:
-
Optimize cell density. Too few cells will produce a weak signal, while too many can lead to signal saturation.
-
Ensure the stimulation time is appropriate. A time-course experiment is recommended to determine the optimal stimulation period.
-
Check the viability of your cells post-treatment to rule out cytotoxicity.
-
-
Issue 2: No or Weak GIPR Antagonist Activity (e.g., No inhibition of GIP-stimulated cAMP)
-
Question: I am not observing any inhibition of GIP-induced cAMP production when I pre-treat my GIPR-expressing cells with Maridebart Cafraglutide (AMG 133). Why might this be?
-
Answer:
-
Cell Line and GIP Co-treatment:
-
Confirm GIPR expression and functionality using a GIP agonist as a positive control.
-
The concentration of GIP used for stimulation is critical. An excessively high concentration of GIP may overcome the antagonistic effect of Maridebart Cafraglutide (AMG 133). Use a GIP concentration that elicits a submaximal response (e.g., EC80).
-
-
Pre-incubation Time:
-
Ensure an adequate pre-incubation time with Maridebart Cafraglutide (AMG 133) to allow for receptor binding before stimulating with GIP.
-
-
Assay Sensitivity:
-
The dynamic range of your cAMP assay might be insufficient to detect the inhibitory effect. Ensure your assay can robustly measure both basal and GIP-stimulated cAMP levels.
-
-
Issue 3: High Variability Between Replicates
-
Question: My data for Maridebart Cafraglutide (AMG 133) signaling is highly variable between replicates. How can I improve consistency?
-
Answer:
-
Cell Seeding and Health:
-
Ensure uniform cell seeding density across all wells. Edge effects in plates can be a source of variability.
-
Use cells within a consistent and optimal passage number range.
-
Check for mycoplasma contamination, which can affect cell signaling.
-
-
Reagent Handling:
-
Ensure thorough mixing of all reagents, including the compound dilutions and assay buffers.
-
Use calibrated pipettes and consistent pipetting techniques.
-
-
Assay Plate and Reader:
-
Use appropriate plate types (e.g., white plates for luminescence-based assays).
-
Ensure the plate reader settings are optimized for your assay.
-
-
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for GLP-1R Agonism and GIPR Antagonism
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R or GIPR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Maridebart Cafraglutide (AMG 133).
-
Human GIP agonist.
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
384-well white assay plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 384-well plate at a pre-optimized density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of Maridebart Cafraglutide (AMG 133) in assay buffer.
-
Prepare a solution of GIP agonist at a concentration that gives a submaximal response (e.g., EC80).
-
-
Assay:
-
For GLP-1R Agonism:
-
Wash the cells with assay buffer.
-
Add the diluted Maridebart Cafraglutide (AMG 133) to the wells and incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
-
For GIPR Antagonism:
-
Wash the cells with assay buffer.
-
Add the diluted Maridebart Cafraglutide (AMG 133) and pre-incubate for an optimized time (e.g., 15-30 minutes) at 37°C.
-
Add the GIP agonist solution and incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
For agonism, plot the cAMP signal against the log concentration of Maridebart Cafraglutide (AMG 133) and fit a sigmoidal dose-response curve to determine the EC50.
-
For antagonism, plot the cAMP signal against the log concentration of Maridebart Cafraglutide (AMG 133) in the presence of the GIP agonist to determine the IC50.
-
Visualizations
Caption: Dual mechanism of action of Maridebart Cafraglutide (AMG 133).
Caption: General experimental workflow for an in vitro signaling study.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
Technical Support Center: Refinement of Animal Models for Studying AMG7703 Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study the effects of the novel therapeutic candidate, AMG7703.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and how does it influence animal model selection?
A1: this compound is a bispecific molecule targeting two key receptors involved in inflammatory and metabolic pathways. Its dual-action mechanism is designed to provide a synergistic therapeutic effect. The choice of animal model is critical and should be based on the conservation of these target receptors and the downstream signaling pathways between the model species and humans. It is essential to confirm target expression and function in any proposed animal model before initiating efficacy studies.
Q2: Which animal models have been successfully used for similar molecules, and what are their translational limitations?
A2: Preclinical studies for molecules with similar mechanisms, such as AMG133 (a GIPR antagonist and GLP-1 agonist), have successfully used diet-induced obese (DIO) mice and cynomolgus monkeys.[1][2] These models are valuable for assessing metabolic parameters and weight loss.[1][2] However, researchers must be aware of the inherent differences between the rodent and human immune systems, which can limit the translatability of findings for immune-related effects.[3] Humanized mouse models, while more complex and costly, may offer a better representation of the human immune response.[4]
Q3: How can I confirm target engagement of this compound in my animal model?
A3: Target engagement can be assessed through a combination of techniques. Pharmacodynamic (PD) biomarker analysis in tissue and plasma samples is a primary method. This could involve measuring the phosphorylation status of downstream signaling proteins or the expression of target genes. Additionally, techniques like positron emission tomography (PET) with a radiolabeled tracer can be developed to non-invasively measure receptor occupancy in vivo, as has been explored for other therapeutic antibodies.
Q4: What are the best practices for determining the optimal dose and dosing frequency for this compound in a new animal model?
A4: Dose-ranging studies are essential for determining the optimal therapeutic window for this compound. These studies should include a range of doses, from a no-effect dose to a dose that shows target saturation or a plateau in the desired biological effect. The dosing frequency should be determined based on the pharmacokinetic (PK) profile of this compound in the specific animal model, considering its half-life and the duration of target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in therapeutic response between individual animals. | Genetic heterogeneity within the animal colony.Differences in the gut microbiome.Inconsistent drug administration.Variable food and water intake affecting drug absorption. | Use a well-characterized, inbred strain to minimize genetic variability.Normalize the gut microbiome through co-housing or fecal microbiota transplantation.Ensure consistent and accurate drug administration techniques.Monitor and record food and water consumption for all animals. |
| Lack of efficacy in an animal model where the target is expressed. | Poor bioavailability or rapid clearance of this compound in the chosen species.Species-specific differences in the target receptor or signaling pathway.The chosen animal model does not fully recapitulate the human disease pathology.[3][5] | Perform detailed pharmacokinetic studies to assess drug exposure.Confirm that this compound binds to the animal ortholog of the target receptor with similar affinity as the human receptor.Consider using a different animal model that more closely mimics the human disease state. |
| Unexpected toxicity or adverse events observed. | Off-target effects of this compound.Immunogenicity of the therapeutic molecule in the animal model.Exaggerated pharmacology due to high drug exposure. | Conduct in vitro screening against a panel of related receptors to identify potential off-target binding.Assess the formation of anti-drug antibodies (ADAs).Perform a thorough dose-response study to identify a well-tolerated dose range. |
| Difficulty in translating findings from rodent models to higher species. | Significant differences in metabolism and physiology between rodents and primates.The artificial nature of induced disease models in rodents.[3][5] | Consider using a non-human primate model for later-stage preclinical studies, as their physiology and genetics are more similar to humans.Whenever possible, use spontaneous or genetically engineered models that more accurately reflect the human disease process.[5] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Target Engagement by Western Blot
-
Tissue Collection: At the desired time point post-AMG7703 administration, euthanize the animal and rapidly excise the tissue of interest.
-
Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of a key downstream signaling protein.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.
Protocol 2: Pharmacokinetic Analysis of this compound
-
Drug Administration: Administer a single dose of this compound to the animals via the intended clinical route (e.g., intravenous or subcutaneous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed dual signaling pathway of this compound.
Caption: Workflow for refining animal models for this compound studies.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Human Autoimmune Diseases: Essential Tools That Require the Proper Controls | PLOS Biology [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating AMG7703 Selectivity for FFA2 Over FFA3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of AMG7703, a selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The data presented herein validates its high selectivity for FFA2 over the closely related Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. This guide is intended to assist researchers in the fields of metabolic disease, immunology, and drug discovery in understanding the utility of this compound as a precise pharmacological tool.
Free Fatty Acid Receptors 2 and 3 are G protein-coupled receptors (GPCRs) activated by short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate (B1217596), and butyrate, which are produced by gut microbiota.[1][2] While both receptors respond to these endogenous ligands, their distinct signaling pathways and tissue distribution suggest different physiological roles, making selective pharmacological probes essential.[1][3] FFA2 is known to couple to both Gαi/o and Gαq/11 proteins, leading to downstream effects like inhibition of adenylyl cyclase and mobilization of intracellular calcium.[4] In contrast, FFA3 signaling is primarily channeled through the Gαi/o pathway.[3]
This compound has been identified as a potent, selective, and allosteric agonist of FFA2.[4] Unlike endogenous SCFAs that bind to the orthosteric site, this compound binds to a distinct, allosteric site to activate the receptor.[4] This guide presents quantitative data from key in vitro assays to demonstrate the superior selectivity of this compound for FFA2 when compared to endogenous agonists and other relevant compounds.
Quantitative Comparison of Ligand Activity at FFA2 and FFA3
The following table summarizes the potency (EC₅₀/IC₅₀) of this compound in comparison to endogenous short-chain fatty acids and another selective FFA2 ligand. The data clearly illustrates the high selectivity of this compound for FFA2, as it shows no activity at FFA3 at concentrations up to 30 µM. In contrast, endogenous ligands like acetate and propionate exhibit activity at both receptors.
| Compound | Target | Assay Type (Signaling Pathway) | Species | Potency (µM) | Reference |
| This compound | hFFA2 | Aequorin (Ca²⁺ Mobilization - Gαq) | Human | EC₅₀ = 0.45 | [4] |
| hFFA2 | cAMP Inhibition (Gαi) | Human | IC₅₀ = 0.7 | [4] | |
| mFFA2 | Aequorin (Ca²⁺ Mobilization - Gαq) | Mouse | EC₅₀ = 1.27 | [4] | |
| mFFA2 | cAMP Inhibition (Gαi) | Mouse | IC₅₀ = 0.96 | [4] | |
| hFFA3 | Not Active | Human | > 30 | [4] | |
| Acetate (C2) | hFFA2 | Various | Human | High µM to low mM | [1][2][3] |
| hFFA3 | Various | Human | High µM to low mM | [1][2][3] | |
| Propionate (C3) | hFFA2 | Various | Human | High µM to low mM | [1][2][3] |
| hFFA3 | Various | Human | High µM to low mM | [1][2][3] | |
| GLPG0974 | hFFA2 | Antagonist Activity | Human | IC₅₀ = 0.009 | |
| hFFA3 | Not Active | Human | - |
Signaling Pathways and Experimental Workflow
To understand the functional selectivity of this compound, it is crucial to visualize the distinct signaling cascades of FFA2 and FFA3 and the experimental methods used for their characterization.
FFA2 and FFA3 Signaling Pathways
FFA2 activation by an agonist like this compound initiates downstream signaling through two primary G protein pathways: Gαi/o and Gαq/11. The Gαi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gαq/11 pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration. In contrast, FFA3 primarily signals through the Gαi/o pathway.
References
- 1. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Species Efficacy of AMG7703: A Comparative Analysis of Human versus Mouse FFA2 Receptor Activity
For Immediate Release
This guide provides a comprehensive comparison of the in vitro activity of AMG7703, a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), on human and mouse orthologs of the receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of FFA2 signaling and its therapeutic modulation. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key assays.
Data Presentation: Quantitative Comparison of this compound Activity
This compound demonstrates potent agonistic activity at both human and mouse FFA2, activating both Gαi and Gαq signaling pathways.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) for the Gαi-coupled pathway (cAMP inhibition) and the half-maximal effective concentration (EC50) for the Gαq-coupled pathway (calcium mobilization) for both species.
| Assay Type | Target | Species | Potency (IC50/EC50) |
| Gαi-coupled cAMP Inhibition | FFA2 | Human (hFFA2) | 0.7 µM |
| Gαi-coupled cAMP Inhibition | FFA2 | Mouse (mFFA2) | 0.96 µM |
| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Human (hFFA2) | 0.45 µM |
| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Mouse (mFFA2) | 1.27 µM |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Line Preparation
Chinese Hamster Ovary (CHO) cells are suitable for receptor signaling assays. For cross-species comparison, CHO cells are stably transfected with plasmids encoding either human FFA2 (hFFA2) or mouse FFA2 (mFFA2). For calcium mobilization assays, cells can be co-transfected with a plasmid for a photoprotein like aequorin or loaded with a calcium-sensitive fluorescent dye.
Gαi-Mediated cAMP Inhibition Assay
This assay quantifies the ability of this compound to activate the Gαi pathway by measuring the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]
Principle: Activation of the Gαi pathway by this compound at FFA2 inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][2] This inhibition is typically measured against a stimulated level of cAMP induced by forskolin (B1673556).
Methodology:
-
Cell Plating: Plate FFA2-expressing CHO cells (either hFFA2 or mFFA2) in 96- or 384-well plates and incubate overnight to allow for cell adherence.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage of inhibition of the forskolin response against the log concentration of this compound. Calculate the IC50 value using a four-parameter logistic regression.
Gαq-Mediated Calcium Mobilization Assay
This assay quantifies the ability of this compound to activate the Gαq pathway by measuring the release of intracellular calcium.[1]
Principle: Activation of the Gαq pathway by this compound stimulates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 then triggers the release of stored calcium from the endoplasmic reticulum into the cytoplasm.[1]
Methodology:
-
Cell Preparation: Use CHO cells stably co-expressing FFA2 (hFFA2 or mFFA2) and a photoprotein like aequorin, or load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Preparation: If using aequorin, harvest the cells and incubate them with its substrate, coelenterazine. If using a fluorescent dye, incubate the plated cells with the dye.
-
Compound Addition: Inject varying concentrations of this compound into the wells using a luminometer or fluorescence plate reader.
-
Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the peak luminescence or fluorescence response against the log concentration of this compound. Calculate the EC50 value using a four-parameter logistic regression.
Visualizations
FFA2 Signaling Pathway
The following diagram illustrates the dual signaling pathways activated by FFA2 upon binding of an agonist like this compound.
Caption: FFA2 receptor signaling activated by this compound.
Experimental Workflow for Cross-Species Comparison
The diagram below outlines the general workflow for comparing the activity of this compound on human versus mouse FFA2.
Caption: Experimental workflow for comparing this compound activity.
References
Orthosteric vs. Allosteric Activation of FFA2: A Comparative Guide Featuring AMG7703
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric agonist AMG7703 with other orthosteric and allosteric modulators of the Free Fatty Acid Receptor 2 (FFA2). Supported by experimental data, this document details the distinct mechanisms of receptor activation and presents the pharmacological profiles of key compounds.
Introduction to FFA2 Modulation
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[1] As a sensor for gut microbiota metabolites, FFA2 is a promising therapeutic target for metabolic and inflammatory diseases. FFA2 signals through two primary pathways: the Gαq/11 pathway, which leads to an increase in intracellular calcium ([Ca2+]i), and the Gαi/o pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.[2][3] Additionally, upon activation, FFA2 can recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Modulation of FFA2 can occur through two distinct mechanisms:
-
Orthosteric Activation: Ligands bind to the primary, endogenous agonist binding site. Natural ligands like acetate and propionate, as well as synthetic agonists like TUG-1375, are examples of orthosteric agonists.[4]
-
Allosteric Activation: Modulators bind to a site topographically distinct from the orthosteric pocket.[5] Allosteric modulators can act as direct agonists and/or potentiate the effects of orthosteric ligands. This compound is a selective allosteric agonist of FFA2.[1]
This guide focuses on the case study of this compound to highlight the differences between orthosteric and allosteric activation of FFA2.
Comparative Performance of FFA2 Modulators
The following tables summarize the quantitative data for this compound and other key FFA2 modulators across various in vitro assays.
Table 1: Agonist Potency at Human FFA2
| Compound | Class | Gαq/11 Activation (Calcium Mobilization) pEC50 | Gαi/o Activation (cAMP Inhibition) pEC50 | β-Arrestin 2 Recruitment pEC50 | Notes |
| This compound | Allosteric Agonist | ~6.35[6] | ~6.15[6] | Data not available | Phenylacetamide derivative.[7] |
| Propionate (C3) | Endogenous Orthosteric Agonist | Not explicitly quantified | ~4.0 - 4.3 | ~5.4 | Endogenous reference compound. |
| TUG-1375 | Synthetic Orthosteric Agonist | Data not available | ~7.1[3][8] | ~6.1[3][7] | Potent and selective orthosteric agonist.[3] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Table 2: Antagonist Potency at Human FFA2
| Compound | Class | Gαq/11 Activation (Calcium Mobilization) pIC50 | Gαi/o Activation (cAMP Inhibition) pIC50 | Notes |
| GLPG0974 | Antagonist | ~8.05 | Data not available | Potent FFA2 antagonist.[1][4][9] |
| CATPB | Inverse Agonist | Data not available | ~7.87 (pKi) | Selective for human FFA2. |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. pKi is the negative logarithm of the inhibitory constant.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay (Gαq/11 Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.
Materials:
-
HEK293 or CHO cells stably expressing human FFA2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Test compounds and reference agonist (e.g., propionate).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed FFA2-expressing cells into assay plates at a density that results in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Fluorescence Measurement:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injector to add the test compounds to the wells while continuously recording the fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm).
-
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point to the initial baseline fluorescence. Plot the peak response against the logarithm of the compound concentration to determine the EC50 value.
cAMP Inhibition Assay (Gαi/o Pathway)
This assay quantifies the inhibition of forskolin-stimulated cAMP production following the activation of the Gαi/o pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Materials:
-
CHO or HEK293 cells expressing human FFA2.
-
Stimulation buffer.
-
Test compounds.
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white, low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.
-
Compound Addition: Dispense the test compounds into the assay plate.
-
Cell Addition: Add the cell suspension to the wells containing the compounds and incubate.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically EC80) to all wells except the negative control and incubate to stimulate cAMP production.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells and incubate for 60 minutes at room temperature.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the logarithm of the compound concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor, often using enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).
Materials:
-
A cell line engineered to co-express a ProLink (PK)-tagged FFA2 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell plating medium.
-
Test compounds and reference agonist.
-
PathHunter Detection Reagents.
-
White, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the luminescence signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the agonist concentration to generate dose-response curves and calculate EC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: FFA2 signaling pathways activated by orthosteric and allosteric agonists.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Logical relationship of orthosteric and allosteric binding to FFA2.
Conclusion
The case of this compound exemplifies the distinct pharmacological profile that can be achieved through allosteric modulation of FFA2. While both orthosteric and allosteric agonists can activate the receptor's downstream signaling pathways, their different binding sites can lead to variations in potency, efficacy, and potential for biased signaling. This comparative guide provides a framework for researchers to understand these differences and to select the appropriate tools for investigating the multifaceted roles of FFA2 in health and disease.
References
- 1. Internalization-Dependent Free Fatty Acid Receptor 2 Signaling Is Essential for Propionate-Induced Anorectic Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionate induces pH(i) changes through calcium flux, ERK1/2, p38, and PKC in bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating the On-Target Effects of AMG7703: A Comparative Guide Using FFA2 Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a selective compound is paramount. This guide provides a comprehensive comparison to validate the on-target effects of AMG7703, a selective allosteric agonist of Free Fatty Acid Receptor 2 (FFA2), by examining its activity and the physiological consequences of FFA2 gene deletion in knockout models.
This compound is a potent pharmacological tool for investigating the therapeutic potential of FFA2, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic diseases.[1][2] True validation of its on-target effects requires demonstrating that its biological activity is absent in models lacking the FFA2 receptor. This guide synthesizes in vitro data for this compound, outlines the phenotype of FFA2 knockout mice, and presents key experimental evidence from a closely related compound to support the on-target activity of this compound.
Quantitative Data on this compound In Vitro Potency
This compound demonstrates potent and selective activation of both human and mouse FFA2, engaging two primary signaling pathways: Gαi/o and Gαq/11.[1][2] The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), while the Gαq/11 pathway stimulates phospholipase C, resulting in an increase in intracellular calcium ([Ca²⁺]i).[3][4]
| Assay Type | Target | Species | Potency (IC₅₀/EC₅₀) |
| Gαi-coupled cAMP Inhibition | Human FFA2 | Human | 0.7 µM (IC₅₀) |
| Gαi-coupled cAMP Inhibition | Mouse FFA2 | Mouse | 0.96 µM (IC₅₀) |
| Gαq-coupled Aequorin (Ca²⁺ Mobilization) | Human FFA2 | Human | 0.45 µM (EC₅₀) |
| Gαq-coupled Aequorin (Ca²⁺ Mobilization) | Mouse FFA2 | Mouse | 1.27 µM (EC₅₀) |
Data sourced from MedchemExpress and BenchChem technical guides.[1][2]
FFA2 Signaling Pathways and Experimental Workflow
The activation of FFA2 by this compound initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing FFA2 activation.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Maridebart Cafraglutide (AMG 133)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of maridebart cafraglutide (AMG 133), a novel bispecific molecule with a unique mechanism of action, against a key alternative in the field of metabolic disease therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.
Executive Summary
Maridebart cafraglutide (AMG 133) is an investigational therapeutic that functions as a glucagon-like peptide-1 (GLP-1) receptor agonist and a gastric inhibitory polypeptide receptor (GIPR) antagonist. This dual-action mechanism distinguishes it from other incretin-based therapies. This guide compares the efficacy of maridebart cafraglutide with tirzepatide, a dual GLP-1 and GIP receptor agonist, providing a comprehensive overview of their respective in vitro and in vivo performance based on available preclinical data.
Data Presentation
In Vitro Efficacy: A Tale of Two Mechanisms
The in vitro potency of maridebart cafraglutide and tirzepatide reflects their distinct mechanisms of action. Maridebart cafraglutide demonstrates potent agonism at the GLP-1 receptor and effective antagonism at the GIP receptor. In contrast, tirzepatide acts as an agonist at both receptors.
| Compound | Target | Action | Potency (EC50/IC50) | Cell Line |
| Maridebart Cafraglutide (AMG 133) | GLP-1R | Agonist | EC50: 24.4 pM[1] | CHO-K1 |
| GIPR | Antagonist | IC50: 42.4 nM (human), 26.5 nM (cynomolgus)[1] | HEK293T | |
| Tirzepatide | GLP-1R | Agonist | EC50: 934 pM[2] | Cell lines expressing GLP-1R[2] |
| GIPR | Agonist | EC50: 22.4 pM[2] | Cell lines expressing GIPR[2] |
In Vivo Efficacy: Head-to-Head in Preclinical Models
Studies in diet-induced obese (DIO) mice provide a platform for comparing the in vivo efficacy of maridebart cafraglutide and tirzepatide on key metabolic parameters.
| Parameter | Maridebart Cafraglutide (AMG 133) Murine Surrogate | Tirzepatide | Animal Model |
| Body Weight Reduction | Dose-dependent reduction.[3] | Significant decrease compared to vehicle.[4][5] After 14 days of treatment, no significant difference in weight loss compared to semaglutide.[6] | Diet-Induced Obese (DIO) Mice |
| Food Intake | Dose-dependent reduction.[3] | Lower average food intake compared to vehicle.[4][5] | Diet-Induced Obese (DIO) Mice |
| Blood Glucose | Dose-dependent improvements.[3] | Reduced fasting glucose levels.[6] | Diet-Induced Obese (DIO) Mice |
| Plasma Insulin (B600854) | Dose-dependent improvements.[3] | Reduced fasting insulin.[6] | Diet-Induced Obese (DIO) Mice |
Mandatory Visualization
Signaling Pathway of Maridebart Cafraglutide (AMG 133)
Caption: Signaling pathway of Maridebart Cafraglutide (AMG 133).
Experimental Workflow for In Vivo Efficacy Studies in DIO Mice
Caption: Experimental workflow for in vivo efficacy studies in DIO mice.
Experimental Protocols
In Vitro cAMP Assay for GLP-1R Agonism and GIPR Antagonism
Objective: To determine the in vitro potency of test compounds as agonists of the GLP-1 receptor and antagonists of the GIP receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Cell lines expressing the human GLP-1 receptor (e.g., CHO-K1) or GIP receptor (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Test compounds: Maridebart cafraglutide (AMG 133) and Tirzepatide.
-
Reference agonist (e.g., GLP-1 for GLP-1R assay, GIP for GIPR assay).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the receptor-expressing cells according to standard protocols.
-
Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to adhere overnight.
-
-
Agonist Mode (for GLP-1R):
-
Prepare serial dilutions of the test compounds (maridebart cafraglutide, tirzepatide) and the reference GLP-1 agonist in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (for GIPR):
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of the reference GIP agonist (typically at its EC80 concentration) to all wells except the negative control.
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
For agonist activity, plot the response (e.g., fluorescence ratio, luminescence) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the GIP-induced cAMP response against the log of the compound concentration to determine the IC50 value.
-
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate and compare the in vivo efficacy of maridebart cafraglutide and tirzepatide on body weight, food intake, and other metabolic parameters in a mouse model of obesity.
Materials and Animals:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow.
-
Test compounds: Maridebart cafraglutide murine surrogate and Tirzepatide.
-
Vehicle control.
-
Animal weighing scales.
-
Equipment for measuring food intake.
-
Glucometer and other necessary equipment for blood parameter analysis.
Procedure:
-
Induction of Obesity:
-
At approximately 6-8 weeks of age, switch the mice to a high-fat diet to induce obesity.
-
Monitor body weight regularly until a significant increase in body weight compared to chow-fed controls is achieved (typically after 10-14 weeks).
-
-
Acclimatization and Grouping:
-
Acclimatize the obese mice to individual housing and handling for at least one week before the start of the treatment.
-
Randomize the animals into treatment groups (e.g., vehicle, maridebart cafraglutide at different doses, tirzepatide at different doses) based on body weight to ensure an even distribution.
-
-
Treatment Administration:
-
Administer the test compounds and vehicle control via the chosen route (e.g., subcutaneous injection) and frequency (e.g., daily, weekly) for the duration of the study (e.g., 2-4 weeks).
-
-
In-life Measurements:
-
Measure body weight daily or weekly at the same time of day.
-
Measure food intake daily.
-
At specified time points (e.g., baseline, end of study), collect blood samples for the analysis of fasting blood glucose, plasma insulin, and other relevant metabolic markers.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect terminal blood samples and tissues for further analysis if required.
-
-
Data Analysis:
-
Calculate the percentage change in body weight from baseline for each group.
-
Analyze food intake data.
-
Compare the metabolic parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant.
-
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mcgill.ca [mcgill.ca]
- 5. biorxiv.org [biorxiv.org]
- 6. GIPR agonism mediates weight-independent insulin sensitization by tirzepatide in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AMG7703 against other GPR43 modulators in the literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profiles of the selective allosteric G protein-coupled receptor 43 (GPR43) agonist, AMG7703, against other notable GPR43 modulators reported in the scientific literature. The data presented here is intended to serve as a valuable resource for researchers engaged in the study of GPR43 signaling and the development of novel therapeutics targeting metabolic and inflammatory diseases.
GPR43, also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota.[1] As a key sensor of microbial metabolism, GPR43 has emerged as a compelling therapeutic target.[2] this compound is a synthetic, selective allosteric agonist of GPR43, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous SCFAs bind.[1] This allows this compound to activate the receptor independently and to positively modulate the activity of endogenous ligands.[1]
This guide summarizes the available quantitative data on the potency of this compound and other GPR43 agonists, provides detailed experimental protocols for key functional assays, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Potency of GPR43 Agonists
The following table summarizes the reported in vitro potency (EC50/IC50 values) of this compound and other GPR43 modulators across various functional assays. It is important to note that the data for this compound and the other modulators are sourced from different publications, and therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.
| Modulator | Assay Type | Species | Cell Line | Potency (µM) | Reference |
| This compound | cAMP Inhibition (Gαi) | Human | CHO | IC50: 0.7 | [3] |
| Mouse | CHO | IC50: 0.96 | [3] | ||
| Aequorin (Calcium Flux - Gαq) | Human | CHO | EC50: 0.45 | [3] | |
| Mouse | CHO | EC50: 1.27 | [3] | ||
| Acetate | cAMP Inhibition (Gαi) | Human | HEK293 | EC50: 300.7 | [4] |
| Calcium Flux (Gαq) | Human | HEK293 | EC50: 57.72 | [4] | |
| β-Arrestin 2 Recruitment | Human | HEK293 | EC50: 1438 | [4] | |
| PAAT | cAMP Inhibition (Gαi) | Human | HEK293 | EC50: 0.089 | [4] |
| Calcium Flux (Gαq) | Human | HEK293 | EC50: 7.673 | [4] | |
| β-Arrestin 2 Recruitment | Human | HEK293 | EC50: 4.15 | [4] | |
| Compound 110 | cAMP Inhibition (Gαi) | Human | HEK293 | EC50: 18.65 | [4] |
| Calcium Flux (Gαq) | Human | HEK293 | EC50: 2.410 | [4] | |
| β-Arrestin 2 Recruitment | Human | HEK293 | EC50: 1.609 | [4] | |
| Compound 187 | cAMP Inhibition (Gαi) | Human | HEK293 | EC50: 0.016 | [4] |
| Calcium Flux (Gαq) | Human | HEK293 | EC50: 0.019 | [4] | |
| β-Arrestin 2 Recruitment | Human | HEK293 | EC50: 0.018 | [4] |
Disclaimer: The data presented in this table are compiled from different sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons of absolute potency values should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the functional data, the following diagrams illustrate the key GPR43 signaling pathways and the general workflows for the experimental assays used to characterize GPR43 modulators.
References
A Comparative Guide to the Published Data on Maridebart Cafraglutide (AMG 133), formerly AMG7703
A Note on Nomenclature: Initial searches for "AMG7703" suggest this may be a typographical error in some scientific literature. The compound of interest, a novel investigational drug for weight management, is correctly identified as Maridebart Cafraglutide, also known as AMG 133. This guide will focus on the published data for Maridebart Cafraglutide (AMG 133).
Executive Summary: Maridebart Cafraglutide (AMG 133) is a bispecific molecule developed by Amgen that functions as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] This dual mechanism of action is designed to offer a potent and durable solution for weight loss.[2] Published data from preclinical and Phase 1 and 2 clinical trials have demonstrated significant dose-dependent weight loss and improvements in metabolic markers.[1][3] However, a critical aspect for the scientific community is the reproducibility of these findings. To date, all published data on Maridebart Cafraglutide originates from studies conducted or sponsored by Amgen.[1][3] Independent, third-party replication studies are not yet available in the public domain. This guide provides a comprehensive comparison of the available data to assess the internal consistency of Amgen's findings across different study phases and discusses the current landscape of data reproducibility for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on Maridebart Cafraglutide (AMG 133).
Table 1: Preclinical Efficacy of Maridebart Cafraglutide (AMG 133) Murine Surrogate
| Animal Model | Key Findings | Reference |
| Male Obese Mice | Reduced body weight, food intake, and blood glucose levels. Dose-dependent improvements in plasma insulin (B600854) and lipid levels. | [4] |
| Obese Cynomolgus Monkeys | Reduction in body weight, total energy intake, fasting triglycerides, insulin, and cholesterol after six weeks of treatment. | [4] |
Table 2: Phase 1 Clinical Trial Efficacy of Maridebart Cafraglutide (AMG 133) in Participants with Obesity
| Dose Cohort | Mean Body Weight Change from Baseline | Duration of Weight Loss Maintenance | Reference |
| Single Ascending Dose (SAD) | Dose-dependent weight loss observed. | Not Applicable | [4] |
| Multiple Ascending Dose (MAD) | Pronounced, dose-dependent weight loss. At the highest dose (420 mg monthly), a 14.5% body weight loss was observed by day 85. | Weight loss was maintained for up to 150 days after the last dose. | [1][5] |
Table 3: Phase 2 Clinical Trial Efficacy of Maridebart Cafraglutide (AMG 133) at 52 Weeks
| Patient Population | Dose | Mean Weight Loss from Baseline | HbA1c Reduction | Reference |
| Obesity or Overweight (without Type 2 Diabetes) | Up to 420 mg monthly | Up to ~20% | Not Applicable | [3][6] |
| Obesity or Overweight with Type 2 Diabetes | Up to 420 mg monthly | Up to ~17% | Up to 2.2 percentage points | [3][6] |
Table 4: Safety and Tolerability of Maridebart Cafraglutide (AMG 133) in Clinical Trials
| Study Phase | Common Adverse Events | Severity | Notes | Reference |
| Phase 1 | Gastrointestinal (nausea, vomiting) | Mild, generally resolved within 48 hours. | No severe or serious adverse events reported. No hypoglycemia-related events. | [4] |
| Phase 2 | Gastrointestinal (nausea, vomiting, constipation) | Predominantly mild and transient, primarily with the first dose. | Incidence reduced with dose escalation. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the assessment of data reproducibility. Below are summaries of the methodologies used in the key studies of Maridebart Cafraglutide (AMG 133).
In Vitro Cellular Assays:
-
Objective: To confirm the GIPR antagonist and GLP-1R agonist activities of Maridebart Cafraglutide.
-
Methodology: Cell-based systems expressing human, cynomolgus monkey, and rat GIPR were used to measure the antagonist activity of AMG 133.[4] Specific details on the cell lines and assay conditions (e.g., ligand concentration, incubation times) are described in the primary publication.[7]
Preclinical In Vivo Studies:
-
Animal Models: Male obese mice and obese cynomolgus monkeys were used to evaluate the in vivo effects of a murine surrogate of AMG 133 and AMG 133, respectively.[4]
-
Parameters Measured: Body weight, food intake, blood glucose, plasma insulin, and lipid levels were monitored throughout the studies.[4]
Phase 1 Clinical Trial (NCT04478708):
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[1][8]
-
Participants: Individuals with obesity but without diabetes.[4]
-
Intervention: Subcutaneous administration of Maridebart Cafraglutide at various doses or placebo.[8]
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Pharmacokinetics and pharmacodynamics, including changes in body weight.
Phase 2 Clinical Trial:
-
Study Design: A double-blind, dose-ranging study.[3]
-
Participants: Individuals with obesity or overweight, with or without Type 2 diabetes.
-
Intervention: Monthly or less frequent subcutaneous administration of Maridebart Cafraglutide at different fixed doses or placebo for 52 weeks.[3]
-
Primary Outcome: Efficacy in weight loss.
-
Secondary Outcomes: Safety, tolerability, and changes in cardiometabolic parameters such as HbA1c, blood pressure, and triglycerides.[3][6]
Signaling Pathways and Experimental Workflows
Signaling Pathways:
The therapeutic effect of Maridebart Cafraglutide is mediated through its interaction with the GIP and GLP-1 signaling pathways.
Caption: Dual mechanism of action of Maridebart Cafraglutide (AMG 133).
Experimental Workflow:
The development of Maridebart Cafraglutide follows a standard pharmaceutical progression from preclinical research to clinical trials.
Caption: General workflow for drug development of Maridebart Cafraglutide.
Discussion on Reproducibility
The reproducibility of scientific findings is a cornerstone of evidence-based medicine. In the case of Maridebart Cafraglutide (AMG 133), all currently available data has been published by the manufacturer, Amgen. While the internal consistency across their preclinical, Phase 1, and Phase 2 studies is a positive indicator, the absence of independent replication studies presents a limitation in definitively assessing the robustness of the reported efficacy and safety profile.
Amgen has publicly acknowledged the importance of reproducibility in preclinical research and has even launched initiatives to publish their own replication attempts of other's findings.[1] This commitment to transparency is commendable. However, for a novel compound like Maridebart Cafraglutide, the broader scientific and medical community would benefit from independent verification of the promising results reported to date. Such studies would solidify the understanding of its therapeutic potential and would be crucial for building consensus on its place in the management of obesity and related metabolic diseases.
The published data on Maridebart Cafraglutide (AMG 133) from Amgen's studies consistently demonstrate a significant and dose-dependent weight loss effect, along with improvements in metabolic parameters, in both preclinical models and human clinical trials. The safety profile appears to be in line with other GLP-1 receptor agonists. While these findings are promising, the lack of independently replicated data means that the results should be interpreted with a degree of caution. As Maridebart Cafraglutide progresses through further clinical development, the scientific community eagerly awaits the publication of more data, hopefully including independent studies, to fully validate its therapeutic potential.
References
- 1. Amgen Releases Secret Data on Three Failed Studies to Confirm Findings in High Profile Journals - BioSpace [biospace.com]
- 2. timeshighereducation.com [timeshighereducation.com]
- 3. amgen.com [amgen.com]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Phenylacetamide Series Agonists: A Head-to-Head Comparison of AMG7703 and Other Modulators of FFA2/GPR43
For researchers, scientists, and drug development professionals, the phenylacetamide series of allosteric agonists for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43), represents a significant class of tool compounds to probe the receptor's role in inflammatory and metabolic diseases. This guide provides an objective, data-driven comparison of the flagship compound, AMG7703, against other notable phenylacetamide series agonists, supported by experimental data and detailed protocols.
This compound, also identified as the (S)-enantiomer of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) and Phenylacetamide 1, is a potent and selective allosteric agonist of FFA2.[1][2] Its discovery has spurred the development and characterization of other compounds within this series. This guide will focus on a head-to-head comparison of this compound with other key phenylacetamide agonists for which comparative data is available, including phenylacetyl aminothiazole (PAAT) and the novel compounds 110 and 187.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound and other phenylacetamide series agonists at the human FFA2 receptor. These compounds function as allosteric agonists, directly activating the receptor and/or positively modulating the activity of endogenous ligands like acetate (B1210297) and propionate.[2][5] They exhibit activity through Gαi and Gαq signaling pathways, leading to the inhibition of cyclic AMP (cAMP) and mobilization of intracellular calcium, respectively, as well as recruitment of β-arrestin.[2][6]
| Compound | Target | Assay Type | Metric | Value | Cell Line |
| This compound (4-CMTB) | human FFA2 | Gαi - cAMP Inhibition | IC₅₀ | 0.7 µM | CHO |
| human FFA2 | Gαq - Calcium Mobilization | EC₅₀ | 0.45 µM | CHO-aequorin | |
| human FFA2 | Gαi - pERK1/2 Activation | pEC₅₀ | 6.59 | Flp-In T-REx 293 | |
| PAAT | human GPR43 | Gαq - Calcium Mobilization | EC₅₀ | Varies with acetate | HEK293 |
| human GPR43 | β-arrestin-2 Recruitment | EC₅₀ | Varies with acetate | HEK293 | |
| Compound 110 | human GPR43 | Gαi - cAMP Inhibition | EC₅₀ | Not explicitly quantified | HEK293 |
| human GPR43 | Gαq - Calcium Mobilization | EC₅₀ | Not explicitly quantified | HEK293 | |
| human GPR43 | β-arrestin-2 Recruitment | EC₅₀ | Not explicitly quantified | HEK293 | |
| Compound 187 | human GPR43 | Gαi - cAMP Inhibition | EC₅₀ | 19 nM | HEK293 |
| human GPR43 | Gαq - Calcium Mobilization | EC₅₀ | 19 nM | HEK293 | |
| human GPR43 | β-arrestin-2 Recruitment | EC₅₀ | 19 nM | HEK293 |
Note: The potency of allosteric modulators like PAAT is often dependent on the concentration of the orthosteric agonist (e.g., acetate) present in the assay.[4] Compound 187 has demonstrated significantly superior potency in in vitro assays compared to other pre-existing compounds.[3]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of FFA2 activation by these phenylacetamide agonists, it is crucial to visualize the underlying signaling cascades and the experimental procedures used to measure their activity.
FFA2 Signaling Pathway
Activation of FFA2 by phenylacetamide agonists initiates downstream signaling through multiple G protein-dependent pathways. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gαq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration. Additionally, FFA2 activation can lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.[7][8]
Caption: FFA2 signaling activated by phenylacetamide agonists.
General Experimental Workflow for Agonist Characterization
The characterization of phenylacetamide agonists typically involves a series of in vitro cellular assays to determine their potency and efficacy across different signaling pathways.
Caption: General workflow for characterizing FFA2 agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize phenylacetamide series agonists.
Gαi Signaling: cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a hallmark of Gαi activation.
Principle: FFA2 activation by an agonist leads to the Gαi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is typically measured in cells stimulated with forskolin (B1673556), an adenylyl cyclase activator.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human FFA2 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well white, clear-bottom assay plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, PAAT, Compound 110, Compound 187) in a suitable assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted test compounds to the wells and incubate for a specified period.
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
-
Signal Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
Data Analysis: Plot the measured signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production.[2][9]
Gαq Signaling: Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following FFA2 activation, which is mediated by the Gαq pathway.
Principle: Agonist binding to FFA2 activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[10][11]
Methodology:
-
Cell Culture: Use a cell line stably expressing the human FFA2 receptor (e.g., CHO-aequorin or HEK293).
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom assay plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) by incubating them with the dye solution in the dark at 37°C for 30-60 minutes.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Addition: Prepare serial dilutions of the test compounds. Use a fluorescence plate reader with an integrated liquid handler to add the compound solutions to the cell plate.
-
Signal Detection: Measure the fluorescence intensity kinetically over time, with readings taken immediately before and after the addition of the compound. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the data and determine the EC₅₀ value, the concentration of the agonist that elicits 50% of the maximal response.[2][12]
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor, a key event in receptor desensitization and G protein-independent signaling.
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited from the cytoplasm to the cell membrane to interact with the receptor. This interaction can be quantified using various technologies, such as enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or NanoLuciferase-based assays.[13][14][15]
Methodology (using a NanoLuciferase-based assay as an example):
-
Cell Line: Use a cell line engineered to co-express the FFA2 receptor and a β-arrestin protein fused to complementary fragments of a luciferase enzyme (e.g., NanoBiT).
-
Cell Plating: Seed the engineered cells into a 96-well or 384-well white assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the luciferase substrate to the wells according to the manufacturer's protocol. The complementation of the enzyme fragments upon β-arrestin recruitment generates a luminescent signal.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for β-arrestin recruitment.[4][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model [biomolther.org]
- 5. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
AMG7703: A Profile of High Selectivity for the Free Fatty Acid Receptor 2
For researchers and professionals in drug development, AMG7703 has emerged as a highly potent and selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] This selectivity is a crucial attribute, ensuring that the observed biological effects can be confidently attributed to the modulation of FFA2, a receptor implicated in inflammatory and metabolic diseases.[1] This guide provides a comparative analysis of this compound's selectivity profile against a panel of other G-protein coupled receptors (GPCRs), supported by experimental data.
Comparative Selectivity Profile
Experimental data demonstrates that this compound exhibits minimal cross-reactivity with other GPCRs. In a screening panel, this compound showed no significant activity against a range of other GPCRs at a concentration of 30 µM, a concentration substantially higher than its effective concentration at its primary target, FFA2.[1] This wide therapeutic window underscores its potential for targeted therapeutic applications with minimal off-target effects.
| Target GPCR | This compound Activity (at 30 µM) | Primary Signaling Pathway(s) |
| FFA2 (GPR43) | Agonist | Gαi, Gαq |
| FFA1 (GPR40) | Inactive | Gαq |
| FFA3 (GPR41) | Inactive | Gαi |
| GPR109A | Inactive | Gαi |
| Growth Hormone Secretagogue Receptor (GHSR) | Inactive | Gαq |
| Endothelin Type B Receptor (ETB) | Inactive | Gαq |
| C-C Motif Chemokine Receptor 2 (CCR2) | Inactive | Gαi |
| C-X-C Motif Chemokine Receptor 3 (CXCR3) | Inactive | Gαi |
| C-X-C Motif Chemokine Receptor 4 (CXCR4) | Inactive | Gαi |
| C-C Motif Chemokine Receptor 7 (CCR7) | Inactive | Gαi |
Signaling and Experimental Workflow Visualized
To better understand the biological context and the screening process, the following diagrams illustrate the FFA2 signaling pathway and a general workflow for GPCR selectivity profiling.
Experimental Protocols
The determination of this compound's selectivity against a panel of GPCRs involves robust cell-based functional assays. The following is a generalized protocol representative of the methodologies employed.
1. Cell Culture and Transfection:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth and low endogenous GPCR expression.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or F-12) supplemented with 10% fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the specific GPCR of interest.
2. GPCR Functional Assays:
The choice of assay depends on the primary signaling pathway of the GPCR being tested.
-
For Gαq-coupled receptors (e.g., FFA1, GHSR, ETB): Calcium Mobilization Assay
-
Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
The plate is incubated in the dark to allow for dye uptake.
-
This compound is added to the wells at the desired concentration (e.g., 30 µM).
-
Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
-
For Gαi-coupled receptors (e.g., FFA3, GPR109A, CCR2, CXCR3, CXCR4, CCR7): cAMP Inhibition Assay
-
Transfected cells are seeded into 96- or 384-well microplates.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Forskolin, an adenylate cyclase activator, is added to stimulate cAMP production.
-
This compound is added concomitantly or shortly after forskolin.
-
Following an incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). A decrease in the cAMP signal relative to the forskolin-only control indicates an inhibitory effect on the Gαi-coupled receptor.
-
3. Data Analysis:
-
For each GPCR, the activity of this compound is compared to a vehicle control and a known reference agonist for that receptor.
-
The results are typically expressed as a percentage of the maximal response of the reference agonist or as a fold change over the basal signal.
-
A lack of significant change in the signal in the presence of 30 µM this compound indicates inactivity at that particular GPCR.
References
Confirming the Allosteric Mechanism of AMG7703 Through Mutagenesis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric agonist AMG7703 with alternative Free Fatty Acid Receptor 2 (FFA2) modulators. It delves into the experimental data, with a focus on mutagenesis studies that confirm the allosteric mechanism of action, and provides detailed protocols for key experiments.
Introduction to FFA2 and Allosteric Modulation
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by endogenous short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by the gut microbiota.[1] FFA2 is a promising therapeutic target for metabolic and inflammatory diseases due to its role in immune cell function and metabolic regulation.[1]
Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind.[2] This can lead to a modulation of the receptor's response to the endogenous agonist. This compound is a potent and selective allosteric agonist of FFA2, meaning it can directly activate the receptor by binding to an allosteric site.[3]
Mutagenesis studies are a powerful tool to identify the binding sites of ligands and to confirm allosteric mechanisms. By mutating specific amino acid residues in the receptor, researchers can observe the impact on ligand binding and receptor activation. A loss of function for an orthosteric ligand but not for a suspected allosteric modulator at a specific mutation site provides strong evidence for distinct binding sites.
Comparative Performance of FFA2 Modulators
The following table summarizes the in vitro potency of this compound and other FFA2 modulators in activating the two primary signaling pathways of the receptor: Gαi and Gαq.
| Compound | Class | Gαi Activation (pEC50) | Gαq Activation (pEC50) | Notes |
| Propionate (C3) | Endogenous Orthosteric Agonist | ~4.0 - 4.3 | ~3.5 - 4.2 | Endogenous reference compound.[4] |
| TUG-1375 | Orthosteric Agonist | ~7.1 | - | A potent and selective synthetic orthosteric agonist.[4] |
| This compound (4-CMTB) | Allosteric Agonist | ~6.4 | ~5.6 | Prototypical synthetic allosteric agonist. [4] |
| AZ-1729 | Allosteric Agonist | Potent | Minimal | Displays bias towards the Gαi pathway.[5] |
| Compound 187 | Allosteric Agonist | Potent | Potent | Effectively activates both G protein subtypes.[5] |
Mutagenesis Studies Confirming the Allosteric Site
A critical study demonstrated that mutation of two arginine residues, Arg180 (in transmembrane helix 5) and Arg255 (in transmembrane helix 7), in FFA2 completely abolished the signaling induced by SCFAs.[1] However, the activity of a phenylacetamide allosteric agonist, similar in structure to this compound, was unaffected by these mutations.[6] This provides compelling evidence that the allosteric agonist binds to a site distinct from the orthosteric pocket recognized by endogenous fatty acids.
More recent cryogenic electron microscopy (cryo-EM) studies of FFA2 in complex with different positive allosteric modulators (PAMs) have revealed at least two distinct allosteric binding sites, separate from the orthosteric site.[5] These studies used mutagenesis to confirm the identified binding pockets. For instance, one class of PAMs binds to a lipid-facing pocket near the cytoplasmic side of the receptor, disrupting a key activation microswitch.[5] A second class interacts with transmembrane helix 6 at the receptor-lipid interface.[5] These findings underscore the diversity of allosteric binding sites on FFA2.
The logical framework for confirming an allosteric mechanism via mutagenesis is as follows:
Signaling Pathways of FFA2 Activation
This compound activates FFA2, which subsequently couples to two primary G protein families, Gαi/o and Gαq/11, initiating distinct downstream signaling cascades.
Experimental Protocols
This protocol is adapted from the QuikChange site-directed mutagenesis method and is suitable for introducing point mutations into the FFA2 receptor cDNA cloned into an expression vector.
Materials:
-
FFA2 expression plasmid
-
PfuUltra high-fidelity DNA polymerase
-
Complementary primers containing the desired mutation
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
DNA sequencing services
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction containing the FFA2 plasmid template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase like PfuUltra. Perform 12-18 cycles of amplification.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into a suitable strain of competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
This assay quantifies the ability of this compound to activate the Gαi pathway by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing wild-type or mutant FFA2
-
Assay buffer
-
This compound and other test compounds
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the FFA2-expressing cells into 384-well plates and incubate overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound or other test compounds.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After a 30-minute incubation at room temperature, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Signal Reading: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Materials:
-
HEK293 or CHO cells stably expressing wild-type or mutant FFA2
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound and other test compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or similar instrument
Procedure:
-
Cell Plating: Seed the FFA2-expressing cells into black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition and Signal Reading: Place the plate in the FLIPR instrument. Add varying concentrations of this compound or other test compounds and immediately measure the fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.
Conclusion
The use of mutagenesis studies has been instrumental in confirming the allosteric mechanism of action for FFA2 agonists like this compound. By demonstrating that mutations in the orthosteric binding site abolish the activity of endogenous ligands without affecting allosteric modulators, these studies provide definitive evidence for a distinct binding site. This understanding is crucial for the rational design of novel allosteric drugs targeting FFA2 for the treatment of metabolic and inflammatory diseases. The availability of a diverse range of allosteric modulators with different signaling properties, as revealed by recent structural studies, opens up new avenues for developing biased agonists with improved therapeutic profiles.
References
- 1. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AMG7703
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of AMG7703, a selective agonist of FFAR2 (GPR43), to maintain a safe laboratory environment and ensure regulatory compliance.
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.[1] Adherence to the following protocols is essential for the safe management of this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is recommended. For larger quantities, consider non-porous materials.[1]
-
Respiratory Protection: In areas with inadequate ventilation or when handling the solid powder, a filtering facepiece respirator (e.g., N95) is recommended to avoid inhalation of dust.[1]
Disposal Procedures for this compound
The disposal of this compound must be managed as chemical waste in accordance with all federal, state, and local regulations.[1] Do not dispose of this compound down the drain.[1]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste.[1] All waste containers must be clearly labeled with the contents and associated hazards.[1] Arrange for waste pickup and disposal through a licensed waste management service.[1] |
| Contaminated Materials | (e.g., gloves, wipes, weighing paper) Place in a sealed, labeled container designated for chemical waste.[1] |
| Empty Containers | If not being reused for compatible waste, triple-rinse with an appropriate solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container can be disposed of as regular trash.[1] |
Spill Management Protocol
In the event of an this compound spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately evacuate personnel from the immediate area.[1]
-
Wear PPE: Don full personal protective equipment, including a respirator.[1]
-
Contain Liquid Spills: Absorb any liquid solutions with an inert, non-combustible material such as diatomite.[1]
-
Manage Solid Spills: Carefully sweep or vacuum the spilled solid material, taking care to avoid dust generation.[1]
-
Decontaminate: Decontaminate the spill area and any affected equipment with a suitable solvent, such as alcohol.[1]
-
Collect Waste: Collect all contaminated materials in a sealed container for proper disposal as chemical waste.[1]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound and management of spills.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AMG7703
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling AMG7703, a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFAR2). Adherence to these protocols is critical for personnel safety, experimental integrity, and environmental protection.
This compound is a bioactive small molecule intended for laboratory research purposes only.[1] It is crucial to avoid direct contact with the skin, eyes, and clothing and to minimize the formation of dust and aerosols during handling.[2]
Essential Safety and Handling Precautions
Proper handling of this compound begins with a thorough understanding of its properties and the necessary precautions. All personnel must be trained on the potential hazards and required safety measures before working with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In situations where aerosolization or dust formation is possible, a properly fitted respirator is required.[3]
Engineering Controls
All procedures involving solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound ensures a safe and controlled experimental environment.
-
Preparation: Before handling, ensure the designated workspace is clean and all necessary PPE is in good condition and readily available. The work area should be well-ventilated, ideally within a chemical fume hood.[2]
-
Handling the Compound: Use appropriate tools, such as spatulas and weighing paper, to handle the solid powder.[2] Avoid creating dust and direct contact with any part of the body.
-
Storage: Keep the this compound container tightly sealed in a cool, dry, and well-ventilated area.[2] It should be protected from direct sunlight and sources of ignition.[2] For long-term storage, -20°C is recommended, while for short-term (days to weeks), 0-4°C is suitable.[4]
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures must be strictly followed to mitigate risks and ensure regulatory compliance.
Spill Management
-
Evacuate: Immediately evacuate personnel from the spill area.[2]
-
Wear PPE: Don full personal protective equipment, including a respirator.[2]
-
Containment: For liquid solutions, absorb the spill with an inert, non-combustible material like diatomite. For solid material, carefully sweep or vacuum to avoid dust generation.[2]
-
Decontamination: Decontaminate the spill area and any affected equipment with a suitable solvent, such as alcohol.[2]
-
Collection: Collect all contaminated materials in a sealed, labeled container for proper disposal.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain.[2] |
| Contaminated Materials | Place in a sealed, labeled container designated for chemical waste. This includes gloves, wipes, and weighing paper.[2] |
| Empty Containers | Triple-rinse with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular trash.[2] |
All waste containers must be clearly labeled with their contents and associated hazards and stored in a designated, secure area.[2]
Quantitative Data Summary
The following tables summarize key in vitro pharmacological data for this compound. It is important to note that optimal concentrations for primary cells should be determined empirically.
Table 1: In Vitro Activity of this compound in Recombinant Cell Lines
| Cell Line | Receptor | Assay | Parameter | Value (µM) |
| CHO | human FFA2 | cAMP Inhibition | IC₅₀ | 0.7 |
| CHO | mouse FFA2 | cAMP Inhibition | IC₅₀ | 0.96 |
| CHO | human FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 0.45 |
| CHO | mouse FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 1.27 |
| 3T3-L1 Adipocytes | Endogenous | Lipolysis Inhibition | - | 1, 3, 10, 30 |
Data sourced from BenchChem Application Notes.
Table 2: Recommended Starting Concentration Ranges for this compound in Primary Cell Culture
| Primary Cell Type | Suggested Starting Concentration Range (µM) | Key Readouts |
| Human/Murine Neutrophils | 0.1 - 10 | Calcium mobilization, chemotaxis, oxidative burst, degranulation |
| Human/Murine Monocytes | 0.1 - 10 | Cytokine release (e.g., TNF-α, IL-6) |
| Murine Adipocytes | 1 - 30 | Inhibition of lipolysis |
These ranges are suggestions and should be optimized for specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Adipocyte Lipolysis Assay (3T3-L1 cells)
This assay evaluates the inhibitory effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% FBS
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin
-
Differentiation Medium II: DMEM with 10% FBS, 10 µg/mL insulin
-
Assay Buffer: Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA, pH 7.4
-
This compound (stock solution in DMSO)
-
Glycerol (B35011) or Free Fatty Acid Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Seed 3T3-L1 preadipocytes in a 96-well plate at 2 x 10⁴ cells/well and grow to confluence.
-
Two days post-confluence, initiate differentiation by replacing the growth medium with DMI for two days.
-
On day 2, replace DMI with Differentiation Medium II and culture for another 2-3 days until adipocytes are fully differentiated.
-
-
Lipolysis Assay:
-
Wash differentiated adipocytes twice with PBS.
-
Add 100 µL of KRBH buffer with 2% BSA to each well.
-
Add desired concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) to the respective wells. Include a vehicle control.
-
Pre-incubate at 37°C for 30 minutes.
-
Induce lipolysis by adding isoproterenol to a final concentration of 1 µM to all wells except the basal control.
-
Incubate at 37°C for 2 hours.
-
-
Quantification:
-
Collect the supernatant and measure the glycerol or free fatty acid concentration using a commercially available kit according to the manufacturer's instructions.
-
Protocol 2: Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to induce neutrophil migration using a Boyden chamber system.
Materials:
-
Freshly isolated human neutrophils
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
This compound
-
96-well chemotaxis chamber (e.g., Boyden chamber) with 3 µm or 5 µm pore size filters
-
Cell viability stain (e.g., Trypan Blue)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar detection method
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining erythrocytes.
-
Wash the neutrophil pellet and resuspend in assay medium at a concentration of 1 x 10⁶ cells/mL. Check for viability using Trypan Blue.
-
-
Chemotaxis Assay:
-
Add various concentrations of this compound or a known chemoattractant (positive control) to the lower wells of the chemotaxis chamber. Use assay medium alone as a negative control.
-
Place the filter membrane over the lower wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent-based method like CellTiter-Glo®. The luminescence signal is directly proportional to the number of viable cells.
-
Protocol 3: Neutrophil Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in neutrophils upon stimulation with this compound.
Materials:
-
Freshly isolated human neutrophils
-
Krebs-Ringer-Glucose (KRG) buffer
-
Fura-2 AM or other calcium-sensitive dye
-
This compound
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Neutrophil Preparation and Dye Loading:
-
Isolate neutrophils as described in the chemotaxis protocol.
-
Wash the cells with Ca²⁺-free KRG buffer.
-
Resuspend the cell pellet at 2 x 10⁷ cells/mL in KRG containing 0.1% BSA and load with 2 µM Fura-2 AM for 30 minutes at room temperature.
-
Wash the cells to remove excess dye and resuspend in KRG at the desired concentration (e.g., 2 x 10⁷ cells/mL).
-
-
Calcium Flux Measurement:
-
Place the cell suspension in the measurement cuvette or plate of a fluorescence spectrophotometer or plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound at the desired concentration and record the change in fluorescence over time. The increase in intracellular calcium is typically measured as a ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the handling and action of this compound.
References
- 1. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neutrophil Response Induced by an Agonist for Free Fatty Acid Receptor 2 (GPR43) Is Primed by Tumor Necrosis Factor Alpha and by Receptor Uncoupling from the Cytoskeleton but Attenuated by Tissue Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bu.edu [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
